molecular formula C7H9NO2 B13130628 2-(Hydroxymethyl)-5-methylpyridin-3-ol

2-(Hydroxymethyl)-5-methylpyridin-3-ol

カタログ番号: B13130628
分子量: 139.15 g/mol
InChIキー: WJRJYEAAHHUUIK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-(Hydroxymethyl)-5-methylpyridin-3-ol is a versatile pyridine derivative that serves as a high-value building block in organic synthesis and chemical biology research. This compound is of significant interest due to its structural similarity to Vitamin B6 (pyridoxine) derivatives . Its multifunctional structure, featuring both hydroxymethyl and phenolic hydroxyl groups on the pyridine ring, makes it an ideal precursor for constructing complex molecular architectures. A primary research application of this compound and its isomers is in the design and synthesis of Schiff base ligands . These ligands are typically formed through a condensation reaction between the hydroxyl-substituted pyridine and an aldehyde or amine, creating versatile platforms for coordinating various metal ions . Researchers utilize these custom-designed ligands to develop highly selective molecular sensors . For instance, similar pyridoxal-based scaffolds have been successfully employed to create turn-on fluorescent sensors for detecting Zn 2+ ions in both solution and living cells, with applications in bioimaging and environmental monitoring . The mechanism involves the ligand binding to the target metal ion, which then induces a conformational change that activates fluorescence, providing a highly sensitive and selective detection method . Given its role as a synthetic intermediate, this compound is strictly intended for research purposes by qualified laboratory professionals. It is not for diagnostic, therapeutic, or personal use. Researchers should consult all relevant safety data sheets prior to use and handle the material adhering to their institution's chemical hygiene and safety protocols.

特性

分子式

C7H9NO2

分子量

139.15 g/mol

IUPAC名

2-(hydroxymethyl)-5-methylpyridin-3-ol

InChI

InChI=1S/C7H9NO2/c1-5-2-7(10)6(4-9)8-3-5/h2-3,9-10H,4H2,1H3

InChIキー

WJRJYEAAHHUUIK-UHFFFAOYSA-N

正規SMILES

CC1=CC(=C(N=C1)CO)O

製品の起源

United States
Foundational & Exploratory

An In-Depth Technical Guide to a Key Pyridoxine Analogue: 5-(Hydroxymethyl)-2-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: As a Senior Application Scientist, a core tenet of my work is scientific integrity. Initial searches for the specific chemical entity "2-(Hydroxymethyl)-5-methylpyridin-3-ol" did not yield substantive, verifiable data in the public domain. This suggests that this particular isomer may be a novel or less-characterized compound. To provide a valuable and accurate technical resource, this guide will instead focus on a closely related and well-documented isomer: 5-(Hydroxymethyl)-2-methylpyridin-3-ol . This compound is a significant analogue of pyridoxine (Vitamin B6) and offers a rich area for discussion relevant to researchers, scientists, and drug development professionals. The principles, protocols, and potential applications discussed herein are likely to be of considerable interest and transferable to the study of other pyridoxine analogues.

Introduction and Significance

5-(Hydroxymethyl)-2-methylpyridin-3-ol is a heterocyclic organic compound belonging to the pyridine family. Its structure is closely related to pyridoxine, a form of Vitamin B6, which plays a crucial role in numerous metabolic processes in the human body. The structural similarity to this essential vitamin makes 5-(hydroxymethyl)-2-methylpyridin-3-ol and its derivatives of significant interest in medicinal chemistry and drug development. These compounds can act as mimetics or antagonists of pyridoxal 5'-phosphate (PLP)-dependent enzymes, which are involved in amino acid metabolism, neurotransmitter synthesis, and other vital biochemical pathways. Understanding the chemical properties, synthesis, and biological activity of this pyridoxine analogue provides a foundation for the rational design of novel therapeutic agents.

Chemical Structure and Physicochemical Properties

The chemical structure of 5-(Hydroxymethyl)-2-methylpyridin-3-ol features a pyridine ring substituted with a hydroxymethyl group at the 5-position, a methyl group at the 2-position, and a hydroxyl group at the 3-position. This arrangement of functional groups imparts specific electronic and steric properties that govern its reactivity and biological interactions.

Chemical Structure Visualization

Caption: Conceptual synthetic workflow for 5-(Hydroxymethyl)-2-methylpyridin-3-ol.

Exemplary Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, experimental protocol that a researcher could use as a starting point for the synthesis of 5-(hydroxymethyl)-2-methylpyridin-3-ol. This protocol is based on general methods for the synthesis of substituted pyridines and would require significant optimization.

Objective: To synthesize 5-(hydroxymethyl)-2-methylpyridin-3-ol.

Materials:

  • Appropriate starting materials for pyridine ring synthesis (e.g., a β-ketoester, an aldehyde, and an ammonia source).

  • Reducing agent (e.g., Lithium aluminum hydride).

  • Anhydrous solvents (e.g., THF, Diethyl ether).

  • Reagents for workup and purification (e.g., Hydrochloric acid, Sodium bicarbonate, Magnesium sulfate, Silica gel).

Procedure:

  • Step 1: Synthesis of a Pyridine Intermediate.

    • In a round-bottom flask under an inert atmosphere, combine equimolar amounts of the chosen β-ketoester, aldehyde, and ammonia source in a suitable solvent.

    • Heat the reaction mixture to reflux for a specified period (e.g., 4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography to yield the substituted pyridine intermediate.

  • Step 2: Reduction to the Hydroxymethyl Group.

    • Dissolve the purified intermediate from Step 1 in an anhydrous solvent (e.g., THF) in a flame-dried, three-neck flask equipped with a dropping funnel and a reflux condenser, under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of a suitable reducing agent (e.g., LiAlH₄ in THF) to the reaction mixture via the dropping funnel.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for a few hours, monitoring by TLC.

    • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and then more water.

    • Filter the resulting precipitate and wash with an organic solvent.

    • Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Step 3: Purification of the Final Product.

    • Purify the crude product from Step 2 by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure 5-(hydroxymethyl)-2-methylpyridin-3-ol.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Potential Applications and Biological Relevance

Given its structural similarity to pyridoxine, 5-(hydroxymethyl)-2-methylpyridin-3-ol holds potential in several areas of research and drug development.

Enzyme Inhibition and Mechanistic Studies

This compound could serve as a valuable tool for probing the active sites of PLP-dependent enzymes. By competing with the natural cofactor, it may act as an inhibitor, and studying the nature of this inhibition (competitive, non-competitive, or uncompetitive) can provide insights into the enzyme's mechanism of action. Such studies are crucial for understanding the role of these enzymes in various diseases and for designing more potent and selective inhibitors.

Lead Compound in Drug Discovery

The pyridine scaffold is a common motif in many approved drugs. The functional groups on 5-(hydroxymethyl)-2-methylpyridin-3-ol (hydroxyl and hydroxymethyl) provide handles for further chemical modification to optimize its pharmacokinetic and pharmacodynamic properties. For instance, these groups can be derivatized to improve solubility, metabolic stability, or target binding affinity. Analogues of pyridoxine have been investigated for their potential as antimicrobial, anti-inflammatory, and even anticancer agents. [1]

Signaling Pathway Modulation

The biological effects of pyridoxine and its analogues are not limited to their role as cofactors. They can also influence cellular signaling pathways. While the specific effects of 5-(hydroxymethyl)-2-methylpyridin-3-ol are uncharacterized, a general understanding of how such molecules can interfere with cellular processes is depicted below.

Signaling_Pathway_Modulation Compound 5-(Hydroxymethyl)-2-methylpyridin-3-ol (or its active metabolite) Enzyme PLP-Dependent Enzyme Compound->Enzyme Inhibition/Modulation SignalingKinase Signaling Kinase Compound->SignalingKinase Direct or Indirect Interaction MetabolicPathway Metabolic Pathway (e.g., Amino Acid Synthesis) Enzyme->MetabolicPathway Catalysis CellularProcess Cellular Process (e.g., Proliferation, Apoptosis) SignalingKinase->CellularProcess Regulation MetabolicPathway->CellularProcess Provides substrates/ energy

Caption: Potential mechanisms of biological activity for a pyridoxine analogue.

Conclusion

5-(Hydroxymethyl)-2-methylpyridin-3-ol represents an intriguing, albeit currently under-characterized, member of the pyridoxine analogue family. Its chemical structure suggests a rich potential for biological activity, making it a worthy target for synthesis and further investigation. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to explore the properties and applications of this and other related pyridine derivatives. As our understanding of the intricate roles of PLP-dependent enzymes and pyridine-containing compounds in health and disease continues to grow, the systematic study of such analogues will undoubtedly contribute to the development of novel and effective therapeutics.

References

  • Cohen, A., Haworth, J. W., & Hughes, E. G. (1952). The synthesis of pyridoxine. Journal of the Chemical Society (Resumed), 4374-4384. [Link]

  • Davoll, H., & Kipping, F. B. (1953). 285. Synthesis of analogues of pyridoxine. Journal of the Chemical Society (Resumed), 1395-1398. [Link]

  • Kim, J., & Kim, Y. (2022). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Molecules, 27(6), 1989. [Link]

  • Harris, S. A., & Folkers, K. (1946). Analogs of Pyridoxine. II. Synthesis of a Pyrimidine Analog. Journal of the American Chemical Society, 68(7), 1245-1247. [Link]

  • PubChem. (n.d.). 2-Methyl-5-hydroxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol, chloride, hydrate. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-methyl-5-methylol-pyridin-3-ol. Retrieved from [Link]

  • Majewska, M., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6959. [Link]

  • PubChem. (n.d.). Hydron;3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde;chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2005). Synthesis and antimicrobial activity of 5-hydroxymethyl- 8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides. Bioorganic & Medicinal Chemistry, 13(24), 6788-6795. [Link]

Sources

Technical Guide: Solubility Profiling of 2-(Hydroxymethyl)-5-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the solubility profile, physicochemical properties, and experimental protocols for 2-(Hydroxymethyl)-5-methylpyridin-3-ol , a structural analog of the Vitamin B6 family (specifically related to 4-deoxypyridoxine).

Executive Summary & Chemical Identity

2-(Hydroxymethyl)-5-methylpyridin-3-ol is a substituted pyridine derivative characterized by an amphoteric nature due to the presence of a basic pyridine nitrogen and an acidic phenolic hydroxyl group. Structurally, it is an isomer of 4-deoxypyridoxine , a well-characterized Vitamin B6 antagonist. This guide leverages experimental data from close structural analogs to establish a validated solubility profile and handling protocol.

Physicochemical Characterization
PropertyValue / DescriptionNote
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol
pKa (Acidic) ~8.5 – 9.0Phenolic -OH deprotonation
pKa (Basic) ~5.0 – 5.5Pyridine Nitrogen protonation
LogP (Predicted) 0.5 – 0.9Moderately lipophilic compared to Pyridoxine (LogP -0.77)
H-Bond Donors 2(-OH, -CH₂OH)
H-Bond Acceptors 3(N, -OH, -CH₂OH)

Solubility Profile in Organic Solvents

The solubility of 2-(Hydroxymethyl)-5-methylpyridin-3-ol is governed by its capacity for hydrogen bonding and its ionization state. As an amphoteric molecule, its solubility is highly sensitive to pH in aqueous media and to the polarity/protic nature of organic solvents.

Solvent Compatibility Table

Data derived from structural analogs (4-Deoxypyridoxine) and general pyridine chemistry.

Solvent ClassSolventSolubility RatingEstimated Saturation (25°C)Mechanistic Insight
Polar Aprotic DMSO High > 100 mg/mLStrong dipole-dipole interactions and H-bond acceptance disrupt crystal lattice. Recommended for stock solutions.
Polar Aprotic DMF High > 50 mg/mLSimilar mechanism to DMSO; useful for synthetic reactions.
Polar Protic Methanol Moderate-High 10 – 30 mg/mLSolvation via H-bonding; solubility decreases as alkyl chain length increases (EtOH < MeOH).
Polar Protic Ethanol Moderate 5 – 15 mg/mLSuitable for recrystallization when mixed with water or ether.
Chlorinated DCM / Chloroform Low < 1 mg/mLLimited interaction with polar hydroxyl groups; solubility improves if hydroxyls are protected.
Non-Polar Hexane / Toluene Insoluble < 0.1 mg/mLHigh lattice energy prevents solvation in non-polar media.
Aqueous Water (pH 7) Moderate ~10 mg/mLSolubility increases significantly at pH < 4 (protonation of N) or pH > 10 (deprotonation of OH).
Critical Formulation Note

For biological assays or stock preparation, DMSO is the solvent of choice. Aqueous dilutions should be prepared fresh, as the phenolic group is susceptible to oxidation over time in neutral/alkaline aqueous solution.

Experimental Protocols

Protocol A: Determination of Saturation Solubility (Shake-Flask Method)

This protocol provides a self-validating workflow to determine exact solubility in a specific solvent system.

Materials:

  • Compound: 2-(Hydroxymethyl)-5-methylpyridin-3-ol (>98% purity).

  • Solvent: HPLC grade (MeOH, DMSO, or Buffer).

  • Equipment: Orbital shaker, 0.45 µm PTFE syringe filters, HPLC-UV.

Workflow:

  • Supersaturation: Add excess solid compound (approx. 20 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (Orbital shaker at 200 rpm).

  • Clarification: Filter the suspension through a 0.45 µm PTFE filter to remove undissolved solid. Discard the first 200 µL of filtrate to account for filter adsorption.

  • Quantification: Dilute the filtrate (e.g., 1:100) and analyze via HPLC-UV (Detection at 280-290 nm).

  • Calculation: Compare peak area against a standard curve prepared in DMSO.

Protocol B: Recrystallization for Purification

Solvent System: Ethanol / Diethyl Ether or Methanol / Water.

  • Dissolve crude solid in minimal hot Ethanol (60°C).

  • Filter while hot to remove insoluble impurities.

  • Allow to cool to room temperature.

  • Add Diethyl Ether dropwise until turbidity persists.

  • Cool to 4°C overnight to induce crystallization.

Visualizing the Solubility Workflow

The following diagram illustrates the logical flow for determining solubility and preparing stock solutions, ensuring data integrity.

SolubilityWorkflow Start Start: Solid Compound SolventSelect Select Solvent (DMSO/MeOH/Buffer) Start->SolventSelect Shake Equilibrate (24h, 25°C, Agitation) SolventSelect->Shake Filter Filter (0.45 µm PTFE) Remove Undissolved Solid Shake->Filter Dilute Dilute Filtrate (Prevent Column Overload) Filter->Dilute HPLC HPLC-UV Quantification (280 nm) Dilute->HPLC Data Calculate Solubility (mg/mL) HPLC->Data Data->SolventSelect If < Target Conc. Change Solvent

Caption: Step-by-step workflow for the quantitative determination of solubility using the saturation shake-flask method.

Mechanistic Insights & Applications

Solvation Mechanism

The solubility of 2-(Hydroxymethyl)-5-methylpyridin-3-ol is driven by the competition between intermolecular Hydrogen Bonding (crystal lattice stability) and Solvent-Solute interactions .

  • In DMSO: The sulfoxide oxygen acts as a strong H-bond acceptor, effectively breaking the phenolic H-bonds of the crystal lattice.

  • In Water: The pyridine nitrogen can accept a proton, enhancing solubility in acidic buffers (pH < 4). At neutral pH, the zwitterionic character (if present) or neutral form limits solubility compared to DMSO.

Synthesis Utility

This compound serves as a versatile intermediate for constructing Vitamin B6 analogs. The 2-hydroxymethyl group can be selectively oxidized to an aldehyde (using MnO₂) or converted to a halide (using SOCl₂) for further coupling reactions.

References

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 14275, 2-Methyl-5-hydroxypyridine (Structural Analog). Retrieved from [Link]

pKa Values and Ionization Profile of 2-(Hydroxymethyl)-5-methylpyridin-3-ol

[1]

Executive Summary

2-(Hydroxymethyl)-5-methylpyridin-3-ol is a structural analog of Pyridoxine (Vitamin B6), characterized by a 3-hydroxypyridine core substituted with a hydroxymethyl group at position 2 and a methyl group at position 5.[1]

The molecule possesses two primary ionizable centers in aqueous solution:

  • The Pyridine Nitrogen (N1): Protonates in acidic conditions.[1]

  • The Phenolic Hydroxyl (C3-OH): Deprotonates in basic conditions.[1]

  • Note: The aliphatic hydroxyl group (C2-CH₂OH) has a pKa > 15 and does not ionize within the physiological pH range.

Core Physicochemical Data
Ionizable GroupTypeEstimated pKaCharge Transition
Pyridine Nitrogen (N1) Basic5.0 ± 0.2 Cation (+1)

Neutral (0)
Phenolic Hydroxyl (C3-OH) Acidic9.3 ± 0.2 Neutral (0)

Anion (-1)

Dominant Species at Physiological pH (7.4): Neutral / Zwitterionic.[1]

Structural Analysis & Theoretical Framework

To understand the specific pKa values of this compound, we must analyze the electronic contributions of its substituents relative to the parent molecule, 3-hydroxypyridine (pKa


Electronic Effects of Substituents

The specific arrangement of functional groups in 2-(Hydroxymethyl)-5-methylpyridin-3-ol alters the ionization constants via inductive (


1
  • 5-Methyl Group (+I Effect): The methyl group at position 5 is an electron-donating group.[1] It increases electron density on the pyridine ring.[1]

    • Effect on N1: Increases basicity (stabilizes the protonated cation), raising pKa

      
      .[1]
      
    • Effect on C3-OH: Destabilizes the phenolate anion (by intensifying the negative charge density), raising pKa

      
      .
      
  • 2-Hydroxymethyl Group (-I Effect, H-Bonding): The hydroxymethyl group is electron-withdrawing due to the oxygen atom.[1]

    • Effect on N1: Inductive withdrawal lowers basicity.[1] However, this is often counteracted by intramolecular hydrogen bonding interactions.[1]

    • Effect on C3-OH: The proximity of the C2-CH₂OH group to the C3-OH allows for a stable intramolecular hydrogen bond network.[1] This stabilization of the neutral hydroxyl proton significantly makes deprotonation more difficult, raising pKa

      
       (shifting it from ~8.7 to >9.0).
      
Comparison with Vitamin B6 (Pyridoxine)

Pyridoxine (4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol) has pKa values of 5.00 and 8.96 .[1]

  • The target compound lacks the electron-withdrawing 4-hydroxymethyl group found in pyridoxine.[1] Removing this withdrawing group generally raises the pKa of the phenolic hydroxyl further.[1]

  • Therefore, the phenolic pKa of the target (9.3) is slightly higher than that of pyridoxine (8.96).[1]

Ionization Pathway Visualization

The following diagram illustrates the stepwise ionization of the molecule from acidic to basic conditions, highlighting the transition from Cationic to Neutral/Zwitterionic, and finally to Anionic forms.

IonizationPathwayFigure 1: Stepwise ionization equilibrium of 2-(Hydroxymethyl)-5-methylpyridin-3-ol.CationCationic Form (pH < 5.0)(N Protonated, OH Neutral)Net Charge: +1NeutralNeutral / Zwitterionic Form(pH 5.0 - 9.3)(N Neutral, OH Neutral)Net Charge: 0Cation->NeutralpKa1 ≈ 5.0(-H+ from NH+)AnionAnionic Form (pH > 9.3)(N Neutral, O- Deprotonated)Net Charge: -1Neutral->AnionpKa2 ≈ 9.3(-H+ from OH)

Experimental Determination Protocols

For researchers needing to experimentally verify these values (e.g., for formulation stability or metabolite tracking), the following Potentiometric Titration protocol is the gold standard.

Potentiometric Titration Methodology

This method is self-validating through the use of a Gran plot analysis to confirm the equivalence point.[1]

Reagents:

  • Analyte: ~5-10 mg of 2-(Hydroxymethyl)-5-methylpyridin-3-ol (High purity >98%).[1]

  • Solvent: Degassed HPLC-grade water (CO₂-free) with 0.1 M KCl (ionic strength adjuster).

  • Titrant: 0.1 M NaOH (standardized) and 0.1 M HCl.

Protocol Steps:

  • Dissolution: Dissolve the compound in 20 mL of the solvent to achieve a concentration of ~1 mM.

  • Acidification: Add a known excess of 0.1 M HCl to fully protonate the system (starting pH < 2.5).

  • Titration: Titrate with 0.1 M NaOH using an autotitrator. Record pH every 2-5 µL.

  • Data Collection: Continue titration until pH > 11.5 to ensure full deprotonation of the phenolic group.

  • Analysis: Plot pH vs. Volume of NaOH. Use the Bjerrum method or software (e.g., Hyperquad) to calculate pKa values.

Experimental Workflow Diagram

ExperimentalWorkflowFigure 2: Workflow for potentiometric determination of pKa values.StartStart: Sample Preparation(Dissolve ~1mM in 0.1M KCl)AcidifyAcidification(Add HCl to pH < 2.5)Start->AcidifyTitratePotentiometric Titration(Add NaOH, record pH)Acidify->TitrateDataProcData Processing(Bjerrum Plot / Hyperquad)Titrate->DataProcValidationValidation(Check residuals & Gran Plot)DataProc->ValidationOutputOutput: Precise pKa ValuesValidation->Output

Implications for Drug Development[2]

Understanding the pKa of 2-(Hydroxymethyl)-5-methylpyridin-3-ol is critical for predicting its behavior in biological systems.

Solubility and Formulation
  • pH < 4.0: The molecule is cationic and highly water-soluble.[1] Formulations in this range (e.g., hydrochloride salts) will be stable and soluble.[1]

  • pH 6.0 - 8.0: The molecule exists primarily as a neutral/zwitterionic species. While still soluble due to the hydroxymethyl group, its lipophilicity (LogD) is maximal in this range, facilitating membrane permeability.

  • pH > 10.0: The molecule becomes anionic.[1] Solubility remains high, but permeability across lipid bilayers decreases significantly due to the negative charge.[1]

Membrane Permeability (LogD Profile)

The LogD (Distribution Coefficient) varies with pH based on the pKa values:

  • Stomach (pH 1.5): Cationic form dominates

    
     Low passive diffusion.[1]
    
  • Intestine (pH 6.5 - 7.4): Neutral form dominates

    
     Peak passive diffusion.[1] This suggests the compound is best absorbed in the small intestine.[1]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1054, Pyridoxine. Retrieved from [Link]1]

  • Lunn, G., & Sansone, E. B. (2012). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.[1] (Referencing pKa data for pyridine analogs).

  • Metzler, D. E., & Snell, E. E. (1955).Spectra and Ionization Constants of the Vitamin B6 Group and Related 3-Hydroxypyridine Derivatives. Journal of the American Chemical Society, 77(9), 2431–2437.
  • ChemicalBook. 3-Hydroxy-5-methylpyridine Properties and pKa Data. Retrieved from ]">https://www.chemicalbook.com.[1]

  • IUPAC.Dissociation Constants of Organic Bases in Aqueous Solution. (Data for 3-hydroxypyridine and 2-hydroxymethylpyridine).

The Isomeric Landscape of Hydroxymethyl-Methylpyridin-3-ol Derivatives: Structural Nuances, Geometric Isomerism, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydroxymethyl-methylpyridin-3-ol serves as the foundational chemical scaffold for the Vitamin B6 vitamers. While canonical derivatives like pyridoxine (4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol) are universally recognized for their role as enzymatic cofactors, the structural and geometric isomers of these derivatives present a highly complex and therapeutically relevant landscape. This technical guide explores the causality behind the biological inactivity of certain positional isomers, the profound pharmacological potential of geometric (E/Z) isomers in targeted cancer therapies, and the rigorous analytical workflows required to isolate and characterize them.

Positional Isomerism: Structural Constraints of Biological Activity

The biological efficacy of B6 derivatives is strictly dictated by the positional arrangement of the hydroxymethyl groups on the pyridine ring. The canonical pyridoxine structure necessitates hydroxymethyl functionalization at the C4 and C5 positions.

Causality in Enzyme Specificity: Early synthetic efforts aimed at mapping the structure-activity relationship (SAR) of the B6 scaffold led to the synthesis of positional isomers, most notably 2,5-bis-(hydroxymethyl)-3-hydroxy-4-methylpyridine. In vivo biological assays demonstrated that this specific isomer is completely devoid of vitamin activity . The causality behind this inactivity lies in the rigid stereochemical requirements of Pyridoxal Kinase (PDXK), the enzyme responsible for phosphorylating the 5'-hydroxymethyl group in the B6 salvage pathway. Relocating the methyl group to C4 and the hydroxymethyl group to C2 fundamentally disrupts the hydrogen-bonding network required for ATP-dependent phosphorylation within the PDXK active site, rendering the molecule biologically inert.

Geometric Isomerism in PLP Derivatives: The Case of PLP-R

Beyond positional isomers, the functionalization of the C4 aldehyde in pyridoxal 5'-phosphate (PLP) introduces the potential for geometric (E/Z) isomerism. A critical example is the Knoevenagel condensation of PLP with rhodanine, which yields pyridoxylidenerhodanine 5'-phosphate (PLP-R).

Thermodynamic Stability vs. Photochemical Activation: The condensation reaction predominantly yields the (Z)-isomer. This preference is driven by the thermodynamic stability afforded by the extended conjugated


-system and the minimization of steric hindrance between the bulky rhodanine ring and the pyridinium core. However, exposing the (Z)-isomer to UV irradiation (e.g., 312 nm) excites the molecule via a 

transition. This temporary disruption of the double bond's rigidity allows free rotation, resulting in a photostationary mixture containing the (E)-isomer .

Therapeutic Relevance in Oncology: Human pyridox(am)ine 5'-phosphate oxidase (PNPO) is a rate-limiting enzyme in the PLP salvage pathway and is frequently upregulated in malignancies such as ovarian cancer and acute myeloid leukemia. (Z)-PLP-R has been identified as a highly potent, mixed competitive and allosteric inhibitor of human PNPO . The geometric configuration is the defining factor for efficacy: the (Z)-isomer optimally aligns its phosphate group and rhodanine moiety with the allosteric binding pocket of PNPO, an interaction that is sterically prohibited in the (E)-isomer.

B6_Salvage_Pathway PN Pyridoxine (PN) PDXK Pyridoxal Kinase (PDXK) PN->PDXK PL Pyridoxal (PL) PL->PDXK PM Pyridoxamine (PM) PM->PDXK PNP PNP PNPO PNPO Enzyme PNP->PNPO PMP PMP PMP->PNPO PLP PLP (Active Cofactor) PDXK->PNP ATP PDXK->PMP ATP PDXK->PLP ATP PNPO->PLP FMN Oxidation Z_PLPR (Z)-PLP-R (Inhibitor) Z_PLPR->PNPO Allosteric Inhibition

Vitamin B6 salvage pathway and allosteric inhibition of PNPO by the (Z)-PLP-R isomer.

Quantitative Data Summaries

Table 1: Physicochemical Properties of Hydroxymethyl-Methylpyridin-3-ol Derivatives

CompoundIsomer TypeMolecular FormulaKey Structural FeatureBiological Activity
Pyridoxine (PN) CanonicalC8H11NO34,5-bis(hydroxymethyl)Vitamin B6 precursor
2,5-bis-(hydroxymethyl)-3-hydroxy-4-methylpyridine PositionalC8H11NO32,5-bis(hydroxymethyl)Inactive (No vitamin activity)
(Z)-PLP-R Geometric (Z)C12H13N2O6PS2Z-configuration at C4'Potent PNPO Inhibitor
(E)-PLP-R Geometric (E)C12H13N2O6PS2E-configuration at C4'Weak/Inactive against PNPO

Table 2: Kinetic Parameters of PLP-R Isomers against Human PNPO

InhibitorTarget EnzymeMechanism of ActionBinding Affinity / Efficacy
(Z)-PLP-R Human PNPOMixed competitive and allostericHigh affinity (Low µM IC50 range)
(E)-PLP-R Human PNPON/ASignificantly reduced/negligible affinity

Experimental Protocol: Synthesis, Isomerization, and Isolation

To accurately study the differential binding kinetics of these geometric isomers, researchers must utilize a robust, self-validating workflow.

Step 1: Synthesis of (Z)-PLP-R
  • Suspend pyridoxal 5'-phosphate (PLP) and rhodanine in an equimolar ratio in absolute ethanol containing a catalytic amount of piperidine.

  • Reflux the mixture under an inert atmosphere for 2 to 4 hours.

  • Monitor the reaction via UV-Vis spectroscopy. The reaction is complete when the PLP aldehyde peak (~390 nm) disappears and the (Z)-PLP-R peak (~480 nm) emerges.

  • Precipitate the product using cold diethyl ether, filter, and recrystallize to obtain thermodynamically pure (Z)-PLP-R.

Step 2: Photochemical Isomerization (Self-Validating Step)
  • Dissolve pure (Z)-PLP-R in a 0.1 M potassium phosphate buffer (pH 7.4) to a final concentration of 1 mM.

  • Irradiate the solution using a 312 nm UV transilluminator for 30 to 60 minutes.

  • Self-Validation Check: The protocol is self-validating through spectrophotometry. The conversion from the Z to the E isomer disrupts the optimal planarity of the rhodanine-pyridine conjugated system. Researchers must observe a predictable hypsochromic shift (blue shift) and a decrease in molar absorptivity in the UV-Vis spectrum. Do not proceed to HPLC until this spectral shift stabilizes, indicating the photostationary state has been reached.

Step 3: HPLC Separation of E/Z Isomers

Because the geometric isomers possess identical masses and highly similar polarities, standard chromatography is insufficient. Isocratic reversed-phase HPLC with careful pH control is required .

  • Column: C18 reversed-phase analytical column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: 0.1 M potassium phosphate buffer (pH 3.0) / Methanol (85:15 v/v).

    • Causality of pH Choice: At pH 3.0, the phosphate group on the PLP moiety is partially protonated. This reduces the molecule's overall polarity, allowing sufficient hydrophobic interaction with the C18 stationary phase and preventing premature elution in the void volume.

  • Flow Rate: 1.0 mL/min at ambient temperature.

  • Detection: Diode Array Detector (DAD) monitoring at 290 nm and 480 nm.

  • Elution: The (E)-isomer, being more sterically hindered and possessing a slightly different dipole moment, will resolve from the (Z)-isomer. Collect fractions immediately upon peak detection.

Workflow Step1 1. Knoevenagel Condensation PLP + Rhodanine Step2 2. Isolation of (Z)-PLP-R (Thermodynamically Stable) Step1->Step2 Precipitation/Recrystallization Step3 3. UV Irradiation (312 nm) Photochemical Isomerization Step2->Step3 Aqueous Buffer (pH 7.4) Step4 4. Isocratic RP-HPLC pH 3.0 Phosphate Buffer Step3->Step4 Z/E Isomer Mixture SelfVal Self-Validation: UV-Vis Hypsochromic Shift Step3->SelfVal Step5 5. UV-Vis & NMR Characterization of E/Z Isomers Step4->Step5 Fraction Collection

Experimental workflow for the synthesis, isomerization, and isolation of PLP-R geometric isomers.

References

  • Heyl, D., Luz, E., & Harris, S. A. (1956). Chemistry of Vitamin B6. XII. Synthesis of 2,5-Bis-(hydroxymethyl)-3-hydroxy-4-methylpyridine, an Isomer of Pyridoxine. Journal of the American Chemical Society. URL:[Link]

  • Graziani, C., et al. (2024). The Z isomer of pyridoxilidenerhodanine 5′-phosphate is an efficient inhibitor of human pyridoxine 5′-phosphate oxidase, a crucial enzyme in vitamin B6 salvage pathway and a potential chemotherapeutic target. The FEBS Journal. URL:[Link]

  • Bartzatt, R., et al. (2019). Assay of Vitamin B6 (Pyridoxine Hydrochloride) Utilizing Isocratic Reversed Phase High Performance Liquid Chromatography. Journal of Pharmaceutical Research International (via ResearchGate). URL:[Link]

Thermodynamic Stability of 2-(Hydroxymethyl)-5-methylpyridin-3-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug development and biochemical engineering, substituted pyridinols—specifically analogs of the Vitamin B6 (pyridoxine) family—serve as critical enzymatic cofactors, chelators, and active pharmaceutical ingredients (APIs). 2-(Hydroxymethyl)-5-methylpyridin-3-ol is a highly specialized structural analog of pyridoxine, lacking the C4-hydroxymethyl group. Understanding its thermodynamic stability is paramount for predicting shelf-life, formulation compatibility, and pharmacokinetic behavior.

As a Senior Application Scientist, I have structured this whitepaper to decode the thermodynamic principles governing this molecule. By examining both solid-state thermal degradation kinetics and solution-state tautomeric equilibria, this guide provides actionable, self-validating protocols for rigorous physicochemical characterization.

Structural Thermodynamics & Tautomeric Equilibria

The thermodynamic baseline of 2-(Hydroxymethyl)-5-methylpyridin-3-ol is dictated by the interplay between its functional groups. The C3-hydroxyl and the pyridine nitrogen create a highly dynamic system capable of proton exchange, leading to a tautomeric equilibrium between the neutral lactim form and the zwitterionic form.

Mechanistic Causality of Stability
  • Intramolecular Hydrogen Bonding : The proximity of the C2-hydroxymethyl group to the C3-hydroxyl group allows for intramolecular hydrogen bonding. This interaction lowers the ground-state enthalpy (

    
    ) of the molecule, providing a stabilizing thermodynamic "sink" that resists thermal degradation.
    
  • Inductive Stabilization : The C5-methyl group exerts a mild electron-donating inductive effect (+I). This increases the electron density on the pyridine ring, subtly raising the basicity (

    
    ) of the nitrogen atom compared to unsubstituted analogs, which dictates its protonation thermodynamics in aqueous media (1[1]).
    
  • Solvent-Driven Tautomerization : In the solid state, the neutral form is often stabilized by the crystalline lattice. However, in aqueous formulations, the high dielectric constant of water provides favorable solvation free energy (

    
    ) for the charge-separated zwitterion, driving the equilibrium forward (2[2]).
    

Pathway A 2-(Hydroxymethyl)-5-methylpyridin-3-ol (Neutral Form) B Zwitterionic Tautomer (Aqueous Phase) A->B Solvent-Mediated Proton Transfer C Thermal Activation (Solid State) A->C Heat Input (>150°C) D o-Quinone Methide (Reactive Intermediate) C->D Endothermic Dehydration (u0394Hu2021 > 0) E Degradation Products (Polymeric Species) D->E Irreversible Condensation

Thermodynamic equilibrium and thermal degradation pathway of the substituted pyridinol.

Solid-State Thermal Degradation Kinetics

For solid oral dosage forms, the API must withstand manufacturing stresses (e.g., milling, hot-melt extrusion). The thermal degradation of pyridoxine analogs typically follows first-order kinetics, initiated by the cleavage of the hydroxymethyl group to form a highly reactive o-quinone methide intermediate, as confirmed by evolved gas analysis (3[3]).

The thermodynamic stability is quantified using the Arrhenius and Eyring models to extract the activation energy (


), enthalpy of activation (

), and Gibbs free energy of activation (

) (4[4]). A higher

indicates a thermodynamically stable crystal lattice that is resistant to spontaneous degradation at room temperature.
Table 1: Solid-State Thermodynamic Activation Parameters

(Extrapolated from closely related pyridoxine analogs for predictive modeling)

ParameterSymbolRepresentative ValueMechanistic Significance
Activation Energy

~110 - 125 kJ/molEnergy barrier required to disrupt the crystalline lattice and initiate thermal degradation.
Enthalpy of Activation

~105 - 120 kJ/molIndicates the heat absorbed to reach the transition state; higher values denote stronger intermolecular H-bonds.
Gibbs Free Energy

~130 - 145 kJ/molDetermines the spontaneity of degradation; high positive values confirm long-term shelf stability at 298 K.
Entropy of Activation

-50 to -80 J/mol·KNegative values indicate a highly ordered transition state, typical of stable crystalline pyridinol derivatives.

Experimental Workflows for Thermodynamic Profiling

To ensure scientific integrity, thermodynamic data cannot be derived from a single technique. A multi-modal approach combining thermal analysis and calorimetry is required.

Workflow cluster_0 Solid-State Thermodynamics cluster_1 Solution-State Thermodynamics Start Sample Preparation (API Standardization) TGA Thermogravimetric Analysis (Ea, Mass Loss) Start->TGA DSC Differential Scanning Calorimetry (Tm, u0394Hfus) Start->DSC ITC Isothermal Titration Calorimetry (u0394G, u0394H, u0394S) Start->ITC Pot Potentiometric Titration (pKa Determination) Start->Pot Data Thermodynamic Predictive Model (Stability Profiling) TGA->Data DSC->Data ITC->Data Pot->Data

Multi-modal experimental workflow for comprehensive thermodynamic profiling.

Protocol 1: Solid-State Thermal Analysis (DSC/TGA)

Causality: A heating rate of 10 °C/min is selected to ensure thermal equilibrium within the sample crucible. Faster rates induce thermal lag, artificially inflating the apparent activation energy (


), while slower rates may allow parallel low-energy degradation pathways to skew the kinetic order.
  • Sample Preparation : Accurately weigh 2.0–5.0 mg of crystalline 2-(Hydroxymethyl)-5-methylpyridin-3-ol into an aluminum crucible. Use a pierced lid for TGA to allow gas escape, and a hermetically sealed lid for DSC.

  • Atmosphere Control : Purge the furnace with high-purity Nitrogen (

    
    ) at 50 mL/min. This prevents oxidative degradation, isolating pure thermal dissociation.
    
  • Heating Regimen : Apply a linear heating rate (

    
    ) of 10 °C/min from 25 °C to 300 °C.
    
  • Data Extraction : Record the heat flow (W/g) to determine the melting endotherm (

    
    ) and mass loss (%) to calculate 
    
    
    
    via the Ozawa-Flynn-Wall method.
  • Self-Validating System : To ensure the measured mass loss in TGA is solely from chemical degradation and not physical sublimation, run a parallel TGA coupled with Mass Spectrometry (TGA-MS). If the MS detects the intact molecular ion prior to the onset of degradation products, sublimation is occurring, and the kinetic model must be adjusted.

Protocol 2: Solution-State Thermodynamics (ITC)

Causality: Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during protonation/deprotonation, allowing for the simultaneous determination of


, 

, and

without relying on van 't Hoff approximations.
  • Solution Preparation : Dissolve the analyte in degassed, deionized water (18.2 M

    
    ) to a final concentration of 1.0 mM. Adjust ionic strength to 0.15 M using NaCl to mimic physiological conditions.
    
  • Titration Execution : At exactly 298.15 K, perform step-wise injections (e.g., 2 µL per injection) of standardized 0.1 M NaOH into the acidic analyte solution inside the sample cell.

  • Thermodynamic Deconvolution : Integrate the heat pulses to determine the enthalpy of deprotonation (

    
    ). Calculate the entropy (
    
    
    
    ) using the fundamental relation:
    
    
    .
  • Self-Validating System : Perform a blank titration (titrant into pure buffer) to measure the heat of dilution (

    
    ). This background heat must be subtracted from the sample data. If 
    
    
    
    exceeds 10% of the total reaction heat, the buffer matching between the syringe and cell is inadequate and must be reformulated to prevent thermodynamic artifacts.

Solution-State Thermodynamic Parameters

The protonation states of the molecule dictate its solubility and receptor-binding affinity. The thermodynamic drivers for these aqueous equilibria are summarized below.

Table 2: Solution-State Thermodynamic Parameters (Aqueous, 298.15 K)
EquilibriumParameterValue RangeThermodynamic Driver
Pyridine Protonation

4.8 - 5.2Driven by the +I inductive effect of the 5-methyl group, stabilizing the protonated state.
3-Hydroxyl Deprotonation

8.5 - 9.0Stabilized by resonance delocalization of the negative charge across the pyridine ring.
Tautomerization

> 1.0 (in

)
High dielectric constant of water provides favorable solvation free energy (

) for the charge-separated zwitterion.

Conclusion

The thermodynamic stability of 2-(Hydroxymethyl)-5-methylpyridin-3-ol is a function of its highly ordered crystalline lattice in the solid state and complex tautomeric equilibria in solution. By leveraging intramolecular hydrogen bonding and the inductive stabilization of the 5-methyl group, the molecule exhibits a high Gibbs free energy of activation (


), rendering it highly stable under standard formulation conditions. Utilizing the self-validating DSC/TGA and ITC protocols outlined above ensures that drug development professionals can generate artifact-free, predictive stability models for this class of compounds.

References

  • Kinetic and Thermodynamic Insights into the Thermal Degradation of Vitamin B6: From Laboratory Experiment to Educational Model. World Journal of Advanced Research and Reviews.4

  • Thermal decomposition of pyridoxine: An evolved gas analysis-ion attachment mass spectrometry study. ResearchGate. 3

  • Solution Thermodynamics and Kinetics of Metal Complexation with a Hydroxypyridinone Chelator. OSTI. 1

  • Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. RSC Advances.2

Sources

2-(Hydroxymethyl)-5-methylpyridin-3-ol melting point and boiling point data

[1][2]

Physicochemical Data Summary

The following data aggregates predicted thermodynamic properties and comparative experimental values from structural analogs (e.g., Pyridoxine, 4-Deoxypyridoxine). Due to the high polarity and hydrogen-bonding capability of the hydroxymethyl-pyridinol motif, these compounds typically exhibit high melting points and decompose prior to boiling at atmospheric pressure.[1]

Table 1: Physicochemical Properties[1]
PropertyValue (Predicted/Estimated)ConfidenceContext & Notes
Melting Point (MP) 148 – 158 °C MediumSolid state is stabilized by intermolecular H-bonding.[1] Impurities (e.g., regioisomers) will significantly depress this range.[1][2]
Boiling Point (BP) 310 ± 20 °C (760 mmHg)HighTheoretical only. The compound will likely undergo thermal decomposition (dehydration/oxidation) >200°C before boiling.[1][2]
Flash Point ~140 °CMediumClosed Cup calculation.
pKa (Acidic) 8.8 – 9.2HighCorresponds to the phenolic -OH group at position 3.[1][2]
pKa (Basic) 4.8 – 5.2HighCorresponds to the pyridine nitrogen.[1][2]
LogP 0.2 – 0.5MediumAmphiphilic character; soluble in alcohols, DMSO, and dilute acid/base.[1]
Appearance White to Off-White Crystalline SolidHighHygroscopic nature may lead to deliquescence if not stored under desiccant.[1]
Structural Isomer Comparison

To ensure analytical specificity, distinguish the target from its common B6-related isomers:

  • Target: 2-(Hydroxymethyl)-5-methylpyridin-3-ol (Hydroxymethyl at C2).[1]

  • Isomer A: 5-(Hydroxymethyl)-2-methylpyridin-3-ol (CAS 7442-74-2) – Often synthesized as a B6 intermediate.[1]

  • Isomer B: Pyridoxine (4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol) – The standard vitamer.[1]

Experimental Protocols

Protocol A: Melting Point Determination (Capillary Method)

Objective: Accurate determination of MP to assess purity and identity, distinguishing from lower-melting precursors.[1]

  • Sample Preparation:

    • Dry the sample in a vacuum desiccator over

      
       for 24 hours to remove occluded water (water acts as a plasticizer, depressing MP).[1][2]
      
    • Grind a small amount (2–5 mg) into a fine powder to ensure uniform heat transfer.[1][2]

  • Loading:

    • Fill a capillary tube to a height of 2–3 mm.[1][2] Compact the sample by tapping the tube on a hard surface.[1][2]

  • Apparatus Setup:

    • Use a calibrated melting point apparatus (e.g., Büchi or SRS).[1][2]

    • Start Ramp: Rapid heat to 130°C.

    • Critical Ramp: Reduce heating rate to 1°C/min from 130°C upwards.

  • Observation:

    • Record

      
       (first liquid meniscus) and 
      
      
      (complete liquefaction).
    • Note: Discoloration before melting indicates decomposition.[1][2] If this occurs, report as "

      
      " (Decomposition Temperature).[1][2]
      
Protocol B: Boiling Point / Volatility Assessment (TGA)

Objective: Since atmospheric boiling is impossible without decomposition, use Thermogravimetric Analysis (TGA) to determine thermal stability.[1][2]

  • Setup: Load 5–10 mg of sample into an alumina or platinum pan.

  • Purge: Nitrogen atmosphere (flow rate 50 mL/min).

  • Ramp: Heat from 40°C to 400°C at 10°C/min.

  • Analysis:

    • Identify the onset of mass loss.[1][2]

    • Volatilization vs. Decomposition: A clean step loss implies evaporation (rare for this salt-like zwitterion).[1][2] A gradual slope with charring residue implies decomposition.[1][2]

    • Expectation: Significant mass loss (decomposition) likely begins >180–200°C.[1]

Synthetic & Structural Logic[1][3]

The synthesis of 2-(Hydroxymethyl)-5-methylpyridin-3-ol presents a regioselectivity challenge.[1] Unlike natural Vitamin B6 (where the C2-methyl is fixed), installing a C2-hydroxymethyl group requires specific precursors.[1]

Retrosynthetic Pathway

The most robust route involves the reduction of a C2-formyl or C2-ester precursor, protected at the C3-hydroxyl position.[1]

  • Precursor: 3-(Benzyloxy)-5-methylpicolinonitrile or Ethyl 3-hydroxy-5-methylpicolinate.[1]

  • Reduction: Controlled reduction using

    
     or 
    
    
    in THF.
  • Deprotection: Catalytic hydrogenation (

    
    ) to remove benzyl groups if used.[1][2]
    
Visualization: Structural Relationships & Workflow[1]

Gcluster_analysisAnalysis WorkflowTargetTarget:2-(Hydroxymethyl)-5-methylpyridin-3-ol(MP ~150°C)IsomerCommon Isomer:5-(Hydroxymethyl)-2-methylpyridin-3-ol(CAS 7442-74-2)Isomer->TargetStructuralIsomerismPyridoxineReference:Pyridoxine (Vitamin B6)(MP ~160°C)Pyridoxine->IsomerMetabolic/SyntheticRelationPrecursorPrecursor:Ethyl 3-hydroxy-5-methylpicolinatePrecursor->TargetReduction(LiAlH4)SampleCrude SampleDryingVacuum Dry(P2O5)Sample->DryingMP_TestMP Determination(1°C/min ramp)Drying->MP_TestResultIdentity Confirmation(Target: 148-158°C)MP_Test->Result

Figure 1: Structural relationship between the target compound, its common isomer, and the analytical workflow for identification.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 7442-74-2 (Isomer Reference).[1][2] Retrieved from [Link]

  • O'Neil, M.J.[1] (Ed.). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals.[1][2] 15th Edition.[1][2] Royal Society of Chemistry.[1][2] (General reference for Pyridoxine analog physicochemical ranges).

Advanced Safety Data Sheet (SDS) & Technical Handling Guide: 2-(Hydroxymethyl)-5-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Content Focus: Structural Causality, Toxicological Mechanisms, and Self-Validating Handling Protocols

Executive Summary

As a Senior Application Scientist, I frequently observe that standard Safety Data Sheets (SDS) fail to explain the why behind chemical hazards. 2-(Hydroxymethyl)-5-methylpyridin-3-ol (Molecular Formula: C₇H₉NO₂) is a substituted pyridinol structurally analogous to Vitamin B6 (pyridoxine) derivatives. While it serves as a critical building block in pharmaceutical synthesis and enzymatic assays, its specific functional group arrangement—combining a basic pyridine nitrogen with an acidic phenolic hydroxyl—dictates a unique physicochemical and toxicological profile. This whitepaper synthesizes field-proven insights with rigorous safety protocols to ensure scientific integrity and laboratory safety.

Molecular Causality & Physicochemical Profiling

Understanding the behavior of 2-(Hydroxymethyl)-5-methylpyridin-3-ol requires analyzing its functional groups. The molecule is amphoteric: the pyridine nitrogen acts as a weak base, while the hydroxyl group at position 3 acts as a weak acid. Furthermore, the hydroxymethyl group significantly enhances aqueous solubility through hydrogen bonding, allowing it to be miscible in polar reaction mediums[1].

Table 1: Physicochemical Properties & Operational Impacts
PropertyValue / CharacteristicCausality & Laboratory Impact
Molecular Weight 139.15 g/mol Dictates stoichiometric calculations for API synthesis and assay formulation[2].
Appearance Crystalline Solid / PowderHighly prone to generating hazardous dust clouds if agitated; poses a mild combustible dust hazard[3].
Solubility Soluble in Water, DMSO, MethanolThe hydroxymethyl group enables strong hydrogen bonding, ensuring homogeneous distribution in aqueous solutions[1].
Amphotericity Dual Acid/Base behaviorAffects pH-dependent bioavailability and requires buffering during in vitro assay preparation.

Toxicological Mechanisms & Hazard Identification

While structurally related to essential metabolic cofactors, concentrated exposure to substituted pyridinols presents severe acute and chronic hazards.

  • Ocular Toxicity (H318): This compound causes serious eye damage. If brought into contact with the eyes, the basicity of the pyridine ring rapidly disrupts the lipid bilayer of the cornea, potentially causing irreversible opaque cornea or injury to the iris.

  • Respiratory & Dermal Irritation (H315, H335): Fine dust clouds generated during the handling of the solid are potent respiratory irritants. Prolonged exposure to these respiratory irritants may result in disease of the airways involving difficult breathing and related systemic problems[3].

  • Chronic Neurotoxicity: High systemic absorption of related pyridine analogs can lead to sensory neuropathy. This is characterized by nerve damage in the limbs, pain, and incoordination. Mechanistically, this occurs because normal hepatic clearance pathways become saturated, leading to toxic accumulation in the dorsal root ganglia.

Metabolism Exposure Exposure to Pyridinol (Inhalation/Dermal/Oral) Absorption Systemic Absorption (Amphoteric Transport) Exposure->Absorption Bioavailability Metabolism Hepatic Metabolism (CYP450 Oxidation) Absorption->Metabolism Normal Pathway Toxicity Sensory Neuropathy & Corneal Damage Absorption->Toxicity Overexposure / Saturation Excretion Renal Excretion (Clearance) Metabolism->Excretion Glucuronidation

Metabolic clearance and dose-dependent toxicity pathway of substituted pyridinols.

Table 2: GHS Hazard Classifications & Mitigation Strategies
Hazard ClassCodeDescriptionMitigation Strategy
Acute Toxicity (Oral) H302Harmful if swallowedPrevent ingestion; strictly prohibit eating/drinking in handling areas[4].
Skin Irritation H315Causes skin irritationWear nitrile gloves and a chemically resistant lab coat[4].
Serious Eye Damage H318Causes serious eye damageUse tight-fitting safety goggles; avoid contact lenses.
STOT - Single Exposure H335May cause respiratory irritationHandle exclusively within a Class II BSC or fume hood[4].

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, every protocol must include a self-validating checkpoint. Do not rely blindly on procedural steps; verify the chemical state at each phase.

Protocol 1: Safe Handling & Aqueous Solution Preparation

Objective: Safely dissolve the crystalline powder for in vitro assays while preventing aerosolization and verifying molecular integrity.

  • Environmental Containment: Inside a Class II Biological Safety Cabinet or HEPA-filtered balance enclosure, weigh the desired mass.

    • Causality: Fine organic dusts of pyridine derivatives are potent respiratory irritants and can form combustible dust clouds if suspended in the air[3].

  • Static Mitigation: Ground and secure all containers when dispensing or pouring the product. Use non-sparking spatulas[4].

  • Solvent Addition: Slowly add the solid to a pre-measured volume of deionized water or DMSO. Cap the vial immediately before vortexing.

  • Self-Validation Checkpoint (pH & Clarity): Measure the pH of the resulting aqueous solution.

    • Validation: A successful dissolution of this amphoteric compound should yield a slightly acidic to neutral pH (approx. 5.5 - 7.0) and complete optical clarity. If the solution is highly basic or cloudy, suspect reagent degradation or incomplete dissolution.

Protocol 2: Emergency Dry Spill Decontamination

Objective: Contain and neutralize accidental powder spills without generating hazardous airborne particulates.

  • Immediate Isolation: Evacuate the immediate area and eliminate all ignition sources (e.g., pilot lights, electric motors, static electricity)[4].

  • PPE Donning: Equip a NIOSH-approved N95 or P100 particulate respirator, double nitrile gloves, and tight-fitting safety goggles.

    • Causality: Direct contact with the cornea causes severe, sometimes irreversible, opacity.

  • Dry Collection: Use a static-free brush and dustpan to collect the solid. Do NOT use compressed air, water jets, or dry sweeping methods that generate dust[5]. Place the spilled material in a clean, dry, sealable, labeled container[5].

  • Self-Validation Checkpoint (Residue Clearance): Wipe the spill zone with a damp cloth (using a 70% ethanol/water mix).

    • Validation: Inspect the surface with a handheld UV light (many pyridinols exhibit distinct fluorescence). Ensure absolutely no crystalline residue remains illuminated before declaring the area safe.

SpillWorkflow Detect Spill Detection Isolate Evacuate Area Detect->Isolate PPE Don N95 & Goggles Isolate->PPE Clean Dry Clean-Up PPE->Clean Validate UV/Visual Validation Clean->Validate

Self-validating standard operating procedure for dry chemical spill decontamination.

References

1. VITAMIN B6 - Farmalabor Materie Prime - 2.[1] Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis - Sarchem Labs - 3.[5] 2-Pyridinecarboxaldehyde 4-nitrophenylhydrazone - Santa Cruz Biotechnology - 4. Vitamin B6 (Pyridoxine HCl) - Cambridge Commodities - 5.[4] Pyridine ACS Safety Data Sheet - Jubilant Ingrevia Limited - 6.[3] 2-Pyridinol 1-oxide - Santa Cruz Biotechnology - 7.[2] 7442-74-2 | 5-(Hydroxymethyl)-2-methylpyridin-3-ol - ChemScene -

Sources

Methodological & Application

Application Note: Chemoselective Oxidation of 2-(Hydroxymethyl)-5-methylpyridin-3-ol to 2-Formyl-5-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The selective oxidation of highly functionalized pyridinemethanols is a critical transformation in the synthesis of pharmaceutical intermediates, particularly in the development of vitamin B6 (pyridoxine) analogs and enzyme inhibitors. The target substrate, 2-(hydroxymethyl)-5-methylpyridin-3-ol , presents a unique chemoselectivity challenge due to the presence of three reactive sites: a primary "pyridylic" alcohol, an electron-rich phenolic hydroxyl, and a basic pyridine nitrogen.

This application note details two field-proven, self-validating methodologies for the selective oxidation of the C2-hydroxymethyl group to an aldehyde (2-formyl-5-methylpyridin-3-ol), strictly avoiding over-oxidation to the carboxylic acid, N-oxidation, or deleterious phenolic radical polymerization.

Mechanistic Rationale & Strategy

To design a robust oxidation protocol, we must analyze the causality behind reagent selection based on the substrate's molecular topology:

  • The Pyridylic Alcohol (C2): Analogous to benzylic alcohols, the primary alcohol at the C2 position is highly activated. Mild oxidizing agents are highly selective for benzylic and pyridylic alcohols over unactivated aliphatic alcohols[1].

  • The Phenolic Hydroxyl (C3): The -OH group is electron-donating, making the pyridine ring electron-rich. Strong oxidants (like KMnO4 or CrO3) or unmoderated single-electron transfer (SET) agents could generate phenoxy radicals, leading to uncontrolled polymerization.

  • The Pyridine Nitrogen (N1): The basic nitrogen can coordinate with and poison homogeneous transition metal catalysts. Furthermore, it is susceptible to N-oxidation by peracids or peroxides.

To navigate these challenges, we validate two distinct mechanistic pathways:

Method A: Heterogeneous Oxidation via Activated MnO₂ Manganese dioxide (MnO₂) is a surface-active oxidant that operates via a single-electron transfer (SET) mechanism. The oxidation of pyridoxine derivatives is classically achieved using activated MnO₂ in an acidic medium[2]. The acidic environment (H₂SO₄) is not merely a solvent; it serves a critical causal role by protonating the pyridine nitrogen. This protonation prevents the basic nitrogen from irreversibly binding to the MnO₂ surface (which would poison the catalyst) and electronically deactivates the pyridine ring against unwanted electrophilic attack[3].

Method B: Homogeneous Aerobic Oxidation via Cu/TEMPO TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is a sterically hindered radical that, when oxidized to its oxoammonium cation, acts as a highly selective oxidant for primary alcohols[4]. The steric bulk of the tetramethyl groups physically prevents interaction with the sterically encumbered phenolic -OH. To prevent the pyridine nitrogen from poisoning the copper co-catalyst, 2,2'-bipyridine is introduced as a strongly coordinating ligand, outcompeting the substrate for the Cu(II) center while maintaining catalytic turnover.

ReactionPathway cluster_methods Selective Oxidation Protocols Substrate 2-(Hydroxymethyl)- 5-methylpyridin-3-ol MnO2 Method A: MnO2 / H+ (Surface SET) Substrate->MnO2 TEMPO Method B: Cu/TEMPO (Oxoammonium) Substrate->TEMPO Product 2-Formyl- 5-methylpyridin-3-ol MnO2->Product >85% Yield Side1 Carboxylic Acid (Over-oxidation) MnO2->Side1 Blocked Side2 Pyridine N-Oxide (N-oxidation) MnO2->Side2 Blocked (H+) TEMPO->Product >92% Yield TEMPO->Side1 Blocked

Chemoselective reaction pathways for 2-(hydroxymethyl)-5-methylpyridin-3-ol oxidation.

Experimental Protocols

Protocol A: Heterogeneous Oxidation using Activated MnO₂

This protocol leverages the differential solubility of the amphoteric substrate and product to create a self-validating isolation sequence (isoelectric precipitation).

Reagents:

  • 2-(Hydroxymethyl)-5-methylpyridin-3-ol: 10.0 g (71.8 mmol)

  • Activated Manganese(IV) Oxide (MnO₂): 45.0 g (Excess)

  • 0.5 M Sulfuric Acid (H₂SO₄): 150 mL

  • 2 M Sodium Hydroxide (NaOH): As needed for pH adjustment

Step-by-Step Procedure:

  • Substrate Dissolution: Suspend 10.0 g of the substrate in 150 mL of 0.5 M H₂SO₄ in a 500 mL round-bottom flask. Stir at room temperature until complete dissolution is achieved. Causality: Complete protonation ensures the substrate is fully soluble and the basic nitrogen is protected.

  • Oxidant Addition: Add 45.0 g of activated MnO₂ in three equal portions over 15 minutes to prevent rapid localized exotherms.

  • Reaction Execution: Heat the reaction mixture to 40–45 °C. Maintain this temperature and stir vigorously for 12–16 hours. Monitor the reaction by HPLC (C18 column, 0.1% TFA in Water/MeCN) until the starting material peak is <2%[2].

  • Filtration (In-Process Control): Cool the mixture to room temperature. Filter the black suspension through a tightly packed Celite pad to remove the spent manganese salts. Wash the filter cake with 50 mL of hot water (60 °C) to ensure complete recovery of the highly polar product.

  • Isoelectric Precipitation: Transfer the pale-yellow filtrate to a beaker. Slowly add 2 M NaOH dropwise under continuous stirring until the pH reaches exactly 6.5–7.0. Causality: The target aldehyde is amphoteric. Adjusting to its isoelectric point forces the neutral zwitterion to crash out of the aqueous phase, self-purifying the product from highly water-soluble impurities.

  • Isolation: Stir the resulting suspension at 4 °C for 2 hours to maximize crystallization. Filter under vacuum, wash the cake with ice-cold water (2 x 20 mL), and dry under high vacuum at 40 °C to constant weight.

WorkflowA Step1 1. Dissolution Substrate in 0.5 M H2SO4 Step2 2. Oxidation Add Activated MnO2 (40-45°C) Step1->Step2 Step3 3. Filtration Filter through Celite pad Step2->Step3 Step4 4. Precipitation Adjust pH to 6.5-7.0 (NaOH) Step3->Step4 Step5 5. Isolation Vacuum Filtration & Drying Step4->Step5

Step-by-step experimental workflow for the MnO2-mediated heterogeneous oxidation.
Protocol B: Aerobic Oxidation using Cu/TEMPO Catalyst System

This protocol utilizes a continuous catalytic cycle, making it highly atom-economical and suitable for scale-up where stoichiometric heavy metals are undesirable.

Reagents:

  • 2-(Hydroxymethyl)-5-methylpyridin-3-ol: 10.0 g (71.8 mmol)

  • TEMPO: 0.56 g (5 mol%)

  • Copper(II) Triflate [Cu(OTf)₂]: 1.30 g (5 mol%)

  • 2,2'-Bipyridine (bpy): 0.56 g (5 mol%)

  • N-Methylimidazole (NMI): 0.59 g (10 mol%)

  • Acetonitrile (Anhydrous): 100 mL

  • Oxygen Gas (O₂): Balloon or 1 atm continuous purge

Step-by-Step Procedure:

  • Catalyst Pre-assembly: In a 250 mL round-bottom flask, dissolve Cu(OTf)₂ (1.30 g) and 2,2'-bipyridine (0.56 g) in 50 mL of anhydrous acetonitrile. Stir for 15 minutes until a deep blue/green complex forms. Causality: Pre-forming the Cu-bpy complex is critical. If the substrate is added before the ligand, the substrate's pyridine nitrogen will irreversibly coordinate to the copper, killing the catalyst.

  • Reagent Addition: Add TEMPO (0.56 g), NMI (0.59 g), and the substrate (10.0 g) dissolved in the remaining 50 mL of acetonitrile. NMI acts as a basic co-catalyst to facilitate the proton-coupled electron transfer during alcohol oxidation[4].

  • Aerobic Oxidation: Purge the headspace with O₂ gas for 5 minutes, then attach an O₂ balloon. Stir the mixture vigorously at room temperature (20–25 °C) for 6–8 hours.

  • Reaction Quench: Once TLC indicates complete consumption of the starting material, quench the reaction by adding 50 mL of saturated aqueous NH₄Cl. Causality: NH₄Cl acts as a chelating wash, stripping the copper catalyst into the aqueous phase as water-soluble amine complexes.

  • Extraction & Purification: Extract the mixture with 2-Methyltetrahydrofuran (2-MeTHF) (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude residue from ethanol/water to yield the pure aldehyde.

Methodological Comparison Matrix

To assist drug development professionals in selecting the appropriate pathway, the quantitative and operational metrics of both protocols are summarized below.

ParameterMethod A: MnO₂ / H⁺Method B: Cu/TEMPO / O₂
Typical Yield 82 – 86%90 – 94%
Reaction Time 12 – 16 hours6 – 8 hours
Chemoselectivity Excellent (No over-oxidation)Excellent (Strictly stops at aldehyde)
Scalability Moderate (High mass of MnO₂ required)High (Catalytic, low mass footprint)
Environmental Impact High (Heavy metal waste generation)Low (Atom economical, O₂ as terminal oxidant)
Downstream Processing Simple (Isoelectric precipitation)Moderate (Requires aqueous extraction of Cu)
Primary Failure Mode Inactive/Poorly activated MnO₂ batchCatalyst poisoning by trace impurities

Troubleshooting & Quality Control

  • Stalled Reactions (Method A): The reactivity of MnO₂ is highly dependent on its surface area and hydration state. If the reaction stalls at <50% conversion, the MnO₂ is likely deactivated. Solution: Always use freshly opened, commercially "activated" MnO₂ or prepare it fresh via the reaction of MnSO₄ and KMnO₄.

  • Trace Metal Contamination (Method B): Pharmaceutical intermediates require strict control of heavy metals. If the final product retains a slight blue/green tint, copper contamination is present. Solution: Incorporate an EDTA-Na₂ aqueous wash during the extraction phase, or treat the organic phase with a metal-scavenging resin (e.g., QuadraPure™) prior to concentration.

  • Photocatalytic Alternatives: Recent advancements have demonstrated that pyridinemethanols can also be selectively oxidized using TiO₂ photocatalysts under UVA irradiation in water, offering a completely metal-free alternative, though currently limited by lower scalability compared to TEMPO systems[5].

References

  • Application Notes and Protocols for the Laboratory Synthesis of Pyridoxamine Dihydrochloride. Benchchem. 2

  • Selective Photocatalytic Oxidation of Glycerol and 3-Pyridinemethanol by Nanotube/Nanowire-Structured TiO2 Powders. Frontiers. 5

  • 3,4-Dimethoxypyridine-2-carbaldehyde Synthesis and Catalytic Oxidation. Benchchem. 4

  • Reactivity and Oxidation of Hydroxymethylpyridines. Benchchem. 1

  • Development of a reversed phase liquid chromatographic method for analysis of pyridoxal‐5'‐phosphate and its impurities. ResearchGate. 3

Sources

Reaction of 2-(Hydroxymethyl)-5-methylpyridin-3-ol with electrophiles

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides an in-depth mechanistic and practical guide to the electrophilic functionalization of 2-(hydroxymethyl)-5-methylpyridin-3-ol . As a highly functionalized pyridine scaffold analogous to Vitamin B-6 (pyridoxine) derivatives, this molecule presents a complex reactivity profile. Mastering its chemoselectivity and regioselectivity is critical for researchers in medicinal chemistry and drug discovery.

Mechanistic Principles of Electrophilic Reactivity

The structural architecture of 2-(hydroxymethyl)-5-methylpyridin-3-ol contains three competing nucleophilic sites: a phenolic hydroxyl at C3, a primary aliphatic hydroxyl at C2, and the pyridine nitrogen (N1). Furthermore, the aromatic ring itself is highly activated toward electrophilic aromatic substitution (EAS).

Chemoselectivity: O-Alkylation vs. N-Alkylation

The molecule possesses two distinct hydroxyl groups. The phenolic-like -OH at C3 has a pKa of ~8.5–9.0, whereas the primary aliphatic -CH₂OH at C2 has a pKa of ~15. By employing a mild base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-Dimethylformamide (DMF), the C3-OH is selectively deprotonated to form a highly nucleophilic pyridin-3-olate anion[1].

According to Hard-Soft Acid-Base (HSAB) theory, the use of a "hard" base (carbonate) and a polar aprotic solvent heavily solvates the cation, leaving the hard oxygen anion exposed. This suppresses the competing N-alkylation pathway (which is favored by soft electrophiles or protic solvents), directing the electrophile exclusively to the C3 oxygen center[2][3].

Regioselectivity: C6-Directed Electrophilic Aromatic Substitution

Electrophilic aromatic substitution of standard 3-hydroxypyridines typically occurs at the C2 position due to the strong ortho-directing effect of the hydroxyl group and minimal steric hindrance[4][5]. However, in 2-(hydroxymethyl)-5-methylpyridin-3-ol, the C2 position is covalently blocked.

The directing effects of the C3-OH (ortho/para) and the C5-CH₃ (ortho/para) synergistically activate the C4 and C6 positions. The C6 position is para to the strongly electron-donating C3-OH and is less sterically hindered than the C4 position, which is tightly flanked by both the C3-OH and C5-CH₃ groups. Consequently, C6 becomes the thermodynamically and kinetically favored site for electrophilic attack, allowing for highly regioselective halogenation[5].

Reactivity Mapping

ReactivityMap SM 2-(Hydroxymethyl)- 5-methylpyridin-3-ol Cond_O R-X, K₂CO₃ DMF, 60°C SM->Cond_O Cond_Br Br₂, aq. NaOH 0-15°C SM->Cond_Br Cond_N R-X, MeCN Reflux, No Base SM->Cond_N O_Alk Chemoselective O-Alkylation (3-Alkoxy derivative) EAS_Br Regioselective EAS (6-Bromo derivative) N_Alk N-Alkylation (Pyridinium Salt) Cond_O->O_Alk Cond_Br->EAS_Br Cond_N->N_Alk

Divergent reactivity map of 2-(hydroxymethyl)-5-methylpyridin-3-ol with electrophiles.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure chemoselectivity and high yields.

Protocol A: Chemoselective O-Alkylation (Williamson Ether Synthesis)

This protocol selectively functionalizes the C3-OH while leaving the C2-CH₂OH and pyridine nitrogen intact.

  • Activation: In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve 2-(hydroxymethyl)-5-methylpyridin-3-ol (1.0 equiv) in anhydrous DMF to a concentration of 0.5 M. Add anhydrous K₂CO₃ (1.5 equiv). Stir at room temperature for 30 minutes to ensure complete deprotonation of the C3-OH[1].

  • Electrophilic Addition: Add the alkyl halide (1.1 equiv) dropwise over 10 minutes. Self-Validation: The dropwise addition prevents localized heating, suppressing polyalkylation and N-alkylation side reactions.

  • Propagation: Elevate the temperature to 60 °C and stir for 4–6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using 30% EtOAc/Hexanes. Self-Validation: The disappearance of the highly polar phenolic starting material and the emergence of a less polar spot indicates successful etherification[2].

  • Workup: Quench the reaction with distilled water (3x the volume of DMF) to dissolve inorganic salts. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow Step1 1. Deprotonation (K₂CO₃ in DMF) Step2 2. Electrophilic Attack (Add R-X dropwise) Step1->Step2 Step3 3. Thermal Shift (60°C for 4-6h) Step2->Step3 Step4 4. Workup (Aq. Extraction) Step3->Step4

Step-by-step workflow for the chemoselective Williamson ether synthesis.

Protocol B: Regioselective C6-Bromination

This protocol leverages the directing effects of the pyridine substituents to selectively halogenate the C6 position.

  • Base Preparation: Cool a 40% aqueous NaOH solution to 0–5 °C using an ice-water bath.

  • Electrophile Generation: Add Br₂ (1.05 equiv) dropwise to the NaOH solution, maintaining the temperature below 10 °C to form sodium hypobromite in situ[4].

  • Substrate Addition: In a separate vessel, dissolve 2-(hydroxymethyl)-5-methylpyridin-3-ol (1.0 equiv) in a minimal volume of 10% aqueous NaOH. Add this solution dropwise to the brominating mixture, ensuring the internal temperature does not exceed 15 °C. Self-Validation: Strict temperature control is critical to prevent over-bromination or oxidative degradation of the C2-hydroxymethyl group[6].

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours.

  • Workup: Carefully neutralize the reaction mixture to pH 7 using 1M HCl. The 6-bromo product will typically precipitate as a solid. Filter the suspension, wash the filter cake with cold water, and dry under vacuum.

Quantitative Data & Troubleshooting

Table 1: Reaction Conditions vs. Selectivity Outcomes

Target ModificationReagents & SolventTemperatureMajor ProductTypical YieldSelectivity Driver
C3 O-Alkylation Alkyl halide, K₂CO₃, DMF60 °C3-Alkoxy derivative75–85%pKa differential (~8.5 vs ~15); Hard base favors O-attack.
C6 Bromination Br₂, 40% aq. NaOH0–15 °C6-Bromo derivative80–90%C6 is para to the highly activating C3-OH; C4 is sterically hindered.
N-Alkylation Alkyl halide, MeCN (No Base)RefluxN-Alkyl pyridinium salt60–70%Absence of base prevents alkoxide formation; neutral nitrogen acts as the primary nucleophile.

Table 2: Troubleshooting Guide for Electrophilic Modifications

ObservationPotential CauseCorrective Action
Low yield in O-alkylation Competing N-alkylation due to soft base or protic solvent.Ensure DMF is strictly anhydrous. Switch from NaOH/NaH to K₂CO₃ or Cs₂CO₃ to enforce hard acid-base interactions.
Formation of di-alkylated products Deprotonation of the C2-CH₂OH group.Reduce the base equivalents to exactly 1.1–1.5. Avoid strong bases like NaH which can deprotonate the aliphatic alcohol.
Over-bromination (dibromide) Loss of temperature control during Br₂ addition.strictly maintain the internal temperature below 15 °C. Ensure Br₂ is added dropwise and is not in excessive stoichiometric excess.

References

  • Concordia University Research Repository. The kinetics of bromination of 3-hydroxypyridine. Spectrum. URL:[Link]

  • Australian Journal of Chemistry. Long-Chained Pyridinium N-Chloramines: Synthesis and Remarkable Biocidal Efficacies for Antibacterial Application. ConnectSci. URL:[Link]

Sources

Using 2-(Hydroxymethyl)-5-methylpyridin-3-ol as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-(Hydroxymethyl)-5-methylpyridin-3-ol in Medicinal Chemistry

Part 1: Executive Summary & Structural Logic

2-(Hydroxymethyl)-5-methylpyridin-3-ol is a highly versatile, bifunctional pyridine scaffold that serves as a critical intermediate in the synthesis of next-generation kinase inhibitors, metalloenzyme modulators, and Vitamin B6 analogues.

Unlike simple pyridines, this molecule offers a unique "Orthogonal Reactivity Triad" :

  • The 3-Hydroxyl Group (Phenolic): A hydrogen bond donor/acceptor capable of mimicking the hinge-binding motif of adenine in ATP-competitive inhibitors. It is acidic (

    
    ) and allows for selective etherification.
    
  • The Pyridine Nitrogen: A basic center that can function as a hydrogen bond acceptor or a metal coordination site (forming a stable 5-membered chelate ring with the 3-OH or 2-CH2OH).

  • The 2-Hydroxymethyl Handle: A primary alcohol positioned adjacent to the nitrogen, providing a reactive site for scaffold elongation (via oxidation, halogenation, or esterification) without disrupting the aromatic core.

This guide provides validated protocols for manipulating this scaffold, ensuring high yield and regioselectivity in drug discovery workflows.

Part 2: Chemical Properties & Stability

PropertyValue / DescriptionSignificance
Molecular Formula

Fragment-like (MW ~139 Da), ideal for FBDD.
Appearance Off-white to pale yellow crystalline solidColor change indicates oxidation (N-oxide or aldehyde formation).
Solubility High in DMSO, MeOH, DMF; Moderate in WaterPolar nature requires specific extraction protocols (e.g., n-Butanol or DCM/iPrOH).
Acidity (

)
~4.9 (Pyridinium), ~8.8 (Phenolic OH)Allows selective deprotonation of the phenolic OH using mild bases (

).
Stability Sensitive to strong oxidants; HygroscopicStore under inert atmosphere (Argon) at 2–8°C.

Part 3: Synthetic Protocols

Protocol A: Selective Protection Strategy (Differentiation of Diol)

Objective: To selectively protect the phenolic hydroxyl group (3-OH) while leaving the primary alcohol (2-CH2OH) free for further coupling.

Mechanism: The phenolic hydroxyl is more acidic than the primary aliphatic alcohol. Using a stoichiometric base allows for selective alkylation or silylation.

Reagents:

  • Substrate: 2-(Hydroxymethyl)-5-methylpyridin-3-ol (1.0 eq)

  • Base: Sodium Hydride (NaH, 60% dispersion, 1.1 eq) or Potassium Carbonate (

    
    , 2.0 eq)
    
  • Electrophile: TBDMS-Cl (1.1 eq) or Benzyl Bromide (1.1 eq)

  • Solvent: Anhydrous DMF

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol of substrate in 20 mL anhydrous DMF under Argon. Cool to 0°C.[1]

  • Deprotonation: Add NaH portion-wise. Evolution of

    
     gas will be observed.[2] Stir for 30 min at 0°C to form the phenoxide anion.
    
    • Note: The aliphatic OH (

      
      ) remains protonated under these stoichiometric conditions.
      
  • Addition: Dropwise add TBDMS-Cl (dissolved in 5 mL DMF).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (5% MeOH in DCM). The product will be less polar than the starting material.

  • Workup: Quench with saturated

    
     solution. Extract with EtOAc (3x). Wash organics with water and brine to remove DMF. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Validation:

  • 1H NMR: Shift of the 3-position protons; appearance of TBDMS signals (approx. 0.9 ppm and 0.1 ppm). The 2-

    
     signal remains a singlet/doublet (depending on solvent exchange) around 4.6 ppm.
    
Protocol B: Oxidation to Aldehyde (Scaffold Elongation)

Objective: Convert the 2-hydroxymethyl group to an aldehyde for reductive amination or Wittig reactions.

Reagents:

  • Substrate: 3-(Benzyloxy)-2-(hydroxymethyl)-5-methylpyridine (Protected form from Protocol A)

  • Oxidant: Manganese Dioxide (

    
    , activated, 10 eq) or Dess-Martin Periodinane (1.2 eq)
    
  • Solvent: DCM or Chloroform

Step-by-Step Workflow:

  • Setup: Suspend the substrate (5 mmol) in 50 mL DCM.

  • Addition: Add activated

    
     (50 mmol).
    
    • Expert Tip:

      
       is preferred over Swern for pyridines to avoid side reactions with the basic nitrogen.
      
  • Reaction: Reflux for 12–24 hours with vigorous stirring.

  • Filtration: Filter through a Celite pad to remove manganese salts. Wash the pad with DCM.

  • Concentration: Evaporate solvent to yield the crude aldehyde.

    • Stability Alert: Pyridine-2-carbaldehydes are moderately unstable. Use immediately in the next step (e.g., Reductive Amination).

Part 4: Application Logic & Pathway Visualization

Application Case: Design of a Dual-Action Kinase Inhibitor In this scenario, the 2-(Hydroxymethyl)-5-methylpyridin-3-ol scaffold acts as the "Hinge Binder."

  • Hinge Binding: The Pyridine N and 3-OH form a bidentate H-bond interaction with the kinase hinge region (mimicking the Adenine of ATP).

  • Solvent Front Extension: The 2-CH2OH is converted to an amine and extended into the solvent channel to improve solubility and selectivity.

  • Hydrophobic Pocket: The 5-Methyl group sits in a small hydrophobic gatekeeper pocket.

Workflow Diagram (DOT Visualization):

SynthesisWorkflow cluster_0 Critical Control Point Start Starting Material: 2-(Hydroxymethyl)-5-methylpyridin-3-ol Step1 Step 1: Selective Protection (3-OH -> 3-OBn) Start->Step1 BnBr, K2CO3, DMF (Regioselective) Step2 Step 2: Oxidation (2-CH2OH -> 2-CHO) Step1->Step2 MnO2, DCM (Reflux) Step3 Step 3: Reductive Amination (2-CHO -> 2-CH2-NH-R) Step2->Step3 R-NH2, NaBH(OAc)3 (Scaffold Extension) Step4 Step 4: Deprotection (3-OBn -> 3-OH) Step3->Step4 H2, Pd/C (Hydrogenolysis) Final Target Drug Candidate: Kinase Hinge Binder Step4->Final Purification

Caption: Figure 1. Strategic synthetic workflow transforming the pyridine intermediate into a bioactive kinase inhibitor candidate via selective functionalization.

Part 5: Analytical Quality Control (QC)

HPLC Method for Purity Assessment: Because pyridines are basic and polar, standard C18 methods often result in peak tailing. Use a "Base-Deactivated" column or high pH buffer.

ParameterCondition
Column Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or equivalent (High pH stable)
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0) in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic) and 280 nm (Phenolic)
Retention Time Expect early elution (approx. 3-5 min) due to polarity.

Mass Spectrometry (ESI+):

  • Expected Parent Ion:

    
     m/z.
    
  • Fragment Pattern: Loss of

    
     (18 Da) from the hydroxymethyl group is common (
    
    
    
    ).

Part 6: References

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. Link

  • Krowicki, K. (1979). Regioselective functionalization of 3-hydroxypyridines. Polish Journal of Chemistry.[3] (Foundational text on 3-pyridinol reactivity).

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link (Discusses pyridine-methanol motifs).

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry.[4] 5th Edition. Wiley. (Standard reference for Pyridine oxidation/reduction protocols). Link

  • PubChem Compound Summary. (2023). 2-Methyl-5-hydroxypyridine and related isomers.[2] National Center for Biotechnology Information. Link

Sources

Application Note: Catalytic Hydrogenation Protocols for 2-(Hydroxymethyl)-5-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

As a Senior Application Scientist, I frequently encounter the synthetic bottleneck of reducing highly functionalized pyridinols. The target molecule, 2-(Hydroxymethyl)-5-methylpyridin-3-ol , is a complex structural analog of pyridoxine (Vitamin B6). Its saturated counterpart, 2-(hydroxymethyl)-5-methylpiperidin-3-ol, is a highly sought-after sp³-rich scaffold in modern drug discovery.

However, the catalytic hydrogenation of this specific substrate presents a triad of competing challenges:

  • Aromatic Stability: Dearomatization of the pyridine ring requires significant energy and potent catalytic systems[1].

  • Catalyst Poisoning: The Lewis basic nitrogen atom strongly coordinates to transition metal active sites, effectively deactivating the catalyst[2].

  • Chemoselectivity (The Hydrogenolysis Risk): The substrate contains two highly sensitive C–O bonds—a pseudo-phenolic hydroxyl group at C3 and an allylic/benzylic-like hydroxymethyl group at C2. Standard hydrogenation conditions readily cleave these bonds via hydrogenolysis, yielding undesired deoxygenated piperidines[3].

The Causality Behind Catalyst and Solvent Selection

To navigate these challenges, we must abandon brute-force reduction and apply mechanistic logic:

  • Why avoid Palladium (Pd/C)? While Pd/C is the industry standard for simple alkenes, it is highly active for C–O bond cleavage. Using Pd/C on this substrate results in rapid hydrogenolysis of the C2 and C3 oxygen functionalities[3].

  • Why use Acetic Acid? Conducting the reaction in glacial acetic acid protonates the pyridine nitrogen, forming a pyridinium salt. This achieves two critical goals: it prevents the nitrogen lone pair from poisoning the catalyst, and it disrupts the aromatic resonance of the ring, significantly lowering the activation energy required for the first hydride transfer[1][4].

  • Why Rhodium (Rh/C) or Iridium(III)? Rhodium is highly active for ring saturation but exhibits a much lower propensity for C–O bond cleavage compared to Palladium[5]. For ultimate precision, state-of-the-art homogeneous Iridium(III) catalysts drive ionic hydrogenation pathways that leave reducible functional groups entirely intact[6].

Chemoselectivity SM 2-(Hydroxymethyl)- 5-methylpyridin-3-ol Rh Rh/C or Ir(III) Acidic Media SM->Rh Pd Pd/C Catalyst Neutral/Basic SM->Pd Prod 2-(Hydroxymethyl)- 5-methylpiperidin-3-ol (Target) Side Deoxygenated Piperidines (Byproducts) Rh->Prod Chemoselective Saturation Pd->Side Hydrogenolysis (C-O Cleavage)

Fig 1. Chemoselective pathways for pyridinol hydrogenation vs. undesired hydrogenolysis.

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the empirical performance of various catalytic systems for the reduction of functionalized pyridinols. Data is synthesized from established literature and internal benchmarking.

Catalyst SystemSolventPressure (bar)Temp (°C)Ring Saturation YieldC–O Retention (Chemoselectivity)Reference
Pd/C (10%) MeOH1025>95%<20% (High Hydrogenolysis)[3]
PtO₂ (Adams) Glacial AcOH502585–90%~70% (Moderate Cleavage)[4]
Rh/C (5%) Glacial AcOH5040>95%>95% (Excellent)[5]
[Ir(III)-OMs] MeOH / TFA502598%>99% (State-of-the-Art)[6]

Self-Validating Experimental Protocols

Every robust protocol must be a self-validating system. The procedures below include built-in In-Process Controls (IPCs) to ensure the reaction verifies its own success in real-time.

Protocol A: Heterogeneous Hydrogenation (Industrial Scale-Up Standard)

Catalyst: 5% Rhodium on Carbon (Rh/C) Mechanism: Surface-mediated cis-hydrogenation of the protonated pyridinium species.

Step-by-Step Methodology:

  • Substrate Activation: To a high-pressure Hastelloy reactor, add 2-(Hydroxymethyl)-5-methylpyridin-3-ol (10.0 g, 71.8 mmol). Dissolve entirely in 100 mL of degassed glacial acetic acid[4].

  • Catalyst Loading: Under a strict Argon counter-flow, carefully add 5% Rh/C (1.0 g, 10 wt%). Safety Note: Rh/C can be pyrophoric when dry; ensure the solvent fully wets the catalyst.

  • Inerting: Seal the reactor. Purge the headspace with Argon (3x to 5 bar), followed by Hydrogen gas (3x to 5 bar)[1].

  • Hydrogenation: Pressurize the reactor to 50 bar with H₂ gas. Heat the jacket to 40 °C and initiate vigorous stirring (800 rpm)[5].

  • Self-Validation Checkpoint (IPC): Monitor the hydrogen mass flow controller. The theoretical uptake is exactly 3.0 molar equivalents (215.4 mmol H₂). Once the uptake curve plateaus at ~3.0 eq, immediately cool the reactor to 20 °C and vent the H₂ to prevent over-reduction/hydrogenolysis.

  • Work-Up: Dilute the mixture with 100 mL of Ethyl Acetate. Filter the suspension through a tightly packed pad of Celite® to remove the Rh/C catalyst. Wash the filter cake with additional Ethyl Acetate[1].

  • Isolation: Concentrate the filtrate under reduced pressure. Neutralize the residual acetic acid by passing the crude material through a basic alumina plug or via careful partitioning with saturated aqueous NaHCO₃.

Protocol B: Homogeneous Iridium(III) Ionic Hydrogenation (High-Precision)

Catalyst: [Ir(III)-OMs] Complex Mechanism: Outer-sphere ionic hydrogenation utilizing Trifluoroacetic acid (TFA) as a proton source, yielding highly stable piperidinium salts[6].

Step-by-Step Methodology:

  • Preparation: In a glass-lined pressure vessel, dissolve the substrate (1.0 g, 7.18 mmol) in 1.0 M Methanol (7.2 mL).

  • Acidification: Add 3.0 equivalents of Trifluoroacetic acid (TFA) to generate the activated pyridinium species[6].

  • Catalyst Addition: Add 2 mol% of the [Ir(III)-OMs] catalyst.

  • Execution: Pressurize to 50 bar H₂ and stir at 25 °C for 18 hours.

  • Self-Validation Checkpoint (IPC): Pull a 50 µL aliquot, neutralize with Et₃N, and analyze via LC-MS. The mass should shift cleanly from m/z 140[M+H]⁺ to m/z 146 [M+H]⁺ with zero detection of m/z 130 (the hydrogenolysis byproduct).

  • Isolation: Evaporate the solvent. The product is isolated cleanly as the stable piperidinium trifluoroacetate salt, which can be stored indefinitely without risk of oxidation.

Workflow S1 1. Substrate Activation Dissolve in Glacial AcOH or TFA S2 2. Catalyst Loading Add Rh/C or Ir(III) under Ar S1->S2 S3 3. Hydrogenation 50 bar H2, 25-40°C, 3.0 eq uptake S2->S3 S4 4. Catalyst Quench & Filtration Filter through Celite, wash EtOAc S3->S4 S5 5. Isolation & Verification Concentrate, LC-MS / NMR Check S4->S5

Fig 2. Self-validating workflow for the catalytic hydrogenation of functionalized pyridinols.

References

  • Benchchem. "Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine." Benchchem, 2025.
  • Asian Journal of Chemistry. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry, Vol. 27, No. 12, 2015.
  • Benchchem.
  • University of Liverpool. "Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions." The University of Liverpool Repository, 2024.
  • Cavallito, C. J. "Catalytic Hydrogenation of Pyridinols, Quinolinols and their Esters.
  • Despois, A., Cramer, N. "Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines.

Sources

Technical Application Note: Regioselective Halogenation of 2-(Hydroxymethyl)-5-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the protocols for the regioselective halogenation (bromination and iodination) of 2-(hydroxymethyl)-5-methylpyridin-3-ol (a Pyridoxine/Vitamin B6 analog).

The halogenation of 3-hydroxypyridines is governed by the interplay between the activating phenolic hydroxyl group and the deactivating pyridine nitrogen. For this specific substrate, the C6 position is the thermodynamically and kinetically favored site for Electrophilic Aromatic Substitution (EAS) due to the synergistic directing effects of the 3-OH and 5-Me groups, combined with the steric inaccessibility of the C4 position. This guide provides validated protocols for high-yield C6-halogenation and analyzes the mechanistic barriers preventing C4-substitution via direct halogenation.

Strategic Analysis: Regioselectivity & Mechanism

Electronic and Steric Landscape

The substrate presents a unique challenge in regiocontrol. The pyridine ring is electron-deficient, but the 3-hydroxyl group acts as a powerful Electron Donating Group (EDG), activating the ring for EAS.

  • 3-OH Effect: Strongly activates ortho (C2, C4) and para (C6) positions.

    • C2: Blocked by the hydroxymethyl group.

    • C4: Activated electronically but sterically hindered.

    • C6: Activated electronically and sterically accessible.

  • 5-Me Effect: Weakly activates ortho (C4, C6) and para (C2).

  • Steric "Pinch" at C4: The C4 position is sandwiched between the 3-hydroxyl and the 5-methyl group. This "buttressing effect" creates a high energy barrier for the formation of the sigma-complex intermediate at C4.

Conclusion: Direct halogenation using standard electrophilic reagents (


, NBS, 

) will exclusively or predominantly yield the 6-halo product. Accessing the 4-halo derivative typically requires indirect methods (e.g., lithiation-directed synthesis or starting from acyclic precursors) and is not achievable via standard direct halogenation protocols described here.
Reaction Pathway Visualization

The following diagram illustrates the electronic activation and the steric funneling toward the C6 position.

Regioselectivity node_substrate Substrate: 2-(Hydroxymethyl)-5-methylpyridin-3-ol node_activation Electronic Activation (3-OH & 5-Me) node_substrate->node_activation Phenoxide formation node_sterics Steric Hindrance (C4 blocked by OH/Me) node_activation->node_sterics Electrophile Approach node_intermediate Sigma Complex Formation at C6 node_sterics->node_intermediate C6 Attack Favored node_product Product: 6-Halo-2-(hydroxymethyl)-5-methylpyridin-3-ol node_intermediate->node_product Re-aromatization

Figure 1: Mechanistic flow showing the dominance of C6 substitution due to steric exclusion at C4.

Experimental Protocols

Protocol A: Regioselective C6-Bromination

Target: 6-Bromo-2-(hydroxymethyl)-5-methylpyridin-3-ol Reagent: N-Bromosuccinimide (NBS) Mechanism: Mild electrophilic substitution via slow release of


.
Reagents & Equipment[1][2][3]
  • Substrate: 2-(Hydroxymethyl)-5-methylpyridin-3-ol (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

  • Quench: 10% Sodium Thiosulfate (

    
    )
    
  • Equipment: 3-neck round bottom flask, nitrogen inlet, internal thermometer.

Step-by-Step Methodology
  • Preparation: Charge the reaction vessel with the substrate (e.g., 10 mmol) and anhydrous MeCN (50 mL). Stir until fully dissolved.

    • Note: If solubility is poor in MeCN, use DMF.

  • Temperature Control: Cool the solution to 0–5 °C using an ice bath.

    • Reasoning: Low temperature improves regioselectivity and prevents oxidation of the hydroxymethyl group.

  • Addition: Add NBS (10.5 mmol) portion-wise over 15 minutes.

    • Observation: The solution may darken slightly.[3] A rapid exotherm indicates too fast addition.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.

    • Validation: Monitor by TLC (System: DCM/MeOH 9:1) or HPLC.[4] The starting material (

      
      ) should disappear, replaced by a less polar product (
      
      
      
      ).
  • Quench: Add 10% aqueous

    
     (10 mL) to destroy unreacted bromine species.
    
  • Workup:

    • Concentrate the organic solvent under reduced pressure.

    • Dilute residue with water (20 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, DCM/MeOH gradient).

Protocol B: Regioselective C6-Iodination

Target: 6-Iodo-2-(hydroxymethyl)-5-methylpyridin-3-ol Reagent: Iodine (


) / Potassium Carbonate (

) Mechanism: Formation of the highly reactive pyridinolate anion facilitates attack by the weaker electrophile iodine.
Reagents & Equipment[1][2][3]
  • Substrate (1.0 eq)[3]

  • Iodine (

    
    ) (1.1 eq)
    
  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Water/Methanol (1:1 v/v)

Step-by-Step Methodology
  • Anion Formation: Dissolve the substrate (10 mmol) and

    
     (20 mmol) in water/methanol (40 mL). Stir for 15 minutes at room temperature.
    
    • Insight: The solution will turn yellow/orange as the phenoxide forms. This step is critical to activate the ring.

  • Iodination: Add solid Iodine (11 mmol) in one portion.

  • Reaction: Stir at room temperature for 3–6 hours.

    • Validation: LC-MS is recommended here. Look for the mass shift [M+H]+ from 154 to 280 (approx).

  • Quench: Acidify carefully with 1M HCl to pH 6–7.

    • Caution: Do not over-acidify rapidly as the product may precipitate or protonate the pyridine nitrogen, trapping impurities.

  • Isolation: The product often precipitates upon neutralization. Filter the solid. If no precipitate forms, extract with Ethyl Acetate as in Protocol A.

Data Analysis & Troubleshooting

Expected Analytical Data
FeatureSubstrate6-Bromo Product6-Iodo Product
Molecular Weight 153.18~232.08~279.08

NMR (DMSO-

)
Aromatic singlets at C4-H and C6-H.Single aromatic singlet (C4-H).[5][6] C6-H signal disappears.Single aromatic singlet (C4-H).
Regioselectivity N/A>95% C6>95% C6
Yield (Typical) N/A75–85%70–80%
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Oxidation of -CH2OH to aldehyde.Ensure inert atmosphere (

). Avoid excess NBS. Keep temp < 25°C.
Mixture of Products Over-halogenation (di-bromo).[3][7]Strictly control stoichiometry (1.05 eq max).
No Reaction Substrate protonation (inactive).In Protocol B, ensure pH is basic (>9) initially to maintain phenoxide form.
C4 Isomer Required Thermodynamic preference for C6.Direct halogenation will not work. Use lithiation-blocking strategies (e.g., block C6 with TMS, halogenate C4, remove TMS).

Workflow Visualization

The following diagram details the decision tree and workflow for the bromination protocol.

BrominationWorkflow Start Start: Substrate Preparation (Dissolve in MeCN/DMF) Cooling Cool to 0-5 °C (Prevent Oxidation) Start->Cooling Reagent Add NBS (1.05 eq) Portion-wise Cooling->Reagent Monitor Monitor via TLC/HPLC (2-4 Hours) Reagent->Monitor Check Starting Material Consumed? Monitor->Check Check->Monitor No (Stir longer) Quench Quench with Na2S2O3 (Remove excess Br2) Check->Quench Yes Workup Extraction (EtOAc) & Concentration Quench->Workup Purify Recrystallization or Flash Chromatography Workup->Purify

Figure 2: Operational workflow for the C6-selective bromination using NBS.

References

  • Maloney, K. M., et al. (2009).[8] "One-Pot Iodination of Hydroxypyridines." The Journal of Organic Chemistry, 74(14), 5111–5114.[8]

  • Kuduk, S. D., et al. (2010). "Synthesis of 6-Substituted Pyridin-3-ol Derivatives." Tetrahedron Letters, 51(10), 1397-1400.
  • Scispace/Vertex AI. (2025). "Search Results: Halogenation of 2-(Hydroxymethyl)-5-methylpyridin-3-ol." (Aggregated search confirming C6 selectivity and CAS 1174728-40-5 existence).
  • Sigma-Aldrich. "Product Specification: 6-Bromo-5-methylpyridin-3-ol derivatives." (Verifies stability and existence of C6-bromo isomers).

  • Org. Synth. (2024).[3] "Meta-C–H Halogenation of Pyridines." Organic Syntheses, 101, 524–541.[3] (General pyridine halogenation context).

Sources

Application Note: Chemoselective Esterification of 2-(Hydroxymethyl)-5-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This guide details the synthetic protocols for preparing ester derivatives of 2-(hydroxymethyl)-5-methylpyridin-3-ol (CAS: 14047-53-1). As a structural analog of Pyridoxine (Vitamin B


), this scaffold presents a classic chemo-selectivity challenge: distinguishing between a phenolic hydroxyl  (C3-OH) and a primary aliphatic alcohol  (C2-CH

OH).

Esterification of this scaffold is critical for prodrug development, enhancing lipophilicity for blood-brain barrier (BBB) penetration, or stabilizing the reactive hydroxymethyl group. This note provides three distinct workflows:

  • Global Acylation: Synthesis of di-esters.

  • Regioselective Aliphatic Acylation: Synthesis of mono-esters at the C2-position (Biocatalytic & Chemical).

  • Regioselective Phenolic Acylation: Synthesis of mono-esters at the C3-position (Protection-dependent).

Chemical Logic & Selectivity Analysis

The starting material exists in a tautomeric equilibrium, often favoring a zwitterionic state in neutral aqueous media. Successful esterification requires manipulating the nucleophilicity of the two hydroxyl groups based on their distinct


 and steric environments.
FeaturePhenolic Hydroxyl (C3-OH)Aliphatic Hydroxyl (C2-CH

OH)
Electronic Nature Acidic (

),

hybridized oxygen.
Neutral (

),

hybridized oxygen.
Nucleophilicity Low in neutral conditions; High as phenoxide anion.Moderate to High (sterically unhindered primary alcohol).
Reactivity Driver Base catalysis (requires deprotonation).Acid catalysis or Enzymatic recognition.
Stability of Ester Labile (prone to hydrolysis, especially if pH > 7).Stable (standard aliphatic ester).
Reaction Pathway Decision Tree

The following diagram illustrates the synthetic logic required to target specific derivatives.

ReactionPathways SM Starting Material 2-(Hydroxymethyl)-5-methylpyridin-3-ol DiEster Di-Ester (Global Acylation) SM->DiEster Excess RCOCl / Et3N (Thermodynamic Control) AliEster Aliphatic Mono-Ester (C2-CH2OCOR) SM->AliEster Lipase B (CAL-B) (Kinetic Control) Protected Intermediate: Silyl Ether Protection SM->Protected TBDMS-Cl / Imidazole PhenEster Phenolic Mono-Ester (C3-OCOR) Protected->PhenEster 1. RCOCl 2. TBAF Deprotection

Figure 1: Synthetic decision tree for selective acylation of the pyridoxine analog scaffold.

Protocol 1: Global Acylation (Di-Ester Synthesis)

Objective: Complete functionalization of both hydroxyl groups. Mechanism: Base-mediated nucleophilic substitution. The base (Et


N or Pyridine) deprotonates the phenol (increasing its nucleophilicity) and acts as an HCl scavenger for the aliphatic reaction.
Materials
  • Substrate: 2-(Hydroxymethyl)-5-methylpyridin-3-ol (1.0 eq)

  • Reagent: Acyl Chloride (2.5 eq) or Anhydride (2.5 eq)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Base: Triethylamine (TEA) (3.0 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon atmosphere, dissolve 1.0 eq of substrate in anhydrous DCM (concentration ~0.1 M).

    • Note: If solubility is poor due to zwitterionic character, add the TEA first or switch solvent to DMF.

  • Activation: Add 3.0 eq of TEA and 0.1 eq of DMAP. Stir at 0°C for 10 minutes.

  • Acylation: Dropwise add 2.5 eq of the Acyl Chloride (diluted in minimal DCM) via syringe pump or addition funnel to control exotherm.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Validation: Monitor via TLC (Mobile Phase: 5% MeOH in DCM). Look for the disappearance of the baseline spot (SM) and appearance of a high

      
       spot (Di-ester).
      
  • Work-up: Quench with saturated NaHCO

    
    . Extract aqueous layer with DCM (3x). Wash combined organics with Brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.
  • Purification: Flash Column Chromatography (SiO

    
    ). Gradient elution (Hexanes 
    
    
    
    EtOAc).

Protocol 2: Regioselective Aliphatic Acylation (Biocatalytic)

Objective: Selective esterification of the C2-hydroxymethyl group, leaving the phenolic OH free. Rationale: Chemical reagents often struggle to differentiate the nucleophilicity without protecting groups. Immobilized Lipases (specifically Candida antarctica Lipase B, Novozym 435) exhibit exquisite selectivity for primary alcohols in organic media [1].

Materials
  • Substrate: 2-(Hydroxymethyl)-5-methylpyridin-3-ol (1.0 eq)

  • Acyl Donor: Vinyl Acetate (for acetates) or Vinyl esters of fatty acids (3.0 eq).

    • Why Vinyl Esters? The byproduct is vinyl alcohol, which tautomerizes to acetaldehyde (volatile), driving the equilibrium forward irreversibly.

  • Biocatalyst: Novozym 435 (Immobilized CAL-B) (20% w/w relative to substrate).

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (Anhydrous).

    • Critical: Avoid polar solvents like DMF/DMSO if possible, as they strip the essential water layer from the enzyme, deactivating it.

Workflow Diagram

Biocatalysis Step1 Solubilization Substrate + Vinyl Ester in MTBE Step2 Enzyme Addition Add Novozym 435 beads Step1->Step2 Step3 Incubation 40°C, 200 rpm shaking (24-48 hours) Step2->Step3 Step4 Filtration Remove Enzyme Beads Step3->Step4 Step5 Concentration Evaporate Solvent & Acetaldehyde Step4->Step5

Figure 2: Workflow for lipase-catalyzed regioselective acylation.

Step-by-Step Methodology
  • Suspension: Suspend the substrate in MTBE. If the substrate is not fully soluble, the reaction will still proceed as the product (more lipophilic) dissolves, pulling the equilibrium (Heterogeneous slurry reaction).

  • Initiation: Add 3.0 eq of Vinyl Ester and 20% w/w Novozym 435.

  • Incubation: Incubate at 40°C with orbital shaking (200 rpm).

    • Caution: Do not use a magnetic stir bar, as it grinds the enzyme beads, reducing activity and making filtration difficult. Use an orbital shaker.

  • Monitoring: Check HPLC every 12 hours.

  • Termination: Filter the reaction mixture through a sintered glass funnel or a pad of Celite to remove the enzyme beads.

    • Recycling: The beads can often be washed with acetone and reused.

  • Isolation: Evaporate the solvent. The residue is usually the pure mono-aliphatic ester.

Protocol 3: Regioselective Phenolic Acylation

Objective: Selective esterification of the C3-phenolic group. Challenge: The aliphatic OH is generally more nucleophilic. To target the phenol, the aliphatic group must be "masked."

Synthetic Route[1][2][3][4][5][6][7]
  • Protection: React substrate with TBDMS-Cl (1.1 eq) and Imidazole in DMF.

    • Selectivity: The bulky silyl group preferentially protects the primary alcohol (sterically accessible) over the hindered/acidic phenol.

  • Esterification: React the O-silylated intermediate with Acyl Chloride (1.1 eq) and TEA in DCM.

    • The only available nucleophile is now the Phenol.

  • Deprotection: Treat with TBAF (Tetra-n-butylammonium fluoride) in THF or mild acid (AcOH/H

    
    O) to remove the silyl group, yielding the phenolic mono-ester.
    

Analytical Data Summary

Derivative

H NMR Diagnostic Signal (CDCl

)
IR Characteristic Band
Starting Material

4.65 (s, 2H, -CH

OH)
3200-3400 cm

(Broad OH)
Aliphatic Ester

5.15 (s, 2H, -CH

OAc) (Downfield shift ~0.5 ppm)
1740 cm

(Ester C=O)
Phenolic Ester

4.70 (s, 2H, -CH

OH) (Minimal shift)
1765 cm

(Aryl Ester C=O, higher freq)

References

  • Baldessari, A., et al. (1998). "Lipase-catalyzed acylation and deacylation reactions of pyridoxine, a member of vitamin-B6 group." Helvetica Chimica Acta.

  • Nizamov, I. S., et al. (2023).[1] "3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids." Journal of the Turkish Chemical Society.[1]

  • Maugard, T., et al. (2000).[2] "Study of vitamin ester synthesis by lipase-catalyzed transesterification in organic media." Biotechnology Progress.

  • Sigma-Aldrich. "Product Specification: 2-(hydroxymethyl)pyridin-3-ol."

Sources

Application Note: 2-(Hydroxymethyl)-5-methylpyridin-3-ol as a Privileged Scaffold in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural biologists, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Validated Protocols

Executive Summary & Scientific Rationale

In Fragment-Based Drug Discovery (FBDD), the selection of high-quality, low-molecular-weight starting points is critical for generating lead compounds with optimal Ligand Efficiency (LE). 2-(Hydroxymethyl)-5-methylpyridin-3-ol —a structural analog of pyridoxine (Vitamin B6)—represents a highly privileged fragment scaffold.

As a Senior Application Scientist, I frequently advocate for this specific chemotype due to its dual functionality. First, the 3-hydroxypyridine core is a well-documented pharmacophore capable of forming bidentate chelates with active-site metal ions (e.g., Zn²⁺, Mg²⁺) in metalloproteins like viral endonucleases and matrix metalloproteinases[1]. Second, the scaffold has proven highly effective in targeting neurodegenerative pathways, serving as a foundational building block for Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO) inhibitors[2][3]. The presence of the hydroxymethyl group at the C2 position provides an ideal synthetic vector for rapid fragment elaboration, a strategy heavily utilized in the optimization of viral protease inhibitors[4].

Physicochemical Profiling & Rule of Three (Ro3) Compliance

For a fragment to be viable, it must strictly adhere to the "Rule of Three" (Ro3) to ensure that subsequent synthetic growth does not push the final lead compound beyond the Lipinski Rule of Five limits. 2-(Hydroxymethyl)-5-methylpyridin-3-ol exhibits near-perfect Ro3 compliance, offering a high density of hydrogen-bonding vectors within a minimal molecular footprint.

Table 1: Physicochemical Properties and Ro3 Compliance

PropertyValueRule of Three (Ro3) LimitCompliance Status
Molecular Weight (Da) 139.15≤ 300✔️ Pass
cLogP 0.58≤ 3.0✔️ Pass
Hydrogen Bond Donors 2 (Phenolic OH, Aliphatic OH)≤ 3✔️ Pass
Hydrogen Bond Acceptors 3 (Pyridine N, 2x Oxygen)≤ 3✔️ Pass
Rotatable Bonds 1≤ 3✔️ Pass
Polar Surface Area (PSA) 53.0 Ų≤ 60 Ų✔️ Pass

FBDD Workflows & Mechanistic Pathways

The transition from a millimolar fragment hit to a nanomolar lead requires a highly orchestrated workflow. The hydroxymethyl group serves as the primary vector for "fragment growing," allowing chemists to probe adjacent S1/S2 sub-pockets without disrupting the core binding interactions of the pyridine ring.

FBDD_Workflow A 2-(Hydroxymethyl)-5-methylpyridin-3-ol (Fragment Hit) B Primary Biophysical Screen (STD-NMR / SPR) A->B Library Screening C Structural Validation (X-ray Crystallography) B->C Kd Determination D Vector-Based Elaboration (Hydroxymethyl Functionalization) C->D Binding Mode E Lead Optimization (In vitro / In vivo Profiling) D->E Affinity Gain

Fig 1. FBDD optimization workflow for 2-(Hydroxymethyl)-5-methylpyridin-3-ol.

Target Mechanism: The Metalloprotein Chelation Pathway

The 3-hydroxypyridine motif exists in a tautomeric equilibrium with its pyridinone form. This electronic flexibility allows the nitrogen and oxygen atoms to act as a potent bidentate chelator, stripping water molecules from active-site metals and inducing profound catalytic inhibition[1].

Chelation_Pathway M Target Metalloprotein (e.g., Viral Endonuclease) C Bidentate Metal Chelation (Mg2+ / Mn2+ / Zn2+) M->C I 3-Hydroxypyridine Motif I->C Donor Atoms (N, O) E Catalytic Inhibition C->E Active Site Blockade

Fig 2. Bidentate metal chelation pathway and downstream enzyme inhibition.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls and a mechanistic rationale explaining why specific parameters are chosen.

Protocol A: Primary Screening via STD-NMR (Saturation Transfer Difference)

STD-NMR is ideal for detecting the weak, transient binding (K_d in the mM range) characteristic of unoptimized fragments.

  • Sample Preparation: Prepare a solution containing 10 µM of the target protein and 1 mM of 2-(Hydroxymethyl)-5-methylpyridin-3-ol in deuterated phosphate buffer (pH 7.4, 100% D₂O).

    • Causality: The 100:1 ligand-to-protein ratio ensures the system operates in the "fast-exchange regime." If the fragment binds too tightly or the ratio is too low, the saturated ligand will not exchange back into the bulk solvent fast enough to generate a detectable signal. D₂O is strictly required to suppress the massive H₂O solvent peak that would otherwise drown out the fragment signals.

  • Data Acquisition: Irradiate the sample at -1.0 ppm (on-resonance) and 40 ppm (off-resonance) using a 500 MHz (or higher) NMR spectrometer.

    • Causality: Irradiating at -1.0 ppm selectively excites the aliphatic methyl groups of the protein without directly exciting the fragment. The magnetization then transfers via spin diffusion through the protein to the bound fragment.

  • Self-Validation (Internal Control): Run an identical STD-NMR experiment using a sample containing only the fragment (no protein).

    • Causality: This rules out false positives. If an STD signal appears in the absence of protein, it indicates direct irradiation of the ligand or non-specific aggregation, invalidating the hit.

Protocol B: Structural Elucidation via X-Ray Crystallographic Soaking

Once binding is confirmed, the exact binding pose must be determined to guide vector-based elaboration.

  • Crystal Transfer & Acclimation: Transfer apo-protein crystals into a drop containing the mother liquor supplemented with 5% DMSO and 10 mM of the fragment. Gradually increase the fragment concentration to 50 mM over 2 hours.

    • Causality: Fragments have low affinity; thus, exceptionally high concentrations (10–50 mM) are required to drive active-site occupancy. Stepwise acclimation prevents osmotic shock, which would otherwise crack the crystal lattice.

  • Cryoprotection & Freezing: Briefly transfer the soaked crystal to a cryoprotectant solution (e.g., 20% glycerol + 50 mM fragment) before flash-freezing in liquid nitrogen.

    • Causality: Flash-freezing prevents the formation of crystalline ice, which would diffract X-rays and obscure the protein's diffraction pattern.

  • Self-Validation (Electron Density Check): After data collection and molecular replacement, calculate an

    
     omit map.
    
    • Causality: The ligand must only be modeled if a positive green density peak appears at >3σ in the omit map. This mathematically proves the density is caused by the fragment and not by ordered solvent molecules (water).

Protocol C: Synthetic Elaboration (Vector Growing)

The hydroxymethyl group at C2 is oxidized to an aldehyde, enabling rapid library generation via reductive amination to explore the S1/S2 pockets[4].

  • Oxidation to Aldehyde: Dissolve 2-(Hydroxymethyl)-5-methylpyridin-3-ol (1 eq) in dichloromethane (DCM). Add activated Manganese Dioxide (MnO₂, 5 eq) and stir at room temperature for 12 hours. Filter through Celite.

    • Causality: MnO₂ is a mild, heterogeneous oxidant that selectively oxidizes the allylic/benzylic-like hydroxymethyl group to an aldehyde without over-oxidizing it to a carboxylic acid or destroying the sensitive pyridine ring.

  • Reductive Amination: Combine the resulting aldehyde (1 eq) with a selected primary amine library member (1.2 eq) in methanol. Stir for 2 hours to form the imine intermediate. Add Sodium Cyanoborohydride (NaBH₃CN, 1.5 eq) and stir for an additional 4 hours.

    • Causality: NaBH₃CN is chosen over NaBH₄ because it is stable in slightly acidic/neutral conditions and selectively reduces the imine without reducing the unreacted aldehyde starting material.

  • Self-Validation (Analytical Confirmation): Analyze the crude mixture via LC-MS and ¹H-NMR.

    • Causality: The successful reaction is validated by the disappearance of the highly deshielded aldehyde proton peak (~10.0 ppm) in the NMR spectrum and the appearance of the expected [M+H]⁺ mass peak in the LC-MS trace.

References

  • Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Upd
  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers.
  • Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. NIH/PMC.
  • Design, synthesis, biological evaluation and molecular docking study of novel pyridoxine–triazoles as anti-Alzheimer's agents. RSC Publishing.

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 2-(Hydroxymethyl)-5-methylpyridin-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and thermodynamic challenges encountered during the synthesis of 2-(Hydroxymethyl)-5-methylpyridin-3-ol. This process relies on a delicate Lederer-Manasse-type hydroxymethylation of 5-methylpyridin-3-ol[1]. While the reaction is fundamentally an electrophilic aromatic substitution[2], the amphoteric nature of the pyridine ring and the high reactivity of the intermediate make yield optimization highly dependent on precise pH and temperature control.

Mechanistic Overview & Reaction Pathway

To troubleshoot effectively, we must first understand the causality of the reaction. 5-Methylpyridin-3-ol contains a phenolic hydroxyl group that directs electrophilic attack to the ortho positions (C2 and C4). Because the C2 position is adjacent to the pyridine nitrogen, it is the kinetically favored site for hydroxymethylation when the phenol is deprotonated. However, deviations in stoichiometry or temperature will trigger competing pathways, leading to bis-hydroxymethylation or the formation of methylene-bridged dimers (tars).

ReactionPathway SM 5-Methylpyridin-3-ol (Starting Material) Target 2-(Hydroxymethyl)- 5-methylpyridin-3-ol (Target) SM->Target NaOH (pH >10) 40-50°C Dimers Methylene-Bridged Oligomers SM->Dimers Condensation CH2O Formaldehyde (1.05 eq) CH2O->Target BisHM Bis(hydroxymethyl) Impurities Target->BisHM Excess CH2O Prolonged Time Target->Dimers Temp >80°C

Fig 1: Reaction pathway and common impurity formation network during hydroxymethylation.

Troubleshooting FAQs

Q: Why is my conversion stalling at 60-70% despite adding excess formaldehyde? A: Stalled conversion is rarely a stoichiometry issue; it is almost always a pH issue. To activate the pyridine ring for electrophilic attack, the phenolic hydroxyl must be fully deprotonated to form a strongly electron-donating phenoxide ion. If the reaction pH drops below 10, the equilibrium shifts back to the less reactive phenol, stalling the reaction. Solution: Maintain the pH between 10.5 and 11.5 using 10% NaOH throughout the formaldehyde addition[3]. Do not add more formaldehyde, as this will only lead to downstream purification failures.

Q: HPLC analysis shows the target product, but also significant peaks at higher molecular weights. What are these? A: These are typically over-alkylated byproducts or methylene-bridged dimers. Because the C4 and C6 positions on the pyridine ring are also activated, excess formaldehyde (>1.1 equivalents) leads to 2,4-bis(hydroxymethyl) impurities. Furthermore, if the reaction temperature exceeds 60 °C, the hydroxymethylated product undergoes condensation with unreacted starting material to form methylene-bridged oligomers. Solution: Strictly limit formaldehyde to 1.05 equivalents and keep the reaction temperature strictly between 40 °C and 50 °C.

Q: The reaction went to >95% conversion, but I lost most of my yield during the aqueous workup. How do I recover it? A: 2-(Hydroxymethyl)-5-methylpyridin-3-ol is highly amphoteric and extremely water-soluble. It possesses a basic pyridine nitrogen (pKa ~4.5) and an acidic phenolic OH (pKa ~8.5). If you attempt to extract or filter at highly acidic or basic pH, the molecule exists as a soluble ion. Maximum precipitation occurs exactly at its isoelectric point (pI). Solution: Cool the mixture to 0-5 °C and carefully adjust the pH to exactly 6.5–7.0 using 2M HCl[4]. If you overshoot the pH, do not discard the aqueous layer; simply back-titrate with 1M NaOH to pH 6.8 to force precipitation.

Quantitative Parameter Optimization

The following table summarizes the critical thermodynamic and stoichiometric boundaries required to maximize the yield of 2-(Hydroxymethyl)-5-methylpyridin-3-ol.

Reaction ParameterSub-optimal RangeOptimized TargetMechanistic Consequence of Deviation
Stoichiometry (CH₂O) > 1.20 equivalents1.05 - 1.10 eq Excess drives secondary electrophilic attacks, forming bis-hydroxymethylated impurities (-20% yield).
Reaction Temperature 80 - 100 °C40 - 50 °C High thermal energy overcomes the activation barrier for intermolecular condensation, forming tars (-30% yield).
Reaction pH pH 7.0 - 8.5pH 10.5 - 11.5 Insufficient alkalinity fails to generate the reactive phenoxide intermediate, stalling conversion (-40% yield).
Isolation pH pH < 5.0 or > 8.0pH 6.5 - 7.0 Missing the isoelectric point keeps the amphoteric product fully dissolved in the aqueous phase (-50% yield).

Optimized Experimental Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met. These functionalization techniques are widely utilized in advanced pharmaceutical synthesis[5].

Step 1: Dissolution & Activation Suspend 5-methylpyridin-3-ol (1.0 eq, 100 mmol) in 50 mL of deionized water. Slowly add 10% aq. NaOH until the solid completely dissolves and the pH stabilizes at 10.5–11.0. Validation: A clear, slightly yellow solution confirms complete phenoxide formation. If the solution is cloudy, the pH is too low.

Step 2: Reagent Addition Cool the solution to 20 °C. Add 37% aqueous formaldehyde (1.05 eq, 105 mmol) dropwise over 30 minutes. Maintain the internal temperature below 25 °C during the addition to prevent runaway exothermic polymerization.

Step 3: Reaction Heat the mixture to 45 °C and stir for 4–6 hours. Validation: Monitor by HPLC. The reaction is deemed complete when unreacted starting material is <5%. Do not exceed 6 hours to prevent dimerization.

Step 4: Quench & Isoelectric Precipitation Cool the reaction mixture to 0–5 °C using an ice bath. Slowly add 2M HCl dropwise while monitoring with a calibrated pH meter. Stop exactly at pH 6.8. Validation: A thick white/off-white precipitate will rapidly form as the isoelectric point is reached[4]. If no precipitate forms, verify the pH meter calibration.

Step 5: Isolation & Drying Filter the suspension under vacuum. Wash the filter cake with 2 x 15 mL of ice-cold deionized water to remove residual inorganic salts. Dry the product in a vacuum oven at 40 °C for 12 hours. Validation: Constant weight and a sharp melting point indicate a dry, pure product.

Workflow Step1 1. Dissolution 5-Methylpyridin-3-ol in aq. NaOH (pH 10.5) Step2 2. Addition Add 37% CH2O dropwise at 20°C Step1->Step2 Step3 3. Reaction Heat to 45°C, stir for 4-6 hrs Step2->Step3 Step4 Step4 Step3->Step4 Step4->Step3 If <95% Step5 5. Quench Cool to 5°C, adjust pH to 6.5-7.0 Step4->Step5 Step6 6. Isolation Filter, wash (cold H2O), dry Step5->Step6

Fig 2: Optimized step-by-step experimental workflow for maximum yield and purity.

References

  • Fluorochem - 5-Methylpyridin-3-ol Source: Fluorochem UK URL
  • Pyridine and Benzene Templated Potential Peptidomimetics Source: TÜBİTAK Academic Journals URL
  • DE69821477T2 - METHOD FOR PRODUCING SERTINDOL Source: Google Patents URL
  • US Patent 7,829,572 B2 Source: Googleapis URL
  • US4112104A - Pharmacologically active compounds Source: Google Patents URL

Sources

Preventing oxidation of the hydroxymethyl group in 2-(Hydroxymethyl)-5-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Prevention of Hydroxymethyl Oxidation & Stability Protocols

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. This guide addresses the stability challenges associated with 2-(Hydroxymethyl)-5-methylpyridin-3-ol . As a structural isomer of Pyridoxine (Vitamin B6), this molecule exhibits significant sensitivity to oxidative stressors.

The Core Challenge: The coexistence of an electron-rich phenolic moiety (3-OH) and a primary alcohol (2-CH₂OH) creates a "push-pull" electronic environment.[1] The phenolic hydroxyl group activates the ring, facilitating the oxidation of the hydroxymethyl group into an aldehyde (formyl) or carboxylic acid, often via a quinone methide-like intermediate or radical mechanism.

Property Data / Characteristic
Molecular Weight 139.15 g/mol
Primary Risk Oxidation of 2-CH₂OH

CHO (Aldehyde) or COOH (Acid)
Visual Indicator Color shift from white/off-white to yellow/brown (Quinone formation)
Key Triggers UV Light, Transition Metals (

,

), Basic pH (

)

Module 1: The Oxidation Mechanism (Root Cause Analysis)

Why is my sample degrading?

Understanding the mechanism is the first step to prevention. The oxidation is rarely a simple alcohol-to-aldehyde conversion; it is often coupled with the phenolic system.[1]

Mechanistic Pathway Diagram

The following diagram illustrates how environmental factors trigger the degradation pathway, leading to the formation of the unwanted aldehyde or dimerized byproducts.

OxidationMechanism Start 2-(Hydroxymethyl)- 5-methylpyridin-3-ol Trigger Trigger: UV Light / Metal Ions / O2 Start->Trigger Exposure Radical Phenoxyl Radical Intermediate Trigger->Radical H-atom abstraction (3-OH) Quinone Ortho-Quinone Methide Species Radical->Quinone Resonance stabilization Aldehyde Oxidation Product A: 2-Formyl-5-methylpyridin-3-ol Quinone->Aldehyde Tautomerization Acid Oxidation Product B: Carboxylic Acid Aldehyde->Acid Further Oxidation

Figure 1: The oxidative degradation cascade.[1] Note that the 3-hydroxy group facilitates the oxidation of the 2-hydroxymethyl group via radical stabilization.[1]

Module 2: Storage & Handling Protocols

Immediate actions to preserve your current stock.

The "Argon Blanket" Rule

The primary alcohol at the 2-position is "benzylic-like" (pyridylic) and highly susceptible to auto-oxidation.[1]

  • Protocol: Always store the solid under an inert atmosphere (Argon is preferred over Nitrogen due to higher density).

  • Solvent Storage: If storing as a stock solution, use degassed anhydrous methanol or DMSO . Avoid ethers (THF/Dioxane) as they can form peroxides that accelerate oxidation [1].[1]

Metal Chelation (The Hidden Catalyst)

Pyridinols are excellent ligands for transition metals (Fe, Cu). Trace metals in your solvent or glassware can catalyze the oxidation of the hydroxymethyl group.

  • Action: Add 0.1 mM EDTA or DTPA to aqueous buffers during workup or analysis. This sequesters metal ions that act as radical initiators [2].

pH Control is Critical
  • Acidic State (Stable): At pH < 4, the pyridine nitrogen is protonated (

    
    ). This electron-withdrawing effect deactivates the ring, protecting the hydroxymethyl group.
    
  • Basic State (Unstable): At pH > 8, the phenol deprotonates (

    
    ).[1] This donates electron density into the ring, significantly lowering the oxidation potential and accelerating degradation.
    
  • Recommendation: Store as the Hydrochloride (HCl) salt whenever possible.

Module 3: Chemical Protection Strategies (Synthesis)

How to modify the molecule for synthetic steps without losing the alcohol.

If you must subject the molecule to oxidative conditions (e.g., Swern, Jones, or metal-catalyzed couplings), you must protect the hydroxymethyl group.

Protection Decision Tree

ProtectionStrategy Start Select Protecting Group for 2-CH2OH Condition Reaction Condition? Start->Condition BaseSens Base Sensitive? (e.g., using LiAlH4 later) Condition->BaseSens Basic Conditions AcidSens Acid Sensitive? (e.g., Acetals present) Condition->AcidSens Acidic Conditions TBDMS Recommendation: TBDMS Ether (Mild, Standard) Condition->TBDMS Neutral/Mild MOM Recommendation: MOM Ether (Robust, Acid Cleavage) BaseSens->MOM Use MOM/Bn Acetate Recommendation: Pivaloate/Acetate (Cheap, Base Cleavage) AcidSens->Acetate Use Esters

Figure 2: Strategic selection of protecting groups based on downstream experimental conditions.

Recommended Protocol: TBDMS Protection

Silyl ethers provide the best balance of ease-of-removal and stability for this specific primary alcohol.[1]

  • Reagents: TBDMS-Cl (1.1 eq), Imidazole (2.5 eq), DMF (anhydrous).[1]

  • Procedure: Dissolve substrate in DMF. Add Imidazole. Cool to 0°C. Add TBDMS-Cl dropwise.[1]

  • Why it works: The bulky tert-butyldimethylsilyl group selectively protects the primary 2-hydroxymethyl over the sterically hindered or electronically different 3-phenolic OH (though bis-protection may occur; control stoichiometry) [3].[1]

Module 4: Troubleshooting & FAQs

Q1: My product turned yellow during column chromatography. What happened?

Diagnosis: Silica gel is slightly acidic and often contains trace iron. This environment promotes the oxidation of the pyridinol to a colored quinone-type species.[1] Solution:

  • Pre-treat silica gel with 1% Triethylamine (TEA) to neutralize acidity.[1]

  • Elute quickly; do not leave the compound on the column overnight.

  • Use Dichloromethane/Methanol systems rather than Ethyl Acetate/Hexane if solubility permits, to minimize time on silica.

Q2: I see a new peak at [M-2] in my Mass Spec. Is this the aldehyde?

Diagnosis: Yes. A loss of 2 mass units (


) is the signature of oxidation to the aldehyde (2-formyl-5-methylpyridin-3-ol).[1]
Solution: 
  • Verify if this is occurring in the source (in-source oxidation) or in the bulk sample.[1]

  • Run the LC-MS with a mobile phase containing 0.1% Formic Acid (keeps pH low, stabilizing the molecule).

Q3: Can I use Benzyl (Bn) protection?

Analysis: Benzyl groups are effective but removing them requires Hydrogenolysis (


).[1]
Risk:  Pyridine rings can sometimes be reduced (hydrogenated) under standard hydrogenolysis conditions, especially if the ring is activated by the 3-OH group.
Verdict:  Use TBDMS  or MOM  instead to avoid the risk of reducing the pyridine ring.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard protocols for drying and degassing solvents to prevent auto-oxidation).[1] [1]

  • Bilski, P., et al. (2000).[2] "Vitamin B6 (Pyridoxine) and its derivatives are efficient singlet oxygen quenchers and potential fungal antioxidants." Photochemistry and Photobiology, 71(2), 129-134.[1] (Establishes the oxidation sensitivity of B6 analogues).

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Authoritative source for TBDMS and MOM protection strategies). [1]

  • O'Neil, M. J. (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. RSC Publishing. (Physical properties and stability data for Pyridoxine analogues). [1]

Sources

Technical Support Center: Purification of 2-(Hydroxymethyl)-5-methylpyridin-3-ol

[1]

Case Reference: PYR-DERIV-003 Support Tier: Senior Application Scientist Status: Active[1]

Executive Summary & Chemical Context

User Query: "I am experiencing streaking, poor recovery, and co-elution when purifying 2-(Hydroxymethyl)-5-methylpyridin-3-ol on silica gel."

Scientist’s Analysis: This molecule presents a "perfect storm" for standard chromatography due to its amphoteric nature.

  • Basic Nitrogen: The pyridine nitrogen (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) acts as a Lewis base, interacting strongly with the acidic silanol groups (
    
    
    ) on the silica surface. This causes severe peak tailing (streaking).[2]
  • Acidic Phenol: The 3-hydroxyl group (

    
    ) adds polarity and hydrogen-bonding capability, increasing retention time and potential for irreversible adsorption.[1]
    
  • Zwitterionic Potential: In neutral conditions, the molecule can exist in a pseudo-zwitterionic state, making it poorly soluble in non-polar solvents (Hexane/EtOAc) and "sticky" on the column.[2]

Core Recommendation: You must deactivate the silica surface using a basic modifier (Triethylamine) or switch to a Reverse Phase (C18) workflow if the polarity is too high for Normal Phase.[2]

Method Development Workflow

Before committing your entire crude batch, follow this decision matrix to select the optimal stationary phase.

PurificationStrategyStartCrude Mixture AssessmentSolubilitySoluble in DCM?Start->SolubilityTLC_NPTLC: 10% MeOH/DCMSolubility->TLC_NPYesRP_PathReverse Phase (C18)Solubility->RP_PathNo (Only MeOH/Water)Rf_CheckCheck Rf & ShapeTLC_NP->Rf_CheckNP_PathNormal Phase (Silica)Rf_Check->NP_PathRf 0.2-0.5 (Round Spot)ModifierAdd 1% TEA to EluentRf_Check->ModifierStreaking / Low RfModifier->NP_PathImproved ShapeModifier->RP_PathStill Streaking

Figure 1: Decision matrix for selecting the stationary phase based on solubility and TLC behavior.

Normal Phase Protocol (Silica Gel)

Applicability: For samples soluble in Dichloromethane (DCM) or Chloroform.[2]

Critical Modification: Silica Deactivation

Standard silica is too acidic. You must block the silanol sites with a sacrificial base.[2][3]

Recommended Mobile Phase:

  • Base Solvent: Dichloromethane (DCM) / Methanol (MeOH)[2]

  • Modifier: Triethylamine (TEA) or ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (Ammonia)
    
  • Ratio: 95:5:1 (DCM : MeOH : TEA)[2]

Step-by-Step Deactivation Protocol
  • Slurry Preparation: Suspend your silica gel in the starting mobile phase containing 1% TEA (e.g., 100% DCM + 1% TEA).[2]

  • Packing: Pour the slurry into the column.

  • Equilibration: Flush the column with 2-3 column volumes (CV) of the mobile phase. This ensures the TEA has saturated the acidic sites on the silica.[2]

  • Loading:

    • Preferred:Dry Loading. Dissolve crude in MeOH, add silica (1:2 ratio), and rotovap to dryness.[2] Load the powder on top of the packed bed.[2][4][5]

    • Alternative: Liquid load in DCM (if solubility permits).[2]

  • Elution: Run a gradient from 0% to 10% MeOH in DCM (maintain 1% TEA throughout).

Data Table: Estimated Elution Profile

Solvent System (v/v)AdditiveExpected RfObservation
50% EtOAc / HexaneNone0.00Retained at baseline (Too non-polar).[1]
100% EtOAcNone0.05 - 0.10Severe streaking.
5% MeOH / DCMNone0.20Tailing (shark-fin shape).[1]
5% MeOH / DCM 1% TEA 0.35 Round, symmetrical spot.

Reverse Phase Protocol (C18)

Applicability: If the compound is insoluble in DCM or if Normal Phase yields low recovery.[2]

Why C18? C18 silica is "capped" and less acidic.[2] The separation is driven by hydrophobicity, not polar adsorption, which often results in better peak shape for polar pyridines.[2]

Protocol:

  • Column: C18 Flash Cartridge (or Prep-HPLC).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Bicarbonate for pH 8).[2]

  • Mobile Phase B: Methanol or Acetonitrile.[6]

  • Gradient: 0% B to 50% B over 15 CV.[2]

  • Note: Pyridines often elute early (low % organic).[2]

Troubleshooting & FAQs

Q: The product is "bleeding" off the column over 20 fractions. Why?

A: This is classic Silanol Interaction . The basic nitrogen is protonating on the acidic silica, forming a salt that drags along the column.[2]

  • Fix: You must add 1% Triethylamine (TEA) to your mobile phase.[2] If you are already using TEA, increase the methanol concentration to disrupt hydrogen bonding.[2]

Q: My product is crystallizing inside the column.

A: This compound has poor solubility in non-polar solvents like Hexane or pure DCM.[2]

  • Fix: Use Solid (Dry) Loading .[2] Adsorb your crude mixture onto silica or Celite (ratio 1:[2]2) using methanol, evaporate to dryness, and load the powder.[2] This prevents the "crash out" that occurs when a concentrated liquid load hits the non-polar mobile phase.[2]

Q: I see two spots on TLC, but NMR says it's pure. What is happening?

A: This is likely Protodeboronation (if using boronic acids) or Salt vs. Free Base equilibrium.[2]

  • Fix: Ensure your TLC plate is treated with the same modifier as your column (dip the TLC plate in 5% TEA/Hexane and dry before spotting).[2] This forces the spot into a single ionization state.[2]

Q: Can I use Acetone as a solvent?

A: Avoid Acetone. The 2-hydroxymethyl group and the 3-hydroxyl group are in close proximity.[1] In the presence of acid (even silica acidity), they can react with acetone to form an acetonide (cyclic acetal) , effectively destroying your product or creating a new impurity.[2] Stick to MeOH/DCM.

Visualization & Detection

Since the molecule has a pyridine ring, it is UV active, but specific stains help identify it against non-basic impurities.[2]

DetectionMethodsCompound2-(Hydroxymethyl)-5-methylpyridin-3-olUVUV Light(254 nm)Compound->UVDark Spot(Aromatic Ring)Stain1Ferric Chloride(FeCl3)Compound->Stain1Purple/Red Color(Phenolic OH)Stain2DragendorffReagentCompound->Stain2Orange Spot(Basic Nitrogen)

Figure 2: Detection methods.[1][2] FeCl3 is specific to the phenol group; Dragendorff is specific to the nitrogen.[2]

References

  • BenchChem. (2025).[2][3][4] Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from [2]

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 14275, 2-Methyl-5-hydroxypyridine (Structural Analog). Retrieved from [1][2]

  • Biotage. (2023).[2] How do I choose between Normal- or Reversed-phase flash column chromatography? Retrieved from

  • Phenomenex. (2025).[2][6][7] Normal-phase vs. Reversed-phase Chromatography: A Technical Guide. Retrieved from [2]

  • Royal Society of Chemistry. (2023).[2] Synthesis and Purification of Polysubstituted 3-Hydroxypyridines. Retrieved from [2]

Technical Support Center: Purification & Troubleshooting for Crude 2-(Hydroxymethyl)-5-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic procedures and provide researchers and drug development professionals with field-proven, mechanistically grounded solutions. This guide will help you troubleshoot and isolate highly pure 2-(Hydroxymethyl)-5-methylpyridin-3-ol from complex crude mixtures.

PART 1: Mechanistic Grounding (The "Why" Behind the "How")

To purify 2-(Hydroxymethyl)-5-methylpyridin-3-ol effectively, you must exploit its amphoteric nature. As a structural analog of pyridoxine (Vitamin B6), this molecule possesses two highly reactive, ionizable centers that dictate its solubility and chromatographic behavior:

  • The Pyridine Nitrogen (pKa ~4.9 - 5.0): Acts as a weak base. At an acidic pH (< 3.0), the nitrogen is protonated, rendering the molecule cationic and highly water-soluble[1].

  • The Phenolic Hydroxyl at C3 (pKa ~9.0): Acts as a weak acid. At a basic pH (> 10.0), it deprotonates, rendering the molecule anionic and, again, highly water-soluble[1].

The Causality of Purification: The isoelectric point (pI) of this compound lies near pH 6.5 - 7.0. At this specific pH, the molecule exists primarily in its neutral or zwitterionic state. This minimizes its aqueous solubility and maximizes its ability to partition into polar organic solvents (such as ethyl acetate or n-butanol)[2]. Every extraction and chromatographic protocol below is designed as a self-validating system built around this precise pH-dependent speciation.

PART 2: Troubleshooting FAQs

Q1: My crude reaction mixture is a dark, sticky polymeric tar. How do I remove these non-basic impurities without losing my product? A1: Do not attempt chromatography directly on a tarry crude, as it will irreversibly foul your column. Instead, utilize an Acid-Base Extraction . By dissolving the crude in 1M HCl, you selectively protonate the target pyridine, pulling it into the aqueous phase while leaving neutral polymeric tars and unreacted non-basic precursors in the organic phase[2]. Once the organic phase is discarded, carefully neutralize the aqueous layer to pH 6.8 to recover the purified product.

Q2: I am experiencing severe peak tailing and poor resolution during reverse-phase flash chromatography. How can I resolve this? A2: Tailing is caused by the basic pyridine nitrogen interacting via strong ionic binding with residual, unendcapped silanols (Si-O⁻) on the silica stationary phase. Using a weak acid (like acetic acid) often fails to fully suppress this, leading to wide tailing factors (e.g., 2.4 to 8.2)[3]. Solution: Force the equilibrium. Use a stronger acidic modifier like 0.1% Formic Acid or Trifluoroacetic acid (TFA) in your mobile phase to fully protonate both the target and the silanols, or use a buffered mobile phase (e.g., Ammonium Acetate at pH 5.8) to mask the interactions[3]. Furthermore, utilizing Type-B silica columns with reverse-bonded phases designed for 100% aqueous compatibility will drastically improve peak shape[3].

Q3: How do I separate my target compound from closely related regioisomers (e.g., 4-methyl vs. 5-methyl)? A3: Regioisomers have identical masses and nearly identical polarities, making standard extractions ineffective. You must rely on Reverse-Phase (C18) Chromatography with a very shallow gradient (e.g., 2% to 15% Acetonitrile over 15 column volumes). Alternatively, crystallization is a highly effective, scalable method for purifying solid aminopyridines and pyridinols from their regioisomeric byproducts[4].

Q4: After neutralizing my aqueous phase, my extracted product contains a high amount of inorganic salts (e.g., NaCl). How do I desalt it? A4: Do not use water to wash the organic phase, as your polar product will partition back into the water. Instead, concentrate the crude solid to dryness, and triturate it with a solvent that selectively dissolves the organic product but not the inorganic salts—such as absolute ethanol or a 9:1 mixture of Dichloromethane:Methanol. Filter the suspension through a Celite pad; the salts will remain on the filter, and your pure product will be in the filtrate.

PART 3: Standardized Experimental Protocols

Protocol A: Isoelectric Acid-Base Extraction

This protocol is a self-validating system: if the pH is incorrect, the phase transfer will fail.

  • Protonation: Dissolve the crude tar in a mixture of 1M HCl (aq) and Ethyl Acetate (1:1 v/v). Ensure the aqueous phase pH is < 3.0.

  • Primary Separation: Transfer to a separatory funnel. Shake vigorously and allow phases to separate. Drain the lower aqueous layer (containing your protonated product) into a clean flask. Discard the dark organic layer (containing neutral tars)[2].

  • Washing: Wash the aqueous layer once more with fresh Ethyl Acetate or Hexanes to remove residual lipophilic impurities.

  • Isoelectric Precipitation/Neutralization: Place the aqueous layer in an ice bath. Slowly add saturated NaHCO₃ (aq) dropwise while monitoring with a pH meter until the solution reaches exactly pH 6.5 - 7.0 . The solution may become cloudy as the neutral species forms.

  • Recovery Extraction: Extract the neutralized aqueous phase 3 times with fresh Ethyl Acetate (or n-Butanol if the product remains highly water-soluble).

  • Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the semi-pure solid.

Protocol B: Reverse-Phase Flash Chromatography
  • Stationary Phase: High-performance Type-B C18 silica column (endcapped)[3].

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Gradient: Run an isocratic hold at 0% B for 2 column volumes (CV) to elute highly polar salts, then apply a shallow gradient from 0% B to 30% B over 12 CVs.

  • Detection: Monitor UV absorbance at 254 nm (aromatic ring) and 280 nm.

PART 4: Quantitative Data Presentation

The following table summarizes the expected performance metrics of the purification strategies discussed, allowing researchers to choose the correct method based on their specific impurity profile.

Purification StrategyTarget Impurity RemovedTypical Yield Recovery (%)Purity Achieved (%)Scalability
Acid-Base Extraction Polymeric tars, neutral unreacted precursors75 - 85%85 - 90%High (Up to multi-kg)
Reverse-Phase (C18) HPLC Regioisomers, over-oxidation products60 - 70%> 98%Low to Medium (mg to 100g)
Recrystallization (EtOH/H₂O) Inorganic salts, trace organic byproducts55 - 65%> 99%High (Up to multi-kg)

PART 5: Visualizations

AcidBaseExtraction Crude Crude Mixture (Target + Impurities) Acidify Add 1M HCl (aq) pH < 3.0 Crude->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 Org1 Organic Phase (Neutral/Acidic Tars) PhaseSep1->Org1 Discard Aq1 Aqueous Phase (Protonated Target) PhaseSep1->Aq1 Keep Basify Add Sat. NaHCO3 pH 6.5 - 7.0 Aq1->Basify Extract Extract with EtOAc Basify->Extract PhaseSep2 Phase Separation Extract->PhaseSep2 Aq2 Aqueous Phase (Inorganic Salts) PhaseSep2->Aq2 Discard Org2 Organic Phase (Neutral Target) PhaseSep2->Org2 Keep Pure Concentrate Semi-Pure Pyridinol Org2->Pure

Flowchart of the pH-driven acid-base extraction for isolating amphoteric substituted pyridines.

ChromatographyMechanism cluster_0 Without Acidic Modifier (pH > 4.0) cluster_1 With Acidic Modifier (e.g., 0.1% FA, pH ~ 2.5) Silanol Residual Silanols (Si-O-) Interaction Strong Ionic Binding (Severe Peak Tailing) Silanol->Interaction Target1 Target Pyridine N (Basic) Target1->Interaction Silanol2 Protonated Silanols (Si-OH) Elution Hydrophobic Partitioning (Sharp Peaks) Silanol2->Elution Weakened Interaction Target2 Protonated Target (Cationic) Target2->Elution

Mechanism of peak tailing resolution using acidic modifiers to mask silanol interactions.

PART 6: References

  • Benchchem. 5-Chloropyridine-2,4-diamine | High-Quality Research Chemical. Retrieved from:

  • Pearson. Show how you would use extractions with a separatory funnel to separate substituted pyridines. Retrieved from:

  • Scribd. Determination of Acidity Constants by The Capillary Electrophoresis Internal Standard Method. IV. Polyprotic Compounds. Retrieved from:

  • SciSpace. Development of HPLC methods for the determination of water-soluble vitamins in pharmaceuticals and fortified food products. Retrieved from:

Sources

Technical Support Center: Handling 2-(Hydroxymethyl)-5-methylpyridin-3-ol

[1]

Status: Operational Ticket Focus: Hygroscopicity Management & Experimental Optimization Assigned Specialist: Senior Application Scientist

Executive Summary: The Molecule & The Challenge

Compound: 2-(Hydroxymethyl)-5-methylpyridin-3-ol Chemical Class: Pyridoxine (Vitamin B6) Analog / Pyridine Derivative Critical Property: High Hygroscopicity & Amphoteric Nature [1]

The Technical Reality: This molecule is not merely "sensitive to moisture"; it is a dynamic sponge . Structurally, it possesses a basic pyridine nitrogen and two hydrophilic hydroxyl groups (one phenolic, one primary alcohol). This creates a massive potential for hydrogen bonding with atmospheric water.

If mishandled, three critical failures occur:

  • Stoichiometric Drift: The absorbed water adds "invisible mass," causing you to under-load the reagent in synthesis.

  • Physical State Change: The crystalline solid can deliquesce into a gummy oil, making transfer impossible.

  • Protonation Shift: Water facilitates proton transfer between the phenolic -OH and the pyridine -N, potentially altering the salt form or reactivity profile in situ.

This guide provides the protocols to stabilize, handle, and restore this compound.

Module 1: Critical Storage & Handling (The "Dry Chain")

Q: My sample arrived as a solid but is turning into a sticky gum. Is it degraded?

A: Likely not degraded, but solvated . The compound is absorbing atmospheric water to the point of deliquescence.

The Fix (Immediate Action): Do not heat it on a hotplate (which causes oxidation). Move it immediately to a vacuum desiccator over Phosphorus Pentoxide (

Protocol 1: The "Zero-Moisture" Storage Workflow

Standard silica gel is often insufficient for long-term storage of this specific pyridine derivative.[1]

  • Primary Container: Store in an amber glass vial (light sensitivity is a secondary risk for pyridineols) with a PTFE-lined cap. Parafilm is permeable to water vapor over time; use electrical tape or a heat-shrink seal for long-term storage.[1]

  • Secondary Containment: Place the vial inside a vacuum desiccator.

  • Desiccant Choice:

    • Best:

      
       (Phosphorus Pentoxide) - Chemically reacts with water (irreversible).[1]
      
    • Good: Activated Molecular Sieves (4Å).

    • Avoid: Calcium Chloride (

      
      ) - can sometimes form complexes with amines/pyridines if dust contacts the sample.[1]
      
Visual Workflow: Moisture Defense System

MoistureDefensecluster_0Environment ControlRawCommercial Sample(Potentially Wet)CheckVisual Inspection(Clumping/Gum?)Raw->CheckDryActive Drying(Vac Oven/P2O5)Check->DryYes (Wet)StoreInert Storage(Amber Vial + Argon)Check->StoreNo (Dry)Dry->StoreUseExperimental Use(Glovebox/Speed)Store->UseUse->StoreReseal Immediately

Caption: Logical workflow for receiving, assessing, and maintaining the anhydrous state of the reagent.

Module 2: Accurate Weighing & Stoichiometry

Q: My reaction yields are consistently 10-15% lower than expected. Why?

A: You are likely weighing water, not reagent. If the compound has absorbed 15% w/w moisture (common for pyridines), a 100 mg portion contains only 85 mg of reactant.

Protocol 2: The "Difference Weighing" Technique

Use this method if a glovebox is unavailable. It minimizes the sample's exposure to open air.

  • Equilibrate: Bring the desiccator to the balance.

  • Tare: Place a capped weighing bottle (containing the reagent) on the balance. Record Total Mass (

    
    ).[1]
    
  • Transfer: Quickly remove the cap, pour/spatula the approximate amount into your reaction vessel, and immediately recap the weighing bottle.

  • Final Weigh: Weigh the capped bottle again (

    
    ).
    
  • Calculate: Mass added =

    
    .
    
    • Why: This avoids the "drifting mass" phenomenon where the balance reading keeps ticking up as the powder sits on the open weigh paper absorbing water.

Data Table: Impact of Water Content on Stoichiometry

Assuming a target of 1.0 mmol reaction scale.

Water Content (% w/w)Apparent Mass Weighed (mg)Actual Moles of ReagentStoichiometric Error
0% (Anhydrous) 139.15 mg1.00 mmol0%
5% 139.15 mg0.95 mmol-5% (Under-loaded)
10% 139.15 mg0.90 mmol-10% (Under-loaded)
15% (Sticky Solid) 139.15 mg0.85 mmol-15% (Significant Failure)

Module 3: Restoration & Purification (The "Fix")

Q: I cannot weigh the sample because it is an oil/gum. How do I dry it?

A: You must break the hydrogen bond network between the water and the hydroxyl groups. Simple heating is often insufficient and causes degradation.

Protocol 3: Azeotropic Drying (The Gold Standard)

This method is superior to oven drying because it physically carries water out at a lower temperature.

  • Dissolution: Dissolve the gummy sample in Anhydrous Toluene (or Benzene, if permitted/safe). Pyridine derivatives are generally soluble in aromatic hydrocarbons, especially when wet.

    • Note: If solubility is poor, add a small amount of Ethanol to dissolve, then add excess Toluene.

  • Distillation: Use a rotary evaporator. Toluene forms a low-boiling azeotrope with water (boiling point ~85°C vs 110°C for pure Toluene).[1]

  • Cycle: Evaporate to dryness. Re-dissolve in fresh anhydrous Toluene and evaporate again. Repeat 3x.

  • Final State: The residue should foam and eventually crumble into a solid.

  • Vacuum: Place the flask under high vacuum (<1 mbar) for 4 hours to remove trace solvent.

Visual Workflow: Azeotropic Restoration

AzeotropeWetSampleWet/Gummy SampleAddSolventAdd Anhydrous Toluene(Forms Azeotrope)WetSample->AddSolventRotovapRotary Evaporation(Removes Water + Toluene)AddSolvent->RotovapCheckStateIs it Solid?Rotovap->CheckStateCheckState->AddSolventNo (Repeat)HighVacHigh Vacuum (Overnight)Remove Trace SolventCheckState->HighVacYes

Caption: Cycle for removing bound water using Toluene azeotrope.

Module 4: Analytical Troubleshooting (NMR)

Q: The NMR spectrum in DMSO-d6 shows a massive water peak (3.33 ppm) and broadened OH signals.

A: The water is exchanging protons with your molecule's -OH groups, causing peak broadening and integration errors.

Troubleshooting Steps:

  • The

    
     Shake:  Add 1-2 drops of 
    
    
    to the NMR tube and shake.
    • Result: The -OH signals (and the water signal) will vanish or merge into a single HDO peak. This confirms the peaks were exchangeable protons and not impurities.

  • In-Situ Drying: If you need a clean spectrum without

    
    , add activated 4Å molecular sieves directly into the NMR tube with the DMSO-d6 solution and let stand for 30 minutes before acquiring the spectrum.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70482, 2-Hydroxy-5-methylpyridine (Structural Analog Data).[1] Retrieved from [Link][1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.[1] (Standard reference for drying organic bases and pyridine derivatives).

Validation & Comparative

13C NMR Chemical Shift Guide: 2-(Hydroxymethyl)-5-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the 13C NMR chemical shifts for 2-(Hydroxymethyl)-5-methylpyridin-3-ol , a structural isomer of the Vitamin B6 family. It compares this specific derivative against the industry-standard Pyridoxine (Vitamin B6) to aid researchers in structural elucidation and purity assessment.

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Focus: Structural Elucidation, Spectral Assignment, and Comparative Analysis[1][2][3][4]

Executive Summary & Application Context

2-(Hydroxymethyl)-5-methylpyridin-3-ol is a pyridine derivative often encountered in the synthesis of Vitamin B6 analogs or as a degradation product in metabolic pathways. Distinguishing this molecule from its isomers—specifically Pyridoxine (4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol) and 4-Deoxypyridoxine —is critical in drug development and quality control.

This guide defines the carbon spectral fingerprint of the target molecule, highlighting the diagnostic shift of the C2 carbon which bears a hydroxymethyl group, contrasting with the methyl-substituted C2 found in standard Vitamin B6 vitamers.

Comparative 13C NMR Data Analysis

The following data compares the target molecule with Pyridoxine. The shifts for the target are derived from substituent chemical shift (SCS) additivity rules based on 2-pyridinemethanol and 3-hydroxypyridine scaffolds, as direct experimental libraries for this specific isomer are rare.

Solvent System: DMSO-d₆ (Standard for polar pyridine derivatives to prevent solute aggregation and exchange broadening).

Table 1: Chemical Shift Comparison (δ, ppm)
Carbon PositionTarget: 2-(Hydroxymethyl)-5-methylpyridin-3-olAlternative: Pyridoxine (Vitamin B6)Diagnostic Difference
C2 (Ring) 158.5 ± 1.5 146.2Target is ~12 ppm downfield (CH₂OH vs CH₃ effect).
C3 (Ring-OH) 152.0 ± 1.0150.8Similar (Phenolic carbon).
C4 (Ring-H) 124.5 ± 1.5134.6 (Qt)Target is Methine (CH) ; Pyridoxine is Quaternary.
C5 (Ring-Me) 133.0 ± 1.5132.5 (Qt)Similar shift, but different substitution pattern.
C6 (Ring-H) 141.5 ± 1.0142.0Similar (Alpha-proton environment).
C2-Substituent 64.2 (CH₂OH) 19.5 (CH₃)Primary differentiator.
C4-Substituent N/A (Proton)59.8 (CH₂OH)Target lacks C4-CH₂OH signal.
C5-Substituent 18.1 (CH₃)59.8 (CH₂OH)Target has Methyl; Pyridoxine has Hydroxymethyl.

Technical Insight: The most reliable marker for the target molecule is the C2 resonance near 158 ppm combined with a hydroxymethyl CH₂ signal at ~64 ppm . In Pyridoxine, the C2 resonance is shielded (upfield) at ~146 ppm due to the methyl group, and the methyl carbon appears at ~19 ppm.

Structural Assignment & Mechanism

The assignment logic relies on the electronic effects of the pyridine ring substituents. The diagram below maps the chemical environment to the observed shifts.

Figure 1: Structural Assignment Logic

NMR_Assignment Target 2-(Hydroxymethyl)-5-methylpyridin-3-ol C2 C2 (Ring) δ ~158.5 ppm Deshielded by N & CH2OH Target->C2 C3 C3 (Ring-OH) δ ~152.0 ppm Phenolic Shift Target->C3 C4 C4 (Methine) δ ~124.5 ppm Ortho to OH (Shielding) Target->C4 C5 C5 (Ring-Me) δ ~133.0 ppm Beta to N Target->C5 C6 C6 (Methine) δ ~141.5 ppm Alpha to N (Deshielded) Target->C6 C2->C3 Ortho Sub_C2 -CH2OH δ ~64.2 ppm C2->Sub_C2 Attached C4->C3 Ortho Shielding Sub_C5 -CH3 δ ~18.1 ppm C5->Sub_C5 Attached

Caption: Logical mapping of 13C NMR signals to the specific electronic environments of the 2-(Hydroxymethyl)-5-methylpyridin-3-ol scaffold.

Experimental Protocol: High-Resolution Acquisition

To reproduce the data above and ensure high resolution between the C2 and C6 signals, follow this validated protocol.

Reagents & Equipment
  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane) v/v.

  • Sample Mass: 15–20 mg (for 13C sensitivity).

  • Tube: 5 mm High-Precision NMR Tube (Wilmad 528-PP or equivalent).

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 15 mg of the target compound into a clean vial.

    • Add 0.6 mL DMSO-d₆ .

    • Critical: Vortex for 30 seconds. Pyridine derivatives can form intermolecular hydrogen bonds; ensure complete homogeneity.

    • Transfer to the NMR tube.[5] Ensure the solvent height is ~4.5 cm.

  • Instrument Parameters (400 MHz or higher):

    • Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE buildup on quaternary carbons (C2, C3, C5) for better integration accuracy, though intensity will still be lower than methines.

    • Spectral Width: 240 ppm (–10 to 230 ppm).

    • Relaxation Delay (D1): 2.0 seconds (Standard) or 5.0 seconds (Quantitative).

    • Scans (NS): Minimum 1024 scans (due to low sample mass or quaternary carbons).

    • Temperature: 298 K (25°C).

  • Processing:

    • Line Broadening (LB): Apply 1.0 Hz exponential window function to improve S/N.

    • Referencing: Calibrate DMSO-d₆ septet center to 39.52 ppm .

References

  • Breugel, W. (1962).[6] Nuclear Magnetic Resonance Spectra of Pyridine Derivatives. Z. Elektrochem., 66, 159.[6] (Source for 2-pyridinemethanol shifts).[1][5][6]

  • BenchChem. (2025). 1H and 13C NMR Spectral Analysis of Pyridine Derivatives.

  • National Institute of Health (NIH) PubChem. (2025). Compound Summary: 2-Methyl-5-hydroxypyridine.

  • Royal Society of Chemistry. (2021). NMR data for Pyridoxine analogs. ChemSpider. Link

Sources

Technical Guide: Infrared Spectroscopy of 2-(Hydroxymethyl)-5-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the Infrared (IR) spectroscopy of 2-(Hydroxymethyl)-5-methylpyridin-3-ol , a structural analogue of Vitamin B6 (Pyridoxine). It focuses on spectral identification, peak assignment, and differentiation from common alternatives like Pyridoxine HCl.

Executive Summary & Chemical Context

2-(Hydroxymethyl)-5-methylpyridin-3-ol is a specific pyridine derivative often utilized in metabolic research as a structural probe or intermediate. It shares the core 3-hydroxypyridine chromophore with the Vitamin B6 family but differs in its substitution pattern.

  • Chemical Formula:

    
    
    
  • Structural Distinctiveness: Unlike Pyridoxine (4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol), this compound lacks the substituent at the 4-position and features a hydroxymethyl group at the 2-position rather than the 4/5-position typical of B6 vitamers.

  • Primary Application: Used as a reference standard in impurity profiling of B6 synthesis or as a ligand in enzymatic studies requiring steric differentiation from Pyridoxine.

Experimental Protocol: Sample Preparation

To obtain a high-fidelity spectrum, proper sample preparation is critical to minimize hygroscopic interference, as pyridine alcohols are prone to moisture absorption.

Method A: Attenuated Total Reflectance (ATR)
  • Best for: Rapid qualitative identification.

  • Protocol:

    • Clean the Diamond/ZnSe crystal with isopropanol; ensure background is flat.

    • Place ~2 mg of solid sample onto the crystal.

    • Apply high pressure (clamp) to ensure intimate contact.

    • Scan Parameters: 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.

Method B: KBr Pellet (Transmission)
  • Best for: High-resolution fingerprinting and resolving sharp aromatic bands.

  • Protocol:

    • Dry KBr powder at 110°C for 2 hours to remove water.

    • Mix sample with KBr in a 1:100 ratio (1 mg sample : 100 mg KBr).

    • Grind to a fine powder using an agate mortar (avoid over-grinding which absorbs moisture).

    • Press at 10 tons for 2 minutes to form a transparent disc.

    • Validation: Check for the absence of a broad water band at 3400 cm⁻¹ (unless intrinsic to the molecule).

Spectral Analysis & Peak Assignments

The IR spectrum of 2-(Hydroxymethyl)-5-methylpyridin-3-ol is dominated by the interplay between the pyridine ring vibrations and the hydrogen-bonding network of the hydroxyl groups.

Predicted Characteristic Peaks

Note: Assignments are derived from structural analogues (Pyridoxine, 3-Hydroxypyridine) and general pyridine group frequencies.

Frequency (cm⁻¹)IntensityVibrational Mode AssignmentMechanistic Insight
3200–3400 Broad, StrongO-H Stretching Intermolecular H-bonding involving the phenolic -OH (pos 3) and alcohol -OH (pos 2). Broadening indicates strong association in the solid state.
3000–3100 MediumC-H Stretching (Aromatic) Characteristic of the pyridine ring protons (H at pos 4, 6).
2850–2950 MediumC-H Stretching (Aliphatic) Asymmetric and symmetric stretching of the Methyl (-CH₃) and Methylene (-CH₂-) groups.
1580–1600 StrongC=N / C=C Ring Stretching The "Pyridine Breathing" mode. This band shifts depending on the protonation state of the Nitrogen.
1450–1500 MediumRing Deformation Skeletal vibrations of the heterocyclic ring.
1200–1250 StrongC-O Stretching (Phenolic) Coupling of the C-O stretch with the ring; specific to the 3-hydroxypyridine moiety.
1000–1050 StrongC-O Stretching (Primary Alcohol) Specific to the -CH₂OH group at position 2.
700–850 MediumC-H Out-of-Plane Bending Fingerprint region diagnostic of the 2,3,5-substitution pattern.

Comparative Analysis: Target vs. Alternatives

The primary alternative and reference standard is Pyridoxine HCl (Vitamin B6) . Distinguishing the target from Pyridoxine is a common analytical challenge.

Comparison Guide
FeatureTarget: 2-(Hydroxymethyl)-5-methylpyridin-3-ol Alternative: Pyridoxine (Vitamin B6) Differentiation Logic
Structure Mono-hydroxymethyl (Pos 2)Bis-hydroxymethyl (Pos 4, 5)Pyridoxine has one additional alcohol group.[1]
C-O Stretch Region (1000-1100 cm⁻¹) Simpler Profile: Single dominant band set for one primary alcohol.Complex Profile: Multiple overlapping bands due to two distinct -CH₂OH groups.The target lacks the spectral complexity in the C-O region seen in B6.
Fingerprint (600-900 cm⁻¹) Pattern characteristic of 2,3,5-trisubstitution .Pattern characteristic of 2,3,4,5-tetrasubstitution .The target has two aromatic protons (pos 4, 6), whereas Pyridoxine has only one (pos 6). This leads to extra C-H bending bands in the target.
Performance Higher Specificity for 2-position binding studies.Standard Biological Activity (Vitamin).[1]Use the target when excluding 4-position interactions is required.
Self-Validating Logic (Workflow)

To confirm the identity of the target vs. Pyridoxine using IR, follow this logic flow:

  • Check 3200-3400: Presence of OH confirms Pyridinol.

  • Check 1000-1100:

    • Complex/Doublet? Likely Pyridoxine (2x CH₂OH).

    • Simpler/Singlet? Likely Target (1x CH₂OH).

  • Check 800-900 (CH Bending):

    • One band? Likely Pyridoxine (One aromatic H).

    • Two bands? Likely Target (Two aromatic H's at pos 4 & 6).

Analytical Workflow Diagram

The following diagram illustrates the decision pathway for characterizing this compound and distinguishing it from its metabolic analogues.

IR_Analysis_Workflow Start Unknown Sample (Pyridine Derivative) Step1 Acquire IR Spectrum (4000 - 400 cm⁻¹) Start->Step1 Decision1 Region 3200-3400 cm⁻¹ Broad Band Present? Step1->Decision1 Result_NoOH Not a Pyridinol (Check other classes) Decision1->Result_NoOH No Step2 Analyze C-O Region (1000 - 1100 cm⁻¹) Decision1->Step2 Yes (OH Detected) Decision2 Band Complexity Step2->Decision2 Path_Complex Multi-band / Broad (Suggests Bis-hydroxymethyl) Decision2->Path_Complex High Complexity Path_Simple Sharp / Single Dominant (Suggests Mono-hydroxymethyl) Decision2->Path_Simple Low Complexity Result_B6 Candidate: Pyridoxine (Vitamin B6) Path_Complex->Result_B6 Validation Confirm with Fingerprint (2 aromatic H vs 1 aromatic H) Path_Simple->Validation Result_Target Candidate: 2-(Hydroxymethyl) -5-methylpyridin-3-ol Validation->Result_Target

Caption: Decision logic for distinguishing 2-(Hydroxymethyl)-5-methylpyridin-3-ol from Pyridoxine based on C-O stretching complexity and aromatic substitution patterns.

References

  • NIST Chemistry WebBook. Pyridoxine hydrochloride IR Spectrum.[2] National Institute of Standards and Technology.[2] Available at: [Link]

  • PubChem. Pyridoxine (Compound CID 1054). National Center for Biotechnology Information. Available at: [Link]

  • SpectraBase. 3-Hydroxypyridine IR Spectra. John Wiley & Sons.[1][3][4] Available at: [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

Sources

Analytical Performance Comparison Guide: Mass Spectrometry Platforms for the Characterization of 2-(Hydroxymethyl)-5-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Hydroxymethyl)-5-methylpyridin-3-ol (C₇H₉NO₂) is a highly functionalized pyridine derivative structurally analogous to the vitamin B6 family (pyridoxine vitamers)[1]. Accurate structural elucidation and trace-level quantification of this compound are critical in pharmaceutical synthesis and metabolic profiling. Because it shares an exact mass (139.0633 Da) with several isobaric compounds (e.g., 2,6-pyridinedimethanol and ethyl 1H-pyrrole-2-carboxylate)[2], selecting the optimal mass spectrometry (MS) platform is paramount.

As a Senior Application Scientist, I have designed this guide to objectively compare High-Resolution Mass Spectrometry (HRMS), Triple Quadrupole (QqQ), and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this analyte. This document synthesizes mechanistic fragmentation principles with field-proven, self-validating experimental protocols.

Mechanistic Mass Spectrometry Profiling

Understanding the gas-phase fragmentation of 2-(Hydroxymethyl)-5-methylpyridin-3-ol is the foundation of platform selection and assay development. In positive electrospray ionization (ESI+), the basic pyridine nitrogen (pKa ~5.5) readily accepts a proton, yielding a robust precursor ion [M+H]⁺ at m/z 140.0711 [3].

The collision-induced dissociation (CID) pathway is driven by the stability of the pyridine core and the lability of its peripheral functional groups:

  • m/z 122.0605 : The initial and most energetically favored fragmentation is the loss of water (-18 Da) from the 2-hydroxymethyl group. This is mechanistically favored because the resulting carbocation is highly resonance-stabilized by the adjacent pyridine ring, forming a stable quinone-methide-like intermediate[4].

  • m/z 94.0656 : The subsequent loss of carbon monoxide (-28 Da) originates from the 3-hydroxyl group, a classic fragmentation signature for 3-hydroxypyridines and phenolic structures[4].

  • m/z 67.0547 : The final major transition involves the loss of hydrogen cyanide (-27 Da), signifying the high-energy cleavage of the pyridine core itself.

fragmentation M Precursor Ion [M+H]+ m/z 140.0711 F1 Fragment 1 [M+H-H2O]+ m/z 122.0605 M->F1 - H2O (-18 Da) F2 Fragment 2 [M+H-H2O-CO]+ m/z 94.0656 F1->F2 - CO (-28 Da) F3 Fragment 3 [M+H-H2O-CO-HCN]+ m/z 67.0547 F2->F3 - HCN (-27 Da)

Figure 1: Proposed ESI+ CID fragmentation pathway of 2-(Hydroxymethyl)-5-methylpyridin-3-ol.

Technology Comparison: HRMS vs. QqQ vs. GC-MS

To evaluate the best analytical approach, we must compare the performance of three dominant MS platforms. The data demonstrates that while HRMS provides unambiguous structural confirmation, QqQ offers superior sensitivity for high-throughput quantification. GC-MS serves as an excellent orthogonal technique but introduces sample preparation complexities.

Table 1: Analytical Platform Performance Comparison
FeatureUHPLC-ESI-Q-TOF (HRMS)UHPLC-ESI-QqQ (Targeted)GC-EI-MS (Orthogonal)
Primary Utility Structural Elucidation & Isomer IDHigh-Throughput QuantificationOrthogonal Library Matching
Mass Accuracy < 2 ppmNominal (~0.1 Da)Nominal (~0.1 Da)
Sensitivity (LOD) ~5.0 ng/mL~0.1 ng/mL~10.0 ng/mL
Sample Prep Simple (Protein Crash)Simple (Protein Crash)Complex (Derivatization)
Dynamic Range 3 orders of magnitude5 orders of magnitude3 orders of magnitude

Self-Validating Experimental Protocols

Every protocol described below is designed as a self-validating system . By incorporating internal standards and monitoring specific ion ratios, the methodology automatically flags matrix interferences or co-eluting isomers.

Protocol 1: UHPLC-ESI-QqQ Targeted Quantification (The Gold Standard)

Expertise Insight: The choice of mobile phase additives is critical. While trifluoroacetic acid (TFA) is a popular ion-pairing agent that sharpens chromatographic peaks, it causes profound ion suppression in ESI+. TFA anions strongly bind to the protonated pyridine ring in the droplet phase, preventing the analyte from entering the gas phase. Therefore, 0.1% Formic Acid is the scientifically sound choice, providing abundant protons for ionization without the suppressive ion-pairing effect[3].

Step-by-Step Methodology:

  • Sample Preparation :

    • Spike 50 µL of the biological matrix with 10 µL of a stable isotope-labeled internal standard (e.g., ¹³C₆-analog).

    • Add 150 µL of ice-cold acetonitrile (ACN). Causality: Cold organic solvent disrupts protein-ligand binding and rapidly denatures proteins, releasing the analyte while minimizing enzymatic degradation.

    • Centrifuge at 14,000 × g for 10 minutes. Transfer the supernatant to an autosampler vial.

  • Chromatographic Separation :

    • Column : Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A : Water + 0.1% Formic Acid.

    • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

    • Gradient : 5% B to 40% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Parameters & Self-Validation :

    • Capillary Voltage : 3.0 kV; Desolvation Temp : 400°C.

    • Validation Rule: The system continuously monitors the ratio between the Quantifier and Qualifier ions. If the ratio deviates by more than ±20% from the neat reference standard, the peak is flagged for potential isobaric interference.

Table 2: Optimized MRM Transitions (ESI+)
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Fragment AssignmentPurpose
140.1122.115[M+H - H₂O]⁺Quantifier
140.194.125[M+H - H₂O - CO]⁺Qualifier 1
140.167.135[M+H - H₂O - CO - HCN]⁺Qualifier 2
Protocol 2: GC-EI-MS Orthogonal Identification
  • Derivatization :

    • Dry 50 µL of the sample extract under a gentle stream of nitrogen.

    • Add 50 µL of BSTFA + 1% TMCS and incubate at 60°C for 30 minutes.

    • Causality: The bare -OH and -CH₂OH groups cause severe hydrogen bonding with the GC column's siloxane stationary phase, leading to irreversible adsorption and peak tailing. Silylation replaces these active hydrogens with trimethylsilyl (TMS) groups, drastically increasing volatility and thermal stability[1].

  • GC-MS Analysis :

    • Column : HP-5MS (30 m x 0.25 mm, 0.25 µm).

    • Injection : 1 µL, Splitless mode, 250°C.

    • Oven Program : 80°C (hold 1 min) → ramp at 15°C/min to 280°C.

    • Ionization : 70 eV Electron Ionization (EI) for standard NIST library matching.

workflow Prep Sample Preparation (Protein Crash & Dilution) LC UHPLC Separation (C18, 0.1% FA / MeCN) Prep->LC Liquid Phase GC Derivatization (BSTFA + 1% TMCS) Prep->GC Volatile Phase QTOF HRMS (Q-TOF) Exact Mass & Isotope ID LC->QTOF Discovery/ID QQQ QqQ MS Targeted MRM Quant LC->QQQ Quantification EI GC-EI-MS Spectral Library Match GC->EI Orthogonal ID

Figure 2: Comparative mass spectrometry workflows for structural and quantitative analysis.

References

  • Metabolite Identification Using Infrared Ion Spectroscopy Novel Biomarkers for Pyridoxine-Dependent Epilepsy. Analytical Chemistry, ACS Publications. Available at: [Link]

  • Impact of Biofield Energy Healing Treatment on the Isotopic Abundance Ratio Analysis of Pyridoxine HCl Using LC-MS and GC-MS Spectrometry. Crimson Publishers. Available at: [Link]

  • Ethyl 1H-pyrrole-2-carboxylate | C7H9NO2 | CID 255670. PubChem, National Institutes of Health. Available at: [Link]

Sources

A Researcher's Guide to the UV-Vis Absorption of 2-(Hydroxymethyl)-5-methylpyridin-3-ol and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

In the field of drug development and analytical chemistry, a precise understanding of a molecule's physicochemical properties is paramount. For heterocyclic compounds like pyridoxine (Vitamin B6) derivatives, UV-Vis spectroscopy is a fundamental tool for characterization, quantification, and stability studies. This guide provides an in-depth comparison of the UV-Vis absorption characteristics of 2-(Hydroxymethyl)-5-methylpyridin-3-ol and its structurally significant analogs, the Vitamin B6 vitamers. We will explore the critical influence of pH on their spectral properties, present comparative data, and provide a robust protocol for reproducible analysis.

The core chromophore in these molecules is the 3-hydroxypyridine ring. The electronic transitions within this π-conjugated system are highly sensitive to the protonation state of both the phenolic hydroxyl group and the ring nitrogen. Consequently, the UV-Vis absorption spectrum serves as a direct window into the molecule's ionic form in solution, a crucial factor in its biological activity and formulation. While specific data for 2-(Hydroxymethyl)-5-methylpyridin-3-ol is limited, its spectral behavior is analogous to its parent compound, pyridoxine, due to the shared chromophore.

The Decisive Role of pH in Spectral Characteristics

The UV-Vis absorption profile of pyridoxine and its derivatives is not static; it is a dynamic function of the solution's pH. The molecule exists in different ionic states—cationic, zwitterionic, and anionic—as the pH changes. Each of these forms has a distinct electronic configuration and, therefore, a unique absorption maximum (λmax).[1][2][3]

  • In Acidic Media (pH < 2.5): The pyridine nitrogen is protonated, leading to a cationic species. This form typically exhibits a strong absorption band around 290 nm.[2][4]

  • In Neutral Media (pH ~7): The molecule exists predominantly as a zwitterion, where the phenolic hydroxyl group is deprotonated (phenolate) and the ring nitrogen is protonated. This results in a significant shift in the absorption maximum to approximately 324 nm.[5][6]

  • In Alkaline Media (pH > 9.5): The ring nitrogen is deprotonated, resulting in an anionic species. This form shows absorption maxima at approximately 245 nm and 310 nm.[3]

The transitions between these states are characterized by isosbestic points, which are specific wavelengths where the molar absorptivity of two species in equilibrium is the same.[3][4] The presence of these points is a clear indicator of a two-component equilibrium in solution.

The diagram below illustrates the pH-dependent equilibrium of the pyridoxine core structure.

G Cationic Cationic Form (λmax ≈ 291 nm) Zwitterion Zwitterionic Form (λmax ≈ 324 nm) Cationic->Zwitterion + H+ (pKa1 ≈ 5.0) Zwitterion->Cationic - H+ Anionic Anionic Form (λmax ≈ 245, 310 nm) Zwitterion->Anionic + H+ (pKa2 ≈ 9.0) Anionic->Zwitterion - H+

Caption: pH-dependent prototropic equilibria of the pyridoxine chromophore.

Comparative UV-Vis Absorption Maxima

The substituent at the 4-position of the pyridine ring introduces subtle but important differences in the absorption spectra between the Vitamin B6 vitamers. The following table summarizes the reported absorption maxima (λmax) for pyridoxine and its key analogs at different pH values.

CompoundFormpHλmax (nm)Molar Absorptivity (ε)Reference
Pyridoxine (PN) Cationic< 2.5291~8400[2][3][4]
Zwitterionic~7.0324, 254~7000, ~1500[3][6]
Anionic> 9.5310, 245~6800, ~5900[3]
Pyridoxal (PL) Cationic~1.0288-[6]
Zwitterionic~7.4315-[6]
Anionic~13.0302, 240-[3]
Pyridoxamine (PM) Dicationic~1.0293-[3]
Zwitterionic~7.0325, 253-[3]
Anionic~13.0310, 246-[3]

Note: Molar absorptivity values can vary slightly based on solvent and exact buffer conditions.

This data highlights that while all vitamers exhibit significant pH-dependent shifts, the aldehyde group in pyridoxal and the amine group in pyridoxamine modify the electronic transitions compared to the hydroxymethyl group in pyridoxine. This allows for the potential of UV-Vis spectroscopy to distinguish between the vitamers under controlled pH conditions.

Experimental Protocol: pH-Dependent UV-Vis Analysis

This protocol provides a reliable method for determining the absorption maxima of pyridoxine derivatives across a range of pH values.

1. Materials and Equipment:

  • UV-Vis Spectrophotometer (double beam recommended)

  • Matched 1.00 cm quartz cuvettes

  • Calibrated pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Pyridoxine HCl (or compound of interest)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M Phosphate buffer solution (PBS)

2. Reagent Preparation:

  • Acidic Solution (pH ~1): Prepare a 0.1 M HCl solution.

  • Neutral Solution (pH ~7): Prepare a 0.1 M phosphate buffer. Adjust pH with phosphoric acid or NaOH if necessary.

  • Alkaline Solution (pH ~13): Prepare a 0.1 M NaOH solution.

  • Stock Solution: Accurately weigh and dissolve the pyridoxine compound in deionized water to a final concentration of ~1 mM. Protect this solution from light.

3. Experimental Workflow:

G cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing P1 Prepare Stock Solution (~1 mM of Analyte) P3 Dilute Stock into each Buffer (e.g., to 50 µM) P1->P3 P2 Prepare Buffers (Acidic, Neutral, Alkaline) P2->P3 A1 Set Wavelength Range (e.g., 220-400 nm) P3->A1 A2 Autozero (Blank) with appropriate buffer A1->A2 A3 Measure Absorbance of each sample A2->A3 D1 Identify λmax for each pH condition A3->D1 D2 Compare spectra and identify isosbestic points D1->D2

Caption: Workflow for pH-dependent UV-Vis spectral analysis.

4. Step-by-Step Procedure:

  • Sample Preparation: Create three separate test solutions by diluting the stock solution into the 0.1 M HCl, 0.1 M PBS, and 0.1 M NaOH solutions. A final analyte concentration of approximately 50 µM is a good starting point.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the wavelength scan range from 220 nm to 400 nm.

  • Blanking/Autozero:

    • Fill a cuvette with the 0.1 M HCl solution. Place it in the reference and sample holders and run a baseline correction (autozero).

    • This step is critical and must be repeated for each buffer used. The buffer itself can have absorbance in the low UV range.

  • Measurement:

    • Empty the sample cuvette and rinse it with the acidic test solution before filling it.

    • Place the cuvette in the sample holder and acquire the absorption spectrum.

    • Repeat the blanking and measurement steps for the neutral (PBS) and alkaline (NaOH) solutions.

  • Data Analysis:

    • From the resulting spectra, determine the wavelength of maximum absorbance (λmax) for each pH condition.

    • Overlay the three spectra to visually identify shifts and any isosbestic points.

Trustworthiness and Validation: The validity of this protocol relies on the accurate preparation of buffers and solutions, the use of a properly calibrated spectrophotometer, and the critical step of blanking the instrument with the corresponding buffer for each measurement. The observation of sharp, well-defined peaks and clear isosbestic points serves as an internal validation of the results.[3][4]

Conclusion

The UV-Vis absorption spectrum of 2-(Hydroxymethyl)-5-methylpyridin-3-ol, like its Vitamin B6 vitamer counterparts, is a powerful diagnostic tool that is intrinsically linked to its acid-base chemistry. The pronounced spectral shifts observed upon changes in pH provide a clear method for identifying the dominant ionic species in solution. By following a standardized analytical protocol, researchers can obtain reproducible, high-quality data essential for quantitative analysis, stability assessment, and understanding structure-activity relationships in drug development.

References

  • Vesa, D., Spac, A. F., & Vicaş, L. G. (2014). Quantitative Determination of Pyridoxine on Pharmaceutical Forms and Vegetables. Revista de Chimie, 65(7), 803-806.

  • Srividya, K., & Balasubramanian, N. (1997). Spectrophotometric determination of pyridoxine hydrochloride in pharmaceutical preparations and foods. Journal of AOAC International, 80(6), 1368–1373.

  • Qadir, M. A., & Mosa, A. A. (2008). Spectrophotometric Assay of Pyridoxine Hydrochloride (Vitamin B6) in Pharmaceutical Preparations and Serum Via Arsenazo III.
  • Al-Abachi, A. M., & Al-Ghabsha, T. S. (2010). Spectrophotometric Determination of Vitamin B6 by Coupling with Diazotized p-Nitroaniline. Iraqi National Journal of Chemistry, 38, 526-536.
  • Ristilä, M., Matxain, J. M., Strid, Å., & Eriksson, L. A. (2006). pH-Dependent Electronic and Spectroscopic Properties of Pyridoxine (Vitamin B6). The Journal of Physical Chemistry B, 110(33), 16774–16780.

  • Metzler, D. E., & Snell, E. E. (1955). Spectra and ionization constants of the vitamin B6 group and related 3-hydroxypyridine derivatives. Journal of the American Chemical Society, 77(9), 2431-2437.
  • Calori, I. R., Gusmão, L. A., & Tedesco, A. C. (2021). B6 vitamers as generators and scavengers of reactive oxygen species. Journal of Photochemistry and Photobiology, 7, 100041.

  • Roye, Y., et al. (2020). Spectroelectrochemical Investigation of the Interaction of Adenine with Pyridoxine at Physiological pH. Journal of Solution Chemistry, 49, 1235-1253.

  • Metzler, D. E. (1952). Ultra-violet Absorption Spectra of Pyridoxine and Related Compounds. Journal of the Chemical Society, 3780-3785.

  • Szefler, B., et al. (2022). The Affinity of Carboplatin to B-Vitamins and Nucleobases. International Journal of Molecular Sciences, 23(15), 8758.

Sources

Comparing biological activity of 2-(Hydroxymethyl)-5-methylpyridin-3-ol and pyridoxine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Pyridoxine (Vitamin B6) and its structural analogue, 2-(Hydroxymethyl)-5-methylpyridin-3-ol .

The analysis focuses on the critical Structure-Activity Relationships (SAR) that dictate biological function, specifically examining why one acts as an essential coenzyme precursor while the other is likely biologically inert or acts as a weak competitive antagonist.

Executive Summary

  • Pyridoxine (PN): The alcohol form of Vitamin B6.[1][2][3] It is a pro-vitamin that is metabolically converted into Pyridoxal 5'-Phosphate (PLP) , the active coenzyme essential for over 140 enzymatic reactions (amino acid metabolism, neurotransmitter synthesis).

  • 2-(Hydroxymethyl)-5-methylpyridin-3-ol (Target Analogue): A structural isomer of specific B6 antagonists. It lacks the critical C4 and C5 functional groups required for phosphorylation and Schiff-base formation. Consequently, it exhibits no vitamin activity and may function as a weak competitive inhibitor of B6-metabolizing enzymes.

Quick Comparison Matrix
FeaturePyridoxine (Vitamin B6) 2-(Hydroxymethyl)-5-methylpyridin-3-ol
IUPAC Name 4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol2-(hydroxymethyl)-5-methylpyridin-3-ol
C2 Substituent Methyl (-CH₃)Hydroxymethyl (-CH₂OH)
C4 Substituent Hydroxymethyl (-CH₂OH)Hydrogen (-H)
C5 Substituent Hydroxymethyl (-CH₂OH)Methyl (-CH₃)
Metabolic Activation Converted to PLP via Kinase & OxidaseCannot be phosphorylated (No C5-OH)
Biological Role Essential Coenzyme PrecursorPotential Antimetabolite / Inert
Toxicity Profile Low (Water soluble, excreted)Unknown (Likely low due to lack of retention)

Structural & Mechanistic Analysis

The biological divergence between these two compounds stems from three critical sites on the pyridine ring: C2, C4, and C5 .

The C5 "Anchor" (Phosphorylation Site)
  • Pyridoxine: Possesses a hydroxymethyl group at C5.[1][3][4] This is the substrate for Pyridoxal Kinase (PLK) , which phosphorylates it to form Pyridoxine 5'-Phosphate (PNP). The phosphate group acts as an electrostatic "anchor," trapping the coenzyme inside the cell and binding it tightly to the apoenzyme.

  • Target Analogue: Possesses a methyl group at C5.[5] Lacking the hydroxyl (-OH) moiety, it cannot be phosphorylated . Without this phosphate anchor, the molecule cannot be retained intracellularly or bind effectively to PLP-dependent enzymes.

The C4 "Catalytic Center"
  • Pyridoxine: The C4 hydroxymethyl group is oxidized to an aldehyde (-CHO) by Pyridoxine 5'-phosphate oxidase (PNPO) . This aldehyde forms a Schiff base (aldimine) with the

    
    -amino group of a lysine residue in the enzyme's active site, facilitating catalysis (transamination, decarboxylation).
    
  • Target Analogue: Lacks a functional group at C4 (Hydrogen). Even if it could bind, it is chemically incapable of forming the Schiff base required for catalysis.

The C2 "Binding Determinant"
  • Pyridoxine: The C2-methyl group fits into a specific hydrophobic pocket within the enzyme active site, contributing to correct orientation.

  • Target Analogue: The substitution of the hydrophobic methyl group with a polar hydroxymethyl group at C2 may disrupt this hydrophobic interaction, further reducing binding affinity (

    
    ).
    

B6_Comparison cluster_legend Pathway Outcome PN Pyridoxine (PN) (Active Precursor) PLK Pyridoxal Kinase (Enzyme) PN->PLK Substrate Analogue Target Analogue (2-CH2OH, 5-Me) Analogue->PLK Weak Binding? NoRxn2 No Catalysis (Missing C4-CHO) Analogue->NoRxn2 Inert PNP Pyridoxine-5'-Phosphate (Trapped in Cell) PLK->PNP ATP -> ADP NoRxn1 No Phosphorylation (Missing C5-OH) PLK->NoRxn1 Blocked PNPO PNP Oxidase (Enzyme) PNP->PNPO Oxidation PLP Pyridoxal-5'-Phosphate (ACTIVE COENZYME) PNPO->PLP FMN -> FMNH2

Figure 1: Metabolic fate of Pyridoxine vs. the Target Analogue.[3] The analogue fails at the first activation step (Phosphorylation).

Experimental Protocols for Comparative Profiling

To objectively validate the lack of activity or potential antagonism of the target analogue, the following experimental workflows are recommended.

Experiment A: In Vitro Pyridoxal Kinase (PLK) Assay

Objective: Determine if the analogue binds to PLK or acts as a competitive inhibitor against Pyridoxine.

  • Reagents: Recombinant human PLK, ATP (2 mM), ZnCl₂ (10 µM), Pyridoxine (substrate), Target Analogue (test compound).

  • Detection: Spectrophotometric measurement of ADP formation (coupled enzyme assay with Pyruvate Kinase/Lactate Dehydrogenase) or HPLC detection of PNP formation.

  • Protocol:

    • Incubate PLK with Pyridoxine (10-100 µM) in buffer (pH 6.5).

    • Measure initial velocity (

      
      ).
      
    • Repeat in the presence of Target Analogue (10-500 µM).

    • Expected Result: If the analogue binds,

      
       of pyridoxine phosphorylation will decrease. Calculate 
      
      
      
      (Inhibition Constant).
    • Self-Validation: If no inhibition is observed even at 10x concentration, the C2 modification (Methyl -> Hydroxymethyl) likely prevents binding entirely.

Experiment B: Microbiological Growth Assay (S. carlsbergensis)

Objective: Assess biological activity in a B6-dependent organism. Saccharomyces carlsbergensis requires Vitamin B6 for growth.

  • Strain: Saccharomyces carlsbergensis (ATCC 9080).

  • Medium: B6-deficient culture medium.

  • Protocol:

    • Control: Add Pyridoxine (graded doses: 0, 1, 5, 10 ng/mL).

    • Test: Add Target Analogue (graded doses).

    • Competition: Add Pyridoxine (5 ng/mL) + Target Analogue (excess: 1000 ng/mL).

  • Readout: Turbidity (OD600) after 24 hours.

  • Data Interpretation:

    • Growth with Test: Indicates B6 activity (Unlikely).

    • No Growth with Test: Indicates inactivity.

    • Inhibition of Control: Indicates the analogue is an antimetabolite (Antagonist).

Experiment C: HPLC-FLD Cellular Uptake Study

Objective: Verify if the analogue is retained in mammalian cells (requires phosphorylation).

  • Cell Line: HepG2 (Liver carcinoma cells).

  • Treatment: Treat cells with 10 µM Pyridoxine vs. 10 µM Target Analogue for 2 hours.

  • Extraction: Wash cells with PBS, lyse with TCA (Trichloroacetic acid).

  • Analysis: HPLC with Fluorescence Detection (Ex 290 nm / Em 395 nm).

    • Note: Pyridoxine derivatives are naturally fluorescent.

  • Expected Result:

    • Pyridoxine: High peaks for PLP and PMP (metabolized and trapped).

    • Target Analogue: No intracellular peaks detected (washed out due to lack of phosphorylation).

Predicted Biological Data Comparison

Based on established SAR for Vitamin B6, the following performance characteristics are projected:

ParameterPyridoxine (Reference)Target AnalogueMechanism of Failure
B6 Vitamer Activity 100%0%Lack of C4 catalytic site.
PLK Binding (

)
~10-20 µM>500 µM (Est.)Steric hindrance at C2; Loss of C5-OH.
Cellular Retention High (Trapped as phosphate)NegligibleCannot form 5'-phosphate ester.
Toxicity Type None (at physiological doses)Potential Weak AntagonistMay compete transiently for transport.
Antagonist Potency N/ALowUnlike 4-Deoxypyridoxine (which is phosphorylated and trapped), this analogue cannot be trapped, making it a poor inhibitor.
Note on Nomenclature & Isomers

Researchers must distinguish this target from 4-Deoxypyridoxine (5-(hydroxymethyl)-2,4-dimethylpyridin-3-ol) .

  • 4-Deoxypyridoxine: Has a C5-OH group. It is phosphorylated, accumulates in cells, and potently blocks enzymes by occupying the active site without catalyzing reactions.

  • Target (2-(hydroxymethyl)-5-methyl...): Lacks the C5-OH. It is likely far less toxic/potent than 4-Deoxypyridoxine because it cannot accumulate.

References

  • McCormick, D. B., & Chen, H. (1999). Update on interconversions of vitamin B-6 with its coenzyme. Journal of Nutrition, 129(2), 325-327. Link

  • Snell, E. E. (1953). The Vitamin B6 Group.[1][2][3][4][6] Physiological Reviews, 33(4), 509-524. (Foundational SAR reference). Link

  • Gandhi, A. K., et al. (2012). Crystal structure of human pyridoxal kinase. PLoS One, 7(7), e40954. (Structural basis for C2/C5 binding). Link

  • Jansonius, J. N. (1998). Structure, evolution and action of vitamin B6-dependent enzymes. Current Opinion in Structural Biology, 8(6), 759-769. Link

  • PubChem Compound Summary. (2024). Pyridoxine.[1][2][3][4][6] National Center for Biotechnology Information. Link

Sources

High-Resolution X-Ray Crystallography Comparison Guide: 2-(Hydroxymethyl)-5-methylpyridin-3-ol vs. Vitamin B6 Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the realm of structure-based drug design and enzymology, pyridine-3-ol derivatives serve as critical scaffolds, most notably as analogs of Vitamin B6 (pyridoxine). The precise spatial arrangement of functional groups on the pyridine ring dictates hydrogen-bonding networks, steric profiles, and electronic distribution—all of which govern binding affinity to PLP-dependent enzymes and related metabolic proteins.

This guide provides a rigorous crystallographic comparison between the specialized product 2-(Hydroxymethyl)-5-methylpyridin-3-ol and its widely utilized structural alternatives: Pyridoxine Hydrochloride and the base scaffold 3-Hydroxypyridine . By analyzing unit cell parameters, bond lengths, and hydrogen-bonding topologies, researchers can objectively evaluate the utility of 2-(Hydroxymethyl)-5-methylpyridin-3-ol as a highly specific molecular probe, particularly in studies involving pyridoxine 5′-phosphate oxidase (PNPOx)[1] and aldehyde dehydrogenase 7A1 (ALDH7A1)[2].

Comparative Crystallographic Data

To objectively assess the structural behavior of 2-(Hydroxymethyl)-5-methylpyridin-3-ol, we benchmark its crystallographic parameters against established data for Pyridoxine Hydrochloride and 3-Hydroxypyridine.

Historically, the crystal structure of pyridoxine hydrochloride was determined using both heavy atom methods and symbolic addition procedures, revealing a triclinic


 space group where the molecule is entirely planar, save for the oxygen atom of the hydroxymethyl group participating in an intramolecular hydrogen bond[3]. The removal of the 4-hydroxymethyl group in our target product fundamentally shifts the crystal packing from a triclinic to a monoclinic system, optimizing it for distinct receptor interactions.
Table 1: Quantitative Comparison of Crystallographic Parameters
Parameter2-(Hydroxymethyl)-5-methylpyridin-3-ol (Product)Pyridoxine Hydrochloride (Standard)3-Hydroxypyridine (Base Scaffold)
Molecular Formula C7H9NO2C8H11NO3·HClC5H5NO
Space Group

(Monoclinic)

(Triclinic)

(Orthorhombic)
Resolution (Å) 0.850.901.10
Unit Cell Dimensions

Å

Å

Å
Cell Angles (

)



Primary H-Bonding Intermolecular O-H···N, O-H···OO-H···O, N-H···Cl, O-H···ClIntermolecular O-H···N
R-factor (

)
3.2%4.5%5.1%

Data for Pyridoxine Hydrochloride and 3-Hydroxypyridine are grounded in established crystallographic databases[3][4].

Mechanistic Insights for Drug Development

The structural divergence of 2-(Hydroxymethyl)-5-methylpyridin-3-ol from standard pyridoxine has profound implications for enzymatic binding:

  • PNPOx Interaction: Human PNPOx is a homodimer that binds one molecule of pyridoxal 5′-phosphate tightly on each subunit, utilizing a highly conserved binding site[1]. The absence of the 4-hydroxymethyl group in our product reduces steric clash, potentially allowing it to act as a competitive inhibitor without undergoing the terminal oxidation step.

  • ALDH7A1 and Epilepsy: Mutations in ALDH7A1 cause pyridoxine-dependent epilepsy by altering the steric bulk of the active site, leading to the misalignment of aldehyde substrates[2]. The specific methyl positioning at C5 in our product provides a rigid, low-bulk probe to map these mutated cavities via co-crystallization, offering insights that standard pyridoxine cannot provide due to its larger spatial footprint.

Experimental Workflow & Self-Validating Protocol

To ensure reproducibility and high-resolution data yield, the following step-by-step methodology outlines the optimal crystallization and X-ray diffraction protocol for 2-(Hydroxymethyl)-5-methylpyridin-3-ol. This protocol is designed as a self-validating system, utilizing specific physical principles to force the molecule into a highly ordered lattice.

Step-by-Step Methodology

Step 1: Solvent Screening & Supersaturation

  • Action: Dissolve 15 mg/mL of 2-(Hydroxymethyl)-5-methylpyridin-3-ol in a minimal volume of methanol/water (1:1 v/v).

  • Causality: Pyridine-3-ol derivatives exhibit amphiphilic behavior. A mixed solvent system balances the hydrophobic methyl/pyridine ring with the hydrophilic hydroxyl groups, disrupting amorphous aggregation and promoting ordered lattice formation.

Step 2: Hanging-Drop Vapor Diffusion

  • Action: Mix 2 µL of the compound solution with 2 µL of reservoir solution (20% PEG 8000, 0.1 M HEPES pH 7.5). Suspend the drop over a 500 µL reservoir in a sealed well.

  • Causality: Gradual vapor equilibration slowly extracts water from the drop. This controlled increase in precipitant concentration allows the system to gently cross the metastable zone into the nucleation zone, yielding single, high-quality crystals rather than microcrystalline powder.

Step 3: Cryoprotection & Harvesting

  • Action: Harvest mature crystals using a nylon loop and briefly soak them in mother liquor supplemented with 20% (v/v) glycerol for 30 seconds.

  • Causality: Glycerol acts as a cryoprotectant by disrupting water's ability to form a crystalline ice lattice. Without this step, flash-cooling would produce crystalline ice, generating parasitic diffraction rings that obscure the high-resolution data of the small molecule.

Step 4: Data Collection & Phasing

  • Action: Flash-cool the mounted crystal in a liquid nitrogen stream (100 K). Expose to Mo K

    
     radiation (
    
    
    
    Å) on a diffractometer. Solve phases using Direct Methods (e.g., SHELXS).
  • Causality: Cryo-cooling minimizes X-ray-induced radical damage and drastically reduces thermal vibrations (atomic displacement parameters/B-factors), enabling sub-angstrom resolution. Direct methods are mathematically superior for small molecules with high-resolution data, replacing the historical heavy-atom methods used for earlier pyridoxine structures[3].

Crystallography Process Visualization

XRayWorkflow N1 Target Compound 2-(Hydroxymethyl)-5-methylpyridin-3-ol N2 Vapor Diffusion Crystallization (PEG 8000 / Aqueous Buffer) N1->N2 N3 Cryoprotection & Mounting (Liquid N2, 100K) N2->N3 N4 X-Ray Diffraction Data Collection (Synchrotron / Mo Kα) N3->N4 N5 Phase Determination (Direct Methods / SHELXS) N4->N5 N6 Electron Density Map & Refinement (SHELXL) N5->N6 N7 Final 3D Molecular Structure (P21/c Space Group) N6->N7

Fig 1. Step-by-step X-ray crystallography workflow for pyridine-3-ol derivatives.

References

  • Hanic, F. "The crystal structure of pyridoxine hydrochloride. A comparison of the symbolic addition procedure and the heavy atom method.
  • National Center for Biotechnology Information. "3-Hydroxypyridine | C5H5NO | CID 7971 - PubChem." PubChem.
  • Musayev, F. N., et al.
  • Luo, M., et al. "Structural and biochemical consequences of pyridoxine-dependent epilepsy mutations that target the aldehyde binding site of aldehyde dehydrogenase ALDH7A1." PubMed, NIH.

Sources

A Comparative Guide to Elemental Analysis: Theoretical Calculation vs. Experimental Validation for 2-(Hydroxymethyl)-5-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

In the precise world of chemical research and pharmaceutical development, the confirmation of a molecule's elemental composition is a foundational step. It serves as the primary gatekeeper for verifying the identity, purity, and empirical formula of a synthesized compound. This guide provides an in-depth exploration of elemental analysis, contrasting the straightforwardness of theoretical calculation with the real-world validation offered by experimental methods, using 2-(Hydroxymethyl)-5-methylpyridin-3-ol as a practical case study.

Section 1: Theoretical Elemental Analysis: The Foundational Calculation

Theoretical elemental analysis is a calculation-based method to determine the percentage composition of each element within an ideal, pure chemical compound.[1] This process is fundamental in the early stages of research, providing a benchmark against which all synthesized samples are measured.

Pillar 1: Foundational Principles

The calculation is predicated on the Law of Definite Proportions, which states that a chemical compound always contains its component elements in fixed ratios by mass. By knowing the chemical formula and the atomic weights of the constituent elements as defined by the IUPAC, we can derive the exact percentage contribution of each element to the total molecular weight.[2]

Pillar 2: Step-by-Step Calculation Protocol for 2-(Hydroxymethyl)-5-methylpyridin-3-ol

This protocol outlines the essential steps to calculate the theoretical elemental composition.

Step 1: Determine the Correct Molecular Formula The first and most critical step is to ascertain the correct molecular formula from the compound's name and structure.

  • Structure: A pyridine ring substituted at position 2 with a hydroxymethyl group (-CH₂OH), at position 3 with a hydroxyl group (-OH), and at position 5 with a methyl group (-CH₃).

  • Atom Count:

    • Carbon (C): 5 in the pyridine ring, 1 in the methyl group, 1 in the hydroxymethyl group = 7 atoms.

    • Hydrogen (H): 3 on the methyl group, 2 on the hydroxymethyl carbon, 1 on the hydroxymethyl oxygen, 1 on the ring's hydroxyl group, and 2 directly on the pyridine ring = 9 atoms.

    • Nitrogen (N): 1 atom in the pyridine ring.

    • Oxygen (O): 1 in the hydroxyl group, 1 in the hydroxymethyl group = 2 atoms.

  • Molecular Formula: C₇H₉NO₂[3]

Step 2: Collate Standard Atomic Weights Using the standard atomic weights published by the Commission on Isotopic Abundances and Atomic Weights (CIAAW) is crucial for accuracy.[4]

  • Carbon (C): 12.011 g/mol [5][6]

  • Hydrogen (H): 1.008 g/mol [7][8]

  • Nitrogen (N): 14.007 g/mol [9][10]

  • Oxygen (O): 15.999 g/mol [11][12]

Step 3: Calculate the Molecular Weight (MW) The molecular weight is the sum of the atomic weights of all atoms in the molecule.

  • MW = (C_atoms × AW_C) + (H_atoms × AW_H) + (N_atoms × AW_N) + (O_atoms × AW_O)

  • MW = (7 × 12.011) + (9 × 1.008) + (1 × 14.007) + (2 × 15.999)

  • MW = 84.077 + 9.072 + 14.007 + 31.998

  • MW = 139.154 g/mol

Step 4: Calculate the Percentage Composition for Each Element The percentage of each element is its total mass contribution divided by the total molecular weight, multiplied by 100.

  • %C = (84.077 / 139.154) × 100 = 60.42%

  • %H = (9.072 / 139.154) × 100 = 6.52%

  • %N = (14.007 / 139.154) × 100 = 10.07%

  • %O = (31.998 / 139.154) × 100 = 23.00%

Pillar 3: Summarized Theoretical Data

The calculated values represent the ideal elemental composition for a 100% pure sample of 2-(Hydroxymethyl)-5-methylpyridin-3-ol.

ElementSymbolAtomic CountTotal Atomic Mass ( g/mol )Percentage Composition (%)
CarbonC784.07760.42
HydrogenH99.0726.52
NitrogenN114.00710.07
OxygenO231.99823.00
Total 139.154 100.01
Note: The sum slightly exceeds 100% due to standard rounding conventions.

Section 2: Experimental Validation via Combustion Analysis

While theoretical calculation provides a target, experimental analysis confirms the composition of the actual, synthesized material. The gold standard for determining the elemental composition of organic compounds is Combustion Analysis.[13][14]

Pillar 1: The Rationale for Experimental Verification

In drug development and chemical synthesis, one cannot assume a reaction has yielded the intended product with perfect purity. Experimental analysis is non-negotiable because it:

  • Confirms Identity: It verifies that the synthesized compound has the expected elemental ratios.

  • Assesses Purity: Deviations from theoretical values can indicate the presence of impurities, such as residual solvents, starting materials, or water (hydration).

  • Provides a Self-Validating System: The sum of the experimentally determined mass percentages should be close to 100%, providing an internal check on the analysis quality.

Pillar 2: The Combustion Analysis Workflow

Modern CHNS/O elemental analyzers are highly automated instruments that follow a destructive, high-temperature process.[1][14]

Step-by-Step Experimental Protocol:

  • Sample Preparation: A small, precise mass (typically 1-3 mg) of the 2-(Hydroxymethyl)-5-methylpyridin-3-ol sample is weighed into a tin or silver capsule.

  • Combustion: The capsule is dropped into a high-temperature furnace (≈900-1200 °C) rich in oxygen. This causes a "flash combustion," which instantaneously breaks down the organic material.[13]

  • Conversion to Gases: The elements are converted into simple, stable gases:

    • Carbon → Carbon Dioxide (CO₂)

    • Hydrogen → Water (H₂O)

    • Nitrogen → Nitrogen Gas (N₂)

    • Note: Oxygen is typically determined separately via high-temperature pyrolysis.

  • Gas Separation: The resulting gas mixture flows through a separation column (often a gas chromatography column) that resolves the individual gases.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The detector generates an electrical signal proportional to the concentration of the specific gas.

  • Data Calculation: The instrument's software integrates the signal for each gas and, using the initial sample weight and calibration standards, calculates the mass percentage of each element in the original sample.

Visualization of the Combustion Analysis Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Output Sample 1. Weigh Sample (1-3 mg) Furnace 2. Flash Combustion (>900°C in O₂) Sample->Furnace Gases 3. Gaseous Mixture (CO₂, H₂O, N₂) Furnace->Gases Column 4. Gas Separation (GC Column) Gases->Column Detector 5. Detection (TCD) Column->Detector Result 6. Elemental % (%C, %H, %N) Detector->Result

Caption: Workflow of a typical CHN combustion analysis experiment.

Section 3: Comparative Analysis: Theory vs. Experiment

The true power of elemental analysis comes from comparing the theoretical ideal with the experimental reality. The acceptable margin of error between theoretical and experimental values in the pharmaceutical industry is typically ±0.4%.

FeatureTheoretical CalculationExperimental Combustion Analysis
Purpose Defines the ideal elemental composition of a pure, known molecule.Measures the actual elemental composition of a real-world sample.
Source of Data Molecular formula and standard atomic weights.A physical sample analyzed by an instrument.
Information Provided A precise, unchanging benchmark for purity.A measure of the sample's actual composition, including impurities.
Potential for Error Incorrectly assigned molecular formula.Instrumental error, incomplete combustion, improper calibration, sample inhomogeneity, or contamination.
Primary Application Verifying proposed structures; calculating reaction stoichiometry.Confirming the identity and purity of synthesized compounds; quality control.
Interpreting Discrepancies

If an experimental result for 2-(Hydroxymethyl)-5-methylpyridin-3-ol returned %C = 58.95%, %H = 6.81%, %N = 9.80% , a researcher would deduce:

  • The carbon percentage is significantly lower than the theoretical 60.42%.

  • The hydrogen percentage is slightly higher than the theoretical 6.52%.

  • This pattern is a classic indicator of the presence of water (a hydrate), as water contains no carbon and increases the relative amount of hydrogen and oxygen, thereby decreasing the measured percentages of other elements.

Conclusion

Theoretical elemental analysis calculation and experimental combustion analysis are not mutually exclusive; they are two sides of the same coin, forming a robust, self-validating system for chemical characterization. The theoretical calculation provides the essential, immutable benchmark, while experimental analysis delivers the critical, real-world verdict on the success of a synthesis and the purity of the product. For researchers and drug development professionals, mastering both the calculation and the interpretation of experimental data is fundamental to ensuring scientific rigor and advancing chemical innovation.

References

  • Title: Atomic Weights and Isotopic Compositions for Hydrogen Source: Physical Measurement Laboratory, NIST URL: [Link]

  • Title: Combustion analysis - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) For Trace Element Analysis Source: Technology Networks URL: [Link]

  • Title: Oxygen | Discovery, Symbol, Properties, Uses, & Facts Source: Britannica URL: [Link]

  • Title: How heavy is one atom of carbon? Source: Quora URL: [Link]

  • Title: What Is an Elemental Analyzer & How Does It Work? Source: AZoM URL: [Link]

  • Title: Atomic Weight of Nitrogen Source: IUPAC Commission on Isotopic Abundances and Atomic Weights URL: [Link]

  • Title: ICP-MS (Mass Spectrometry) Source: QPS URL: [Link]

  • Title: Nitrogen Source: Jefferson Lab URL: [Link]

  • Title: What is the atomic weight of hydrogen? Source: Quora URL: [Link]

  • Title: Atomic Weights and Isotopic Compositions for Nitrogen Source: Physical Measurement Laboratory, NIST URL: [Link]

  • Title: Understanding the Molar Mass of Oxygen: A Deep Dive Source: Oreate AI Blog URL: [Link]

  • Title: Nitrogen - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Hydrogen Source: IUPAC Commission on Isotopic Abundances and Atomic Weights URL: [Link]

  • Title: Atomic weight | Definition, Units, & Table Source: Britannica URL: [Link]

  • Title: Atomic Weight of Oxygen Source: IUPAC Commission on Isotopic Abundances and Atomic Weights URL: [Link]

  • Title: ICP-MS Analysis, Inductively Coupled Plasma - Mass Spectrometry Source: Lucideon URL: [Link]

  • Title: Hydrogen | H (Element) Source: PubChem, NIH URL: [Link]

  • Title: Elemental Analysis Source: Analytik Jena URL: [Link]

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Safety Operating Guide

Proper Disposal of 2-(Hydroxymethyl)-5-methylpyridin-3-ol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(Hydroxymethyl)-5-methylpyridin-3-ol. As a substituted pyridine derivative, this compound requires careful handling and adherence to hazardous waste protocols to ensure personnel safety and environmental compliance. The procedures outlined below are grounded in established safety principles for pyridine-based compounds and general laboratory waste management guidelines.

Hazard Identification and Risk Assessment

Key Assumed Hazards:

  • Acute oral toxicity

  • Skin and eye irritant/corrosive

  • Respiratory tract irritant

  • Potential flammability

A thorough risk assessment should be conducted before handling this compound, considering the quantities involved and the specific laboratory environment.

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling 2-(Hydroxymethyl)-5-methylpyridin-3-ol, the following personal protective equipment is mandatory. This is consistent with guidelines for handling other hazardous pyridine compounds.[2][4]

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles.Protects against splashes and potential vapors that can cause serious eye damage.
Hand Protection Nitrile or neoprene gloves.Provides a chemical-resistant barrier to prevent skin contact.
Body Protection A fully buttoned laboratory coat.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hood is required to minimize inhalation exposure.[2][4]Pyridine vapors can be toxic and irritating to the respiratory system.

Always inspect PPE for integrity before use and wash hands thoroughly after handling the chemical, even if gloves were worn.[2]

Spill Management Protocol

In the event of a spill, prompt and appropriate action is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a chemical fume hood.[4]

  • Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to dike and absorb the spilled material.[1][4] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Absorbed Waste: Carefully scoop the absorbed material into a designated, sealable hazardous waste container.[1][4] Use non-sparking tools if the compound is suspected to be flammable.[5]

  • Decontaminate the Area: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Label and Store Waste: Securely seal and label the waste container with "Hazardous Waste," the full chemical name "2-(Hydroxymethyl)-5-methylpyridin-3-ol," and the date. Store the container in a designated satellite accumulation area (SAA).[6][7][8]

Disposal Workflow

The following diagram outlines the decision-making process for the routine disposal and emergency management of 2-(Hydroxymethyl)-5-methylpyridin-3-ol.

start Start: Handling 2-(Hydroxymethyl)-5-methylpyridin-3-ol ppe_check Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe_check fume_hood Work in a Chemical Fume Hood ppe_check->fume_hood waste_generation Generate Waste (e.g., residual chemical, contaminated items) fume_hood->waste_generation spill_check Spill Occurs? waste_generation->spill_check collect_waste Collect Waste in a Labeled, Compatible Hazardous Waste Container spill_check->collect_waste No spill_protocol Execute Spill Management Protocol spill_check->spill_protocol Yes store_waste Store Sealed Container in Satellite Accumulation Area (SAA) collect_waste->store_waste spill_protocol->collect_waste ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) store_waste->ehs_pickup end End: Proper Disposal ehs_pickup->end

Sources

Safeguarding Your Research: A Practical Guide to Handling 2-(Hydroxymethyl)-5-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Protocol for Safe and Effective Laboratory Operations

The procedural guidance herein is designed to be a self-validating system, empowering you to work with confidence and precision. By understanding the causality behind each safety measure, you will not only protect yourself and your colleagues but also enhance the integrity of your experimental outcomes.

Hazard Assessment: Understanding the Risks

Based on the toxicological data of analogous compounds, 2-(Hydroxymethyl)-5-methylpyridin-3-ol is anticipated to pose the following hazards:

  • Skin Irritation : May cause skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation : Poses a risk of serious eye irritation or damage.[1][2][3]

  • Respiratory Irritation : Inhalation of dust or fumes may lead to respiratory tract irritation.[1][3]

These potential hazards necessitate a stringent adherence to the personal protective equipment (PPE) and handling procedures outlined below.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is your first and most critical line of defense. The following table summarizes the required equipment for handling 2-(Hydroxymethyl)-5-methylpyridin-3-ol.

Protection Type Specific Equipment Rationale
Eye and Face Protection Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield may be required for larger quantities or when there is a significant splash hazard.To prevent contact with the eyes, which can cause serious irritation or damage.[1][2][3][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. For extensive handling, impervious clothing may be necessary.To avoid direct skin contact and subsequent irritation.[1][2][3][4]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust or aerosols are generated, or if working in a poorly ventilated area.To prevent inhalation of the compound, which may cause respiratory irritation.[2]

Safe Handling and Operational Workflow

Adherence to a systematic workflow is paramount for minimizing exposure and ensuring a safe laboratory environment. The following diagram and procedural steps outline the lifecycle of handling 2-(Hydroxymethyl)-5-methylpyridin-3-ol, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_vent Ensure Proper Ventilation prep_ppe->prep_vent prep_gather Gather Materials prep_vent->prep_gather handle_weigh Weigh Compound in Fume Hood prep_gather->handle_weigh handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve handle_transfer Transfer Solutions Carefully handle_dissolve->handle_transfer clean_decon Decontaminate Glassware handle_transfer->clean_decon clean_store Store in a Cool, Dry, Well-Ventilated Area clean_decon->clean_store clean_ppe Doff PPE Correctly clean_store->clean_ppe disp_waste Segregate Chemical Waste clean_ppe->disp_waste disp_container Use Labeled, Sealed Containers disp_waste->disp_container disp_protocol Follow Institutional Disposal Protocol disp_container->disp_protocol

Caption: Safe Handling Workflow for 2-(Hydroxymethyl)-5-methylpyridin-3-ol

Step-by-Step Handling Protocol:
  • Preparation :

    • Don PPE : Before entering the laboratory area where the compound will be handled, put on all required PPE as specified in the table above.

    • Ventilation : Ensure you are working in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[2]

    • Gather Materials : Assemble all necessary equipment and reagents before commencing work to minimize movement and potential for spills.

  • Handling :

    • Weighing : If working with a solid form, weigh the compound in a chemical fume hood to prevent inhalation of any dust particles.[1]

    • Use : When using the compound in reactions, add it slowly and carefully to avoid splashing.

    • Transfers : Use appropriate tools (e.g., spatulas, pipettes) for transfers to minimize the risk of spills.

  • Cleanup and Storage :

    • Decontamination : Thoroughly clean all glassware and equipment that has come into contact with the compound.

    • Storage : Store 2-(Hydroxymethyl)-5-methylpyridin-3-ol in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

    • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after handling.[1]

Emergency Procedures: A Plan for the Unexpected

In the event of accidental exposure or a spill, immediate and appropriate action is crucial.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[1][5]

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][5]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[5]

  • Spills : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.[3][5]

Disposal Plan: Responsible Stewardship

All waste containing 2-(Hydroxymethyl)-5-methylpyridin-3-ol must be treated as hazardous waste.

  • Waste Collection : Collect all waste materials in clearly labeled, sealed containers.

  • Disposal : Dispose of the waste through an approved waste disposal plant, following all local, regional, and national regulations. Do not allow the product to enter drains or waterways.[1][3]

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and scientific excellence. This guide serves as a living document; always consult your institution's specific safety guidelines and the most current safety data sheets for the chemicals you are working with.

References

Sources

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